molecular formula C36H38N4O8 B15622486 Coproporphyrin I-15N4

Coproporphyrin I-15N4

Cat. No.: B15622486
M. Wt: 658.7 g/mol
InChI Key: VCCUOZSDXVZCSK-KFLSGUJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coproporphyrin I-15N4 is a useful research compound. Its molecular formula is C36H38N4O8 and its molecular weight is 658.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H38N4O8

Molecular Weight

658.7 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/i37+1,38+1,39+1,40+1

InChI Key

VCCUOZSDXVZCSK-KFLSGUJRSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Coproporphyrin I-15N4 in Quantitative Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioanalysis and drug development, the precise quantification of endogenous biomarkers is paramount. Coproporphyrin I and its isomer Coproporphyrin III have emerged as critical endogenous biomarkers for evaluating the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2][3][4][5] These transporters play a crucial role in the disposition of many drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).[2][5] Accurate measurement of coproporphyrins in biological matrices such as plasma and urine is therefore essential for predicting potential DDI risks during drug development.[3][4] This guide focuses on the indispensable role of Coproporphyrin I-15N4 in the sensitive and accurate quantification of Coproporphyrin I and III using mass spectrometry.

This compound is a stable isotope-labeled (SIL) internal standard. Its chemical structure is identical to that of endogenous Coproporphyrin I, with the exception that the four nitrogen atoms in the porphyrin ring are replaced with the heavier 15N isotope. This mass difference allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation and ionization. This co-elution and co-ionization behavior is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the quantitative assay.

Core Application: Internal Standard in Quantitative Bioanalysis

The primary role of this compound is to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Coproporphyrin I and III.[6][7] The addition of a known amount of the SIL-IS to a biological sample at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variability in the analytical measurement.

The general workflow for a quantitative bioanalytical method using this compound is as follows:

Quantitative Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Addition of IS Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UHPLC Separation Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ratio Calculate Peak Area Ratio (Analyte/IS) Data_Processing->Ratio Calibration_Curve Generate Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

A generalized workflow for the quantification of coproporphyrins using a stable isotope-labeled internal standard.

Data Presentation: Performance of this compound Based Assays

The use of this compound as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for the quantification of Coproporphyrin I and III. The following tables summarize key quantitative data from published methods.

AnalyteMatrixLLOQ (ng/mL)Calibration Range (ng/mL)Reference
Coproporphyrin I & IIIHuman Plasma0.010.01 - 50[1][2]
Coproporphyrin I & IIIHuman Plasma0.020.02 - 100[4][8]
Coproporphyrin I & IIIHuman Plasma0.1 nmol/L0.1 - 100 nmol/L[6]

Table 1: Lower Limits of Quantification and Calibration Ranges

AnalyteQC LevelWithin-Run Precision (%CV)Within-Run Accuracy (%)Run-to-Run Precision (%CV)Run-to-Run Accuracy (%)Reference
Coproporphyrin IIILLOQ3.90 - 9.2281.3 - 116.911.095.5[2]
Coproporphyrin IIILow, Mid, High1.90 - 8.5785.9 - 108.4N/AN/A[2]
Coproporphyrin I & IIIN/A<984.3 - 103.9N/AN/A[4][8]

Table 2: Precision and Accuracy Data

Experimental Protocols

The following are representative experimental protocols for the quantification of Coproporphyrin I and III in human plasma using this compound as an internal standard.

Method 1: Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add a working solution of this compound and Coproporphyrin III-15N4.

  • Pretreat the sample with solid-phase extraction.

2. Chromatographic Conditions

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Details on the specific column used are often proprietary to the lab but C18 columns are common.[9]

  • Mobile Phase: A gradient elution using a combination of aqueous and organic solvents, often with a modifier like formic acid to improve ionization.[9]

  • Flow Rate: Optimized for the UPLC system and column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 60°C) to ensure reproducible retention times.[4][8]

3. Mass Spectrometric Conditions

  • System: Quadrupole Time-of-Flight Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection: Monitoring of the [M+H]+ ions for both the analytes and the internal standards.[2]

  • Mass Transitions:

    • Coproporphyrin I/III: m/z 655.3 → 596.3[4][8]

    • This compound: m/z 659.3 → 600.3[4][8]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Supported Liquid Extraction (SLE)[7]

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • A 200 µL aliquot of the biological matrix is fortified with 50 µL of a 4 ng/mL this compound internal standard solution.[7]

  • The analytes are then isolated using supported liquid extraction.[7]

2. Chromatographic and Mass Spectrometric Conditions

  • The chromatographic and mass spectrometric conditions are similar to those described in Method 1, with optimization of parameters for the specific LC-MS/MS system used. Multiple reaction monitoring (MRM) is typically employed for detection in tandem mass spectrometry.[6]

Signaling Pathways and Logical Relationships

The quantification of Coproporphyrin I and III is not an isolated measurement but is integrated into the broader context of drug metabolism and safety assessment. The levels of these porphyrins are directly linked to the function of OATP transporters.

OATP1B Inhibition Pathway cluster_drug_interaction Drug-Drug Interaction via OATP1B Inhibition cluster_measurement Bioanalytical Measurement Drug Inhibitor Drug (e.g., Rifampicin, Cyclosporin A) OATP1B OATP1B Transporters (OATP1B1, OATP1B3) Drug->OATP1B Inhibits CPI_Uptake Hepatic Uptake of Coproporphyrin I & III OATP1B->CPI_Uptake Mediates Plasma_CPI Increased Plasma Coproporphyrin I & III CPI_Uptake->Plasma_CPI Decreased uptake leads to LCMS LC-MS/MS Assay with This compound Plasma_CPI->LCMS Measured by Quantification Quantification of Plasma Coproporphyrins LCMS->Quantification

Logical relationship between OATP1B inhibition and the measurement of plasma coproporphyrins.

Conclusion

This compound is a critical tool in modern mass spectrometry-based bioanalysis, enabling the accurate and precise quantification of endogenous Coproporphyrin I and III. Its use as a stable isotope-labeled internal standard is fundamental to the development of robust and reliable LC-MS/MS assays. These assays are instrumental in the field of drug development for assessing the potential of new chemical entities to cause drug-drug interactions via the inhibition of OATP1B transporters. The detailed experimental protocols and performance data presented in this guide underscore the maturity and reliability of this analytical approach, providing researchers and scientists with the foundational knowledge to implement these methods in their own laboratories.

References

Coproporphyrin I as a Biomarker for OATP1B1 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial transporter expressed on the basolateral membrane of human hepatocytes.[1][2] It plays a significant role in the hepatic uptake and clearance of a wide array of endogenous compounds, including bilirubin (B190676) and bile acids, as well as numerous xenobiotics such as statins, methotrexate, and certain antiretroviral drugs.[1][2] Inhibition of OATP1B1 function, either due to drug-drug interactions (DDIs) or genetic polymorphisms, can lead to increased systemic exposure of its substrates, potentially causing adverse drug reactions.[1] Consequently, the accurate assessment of OATP1B1 activity is paramount during drug development.

Coproporphyrin I (CP-I), an endogenous porphyrin, has emerged as a highly sensitive and specific biomarker for OATP1B1 activity.[3] Unlike its isomer, coproporphyrin III (CP-III), CP-I demonstrates greater selectivity for OATP1B1-mediated transport.[1][4] This technical guide provides an in-depth overview of the use of Coproporphyrin I-15N4 as a tool to evaluate OATP1B1 activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: Quantitative Impact of OATP1B1 Inhibition on Plasma Coproporphyrin I Levels

The following tables summarize the observed changes in plasma Coproporphyrin I (CP-I) concentrations following the administration of known OATP1B1 inhibitors. These data highlight the sensitivity of CP-I as a biomarker for detecting OATP1B1-mediated DDIs.

Table 1: Effect of Strong OATP1B1 Inhibitors on Plasma CP-I Pharmacokinetics

InhibitorInhibitor DoseSubstrate (Dose)NCP-I AUC Ratio (AUC with inhibitor / AUC without inhibitor)CP-I Cmax Ratio (Cmax with inhibitor / Cmax without inhibitor)Reference
Rifampicin600 mg single doseEndogenous CP-I124.03.3[5]
Glecaprevir/ Pibrentasvir300 mg/120 mgEndogenous CP-IHealthy VolunteersIncreased with increasing GLE exposureIncreased with increasing GLE exposure[1][4]

Table 2: Correlation of CP-I Changes with OATP1B Substrate Drug DDI Magnitudes

OATP1B1 InhibitorCP-I Cmax RatioOATP1B SubstrateSubstrate AUCRDDI ClassificationReference
Not specified< 1.25Various< 1.25No DDI[6]
Not specified< 2Various< 2Weak DDI[6]

Experimental Protocols

Quantification of Coproporphyrin I in Human Plasma by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of CP-I in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is utilized as the internal standard (IS) to ensure accuracy.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma in a 96-well plate, add 10 µL of this compound internal standard solution (e.g., in 12 M formic acid).

  • Add 430 µL of 4% phosphoric acid in water and vortex to mix.

  • Condition a mixed-mode anion exchange SPE plate (e.g., Oasis MAX 96-well plate) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of methanol.

  • Elute the analytes with 500 µL of a mixture of acetonitrile (B52724) and 1 M formic acid (e.g., 90:10 v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 20% acetonitrile in water) for LC-MS/MS analysis.

b. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 60°C.

c. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Coproporphyrin I: m/z 655.3 → 596.3

    • This compound (IS): m/z 659.3 → 600.3

    • Note: Doubly charged precursor ions (m/z 328.14) may also be used to enhance sensitivity and selectivity.[7]

d. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of CP-I into a surrogate matrix (e.g., 2% human serum albumin) or blank human plasma.

  • Process these samples alongside the study samples to generate a calibration curve and assess the accuracy and precision of the assay.

In Vitro OATP1B1 Uptake Assay using HEK293 Cells

This protocol outlines a method to assess the OATP1B1-mediated uptake of CP-I in vitro using human embryonic kidney (HEK) 293 cells overexpressing the OATP1B1 transporter.

a. Cell Culture

  • Culture HEK293 cells stably transfected with OATP1B1 (HEK293-OATP1B1) and mock-transfected HEK293 cells (control) in appropriate culture medium (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

  • Seed the cells into 24- or 48-well plates and grow to confluence.

b. Uptake Assay

  • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Pre-incubate the cells with transport buffer for 10-15 minutes at 37°C.

  • Initiate the uptake by adding transport buffer containing CP-I (e.g., 1 µM) and, if applicable, the test inhibitor compound.

  • Incubate for a defined period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by aspirating the substrate solution and rapidly washing the cells three times with ice-cold transport buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent).

  • Determine the intracellular concentration of CP-I. Historically, this has been done using LC-MS/MS. A more recent method utilizes the fluorescent properties of CP-I for detection.[8]

  • Measure the protein concentration in each well to normalize the uptake data.

c. Data Analysis

  • Calculate the OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in HEK293-OATP1B1 cells.

  • For inhibition studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to OATP1B1 function and the use of Coproporphyrin I as a biomarker.

OATP1B1_Function_and_Inhibition cluster_blood Bloodstream cluster_hepatocyte Hepatocyte CP-I Coproporphyrin I OATP1B1 OATP1B1 Transporter CP-I->OATP1B1 Uptake Drug OATP1B1 Substrate (e.g., Statin) Drug->OATP1B1 Uptake Inhibitor Inhibitor Drug Inhibitor->OATP1B1 Inhibition Metabolism Metabolism / Biliary Excretion OATP1B1->Metabolism

Figure 1: OATP1B1-mediated uptake and inhibition in hepatocytes.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Hypothesis Hypothesis Generation: Endogenous compound cleared by OATP1B1 Candidate Candidate Biomarker Identification (e.g., Coproporphyrin I) Hypothesis->Candidate Assay Analytical Assay Development (LC-MS/MS) Candidate->Assay Preclinical Preclinical Validation: In vitro (HEK293 cells) In vivo (animal models) Assay->Preclinical Clinical Clinical Validation: DDI studies with known inhibitors (e.g., Rifampicin) Preclinical->Clinical Qualification Biomarker Qualification: Establish sensitivity and specificity Clinical->Qualification Decision Decision Qualification->Decision Use in Drug Development

Figure 2: General workflow for biomarker discovery and validation.

LCMS_Workflow start Plasma Sample Collection is Addition of This compound (IS) start->is prep Sample Preparation (Protein Precipitation / SPE) lc Liquid Chromatography (Separation) prep->lc is->prep ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis (Concentration Calculation) ms->data end Reportable Result data->end

Figure 3: Workflow for LC-MS/MS analysis of Coproporphyrin I.

Conclusion

Coproporphyrin I has been robustly validated as a sensitive and specific endogenous biomarker for assessing OATP1B1 activity. Its utility in early clinical development allows for the timely identification and characterization of potential OATP1B1-mediated drug-drug interactions, thereby informing clinical study design and risk assessment.[3][9] The standardized protocols for its quantification and in vitro assessment, as outlined in this guide, provide a framework for its implementation in drug development programs. The continued use of CP-I as a biomarker will undoubtedly contribute to a more mechanistic understanding of drug disposition and enhance the safety of new chemical entities.

References

The Indispensable Role of 15N Labeling in Modern Porphyrin Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of porphyrin analysis, precision and accuracy are paramount. Whether elucidating biosynthetic pathways, quantifying disease biomarkers, or developing novel photodynamic therapies, the ability to unambiguously identify and measure these complex macrocycles is critical. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a powerful and indispensable tool, offering unparalleled specificity and quantitative accuracy in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide delves into the core significance of ¹⁵N labeling in porphyrin analysis, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this dynamic field.

The Core Principle: Unmasking Porphyrins with a Heavy Isotope

The fundamental utility of ¹⁵N labeling lies in the introduction of a known mass or nuclear spin perturbation. By replacing the naturally abundant ¹⁴N (99.63%) with the heavier, stable isotope ¹⁵N (0.37%) within the porphyrin's tetrapyrrole core, researchers can readily distinguish the labeled molecule from its unlabeled counterparts. This seemingly simple substitution has profound implications for a range of analytical techniques.

In mass spectrometry , the mass shift resulting from the incorporation of four ¹⁵N atoms provides a clear and distinct signal, enabling precise quantification through isotope dilution methods and aiding in the elucidation of fragmentation pathways.[1][2] For NMR spectroscopy , the spin-1/2 nucleus of ¹⁵N offers sharper signals and allows for the use of advanced multi-dimensional techniques to probe the electronic structure and environment of the nitrogen atoms within the porphyrin ring.[3][4]

Quantitative Analysis via Isotope Dilution Mass Spectrometry

One of the most significant applications of ¹⁵N-labeled porphyrins is their use as internal standards in quantitative mass spectrometry.[5][6] The principle of isotope dilution mass spectrometry (ID-MS) involves adding a known amount of a ¹⁵N-labeled porphyrin analog to a sample. The labeled standard co-elutes with the endogenous, unlabeled analyte and experiences identical ionization and fragmentation efficiencies. By measuring the ratio of the ion intensities of the labeled and unlabeled species, the concentration of the endogenous porphyrin can be determined with exceptional accuracy, correcting for variations in sample preparation and instrument response.[7]

Experimental Protocol: Quantification of Porphyrin Precursors in Urine using LC-MS/MS with ¹⁵N-Labeled Internal Standards

This protocol is adapted from methodologies for the analysis of porphyrin precursors, which often utilize isotopically labeled standards.[8][9][10]

1. Sample Preparation:

  • To a 10 µL aliquot of urine, add 10 µL of a sulfosalicylic acid solution containing the ¹⁵N-labeled internal standards (e.g., 5-aminolevulinic acid-¹³C₅,¹⁵N and porphobilinogen-¹³C₂). The exact concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer 5 µL of the supernatant to a clean vial.

  • Add 40 µL of a derivatization buffer (e.g., AccQ-Tag buffer).

  • Add 5 µL of the derivatization reagent (e.g., AccQ-Tag reagent).

  • Vortex the mixture and incubate at 55°C for 10 minutes.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for separating porphyrin precursors.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 100% A to 100% B over a suitable time to achieve separation of the analytes of interest.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the native and ¹⁵N-labeled analytes must be determined and optimized. The mass difference between the native and labeled precursor ions will correspond to the number of ¹⁵N atoms incorporated.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the native and ¹⁵N-labeled internal standard.

  • Calculate the ratio of the peak area of the native analyte to the peak area of the ¹⁵N-labeled internal standard.

  • Determine the concentration of the native analyte using a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard.

Quantitative Data Summary
AnalyteLabeled Internal StandardLower Limit of Quantification (LLOQ)Recovery (%)Reference
Coproporphyrin-ICoproporphyrin-I-¹⁵N₄0.01 ng/mL85.7 - 111.0[11]
Coproporphyrin-IIICoproporphyrin-III-¹⁵N₄0.01 ng/mL79.0 - 108.7[11]
5-Aminolevulinic Acid (ALA)5-Aminolevulinic acid-¹³C₅,¹⁵N0.5 µmol/LNot specified[9]
Porphobilinogen (PBG)Porphobilinogen-¹³C₂0.5 µmol/LNot specified[9]

Structural Elucidation and Pathway Analysis with ¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy provides a direct window into the chemical environment of the nitrogen atoms within the porphyrin macrocycle.[3] The chemical shifts of the ¹⁵N nuclei are highly sensitive to factors such as metal coordination, axial ligation, and the electronic structure of the porphyrin ring.[12] This sensitivity makes ¹⁵N NMR a powerful tool for characterizing different porphyrin species and their interactions.

Furthermore, ¹⁵N labeling is instrumental in tracing the flow of nitrogen through metabolic pathways. By providing a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl, to a biological system, researchers can follow the incorporation of the isotope into porphyrins and their intermediates, thereby elucidating the steps of the biosynthetic pathway.[7][13]

Experimental Protocol: Acquiring a ¹⁵N HSQC Spectrum of a Labeled Porphyrin

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. This allows for the assignment of specific nitrogen resonances.

1. Sample Preparation:

  • Dissolve the ¹⁵N-labeled porphyrin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 0.5 – 1 mM.[14]

  • The total sample volume should be between 400 - 600 µL.[14]

  • Add a small percentage of D₂O (5-10%) for the spectrometer's lock system.[14]

  • The pH of the sample should be kept below 6.5 if possible to minimize the exchange of amide protons.[14]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

3. ¹⁵N HSQC Experiment Parameters:

  • Pulse Sequence: A sensitivity-enhanced HSQC pulse sequence with gradient coherence selection and water suppression (e.g., hsqcetfpf3gpsi2) is recommended.[12]

  • Spectral Width: The ¹H spectral width should be sufficient to cover all proton resonances. The ¹⁵N spectral width should be centered around the expected porphyrin nitrogen resonances and be wide enough to encompass all signals.

  • Number of Points: Typically 2048 complex points in the direct (¹H) dimension and 256 increments in the indirect (¹⁵N) dimension.

  • Relaxation Delay: A relaxation delay of 1.5 seconds is a reasonable starting point.

4. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectrum in both dimensions.

  • Apply a baseline correction.

¹⁵N NMR Chemical Shift Data

The following table provides a summary of representative ¹⁵N NMR chemical shifts for different porphyrin-related structures. Chemical shifts are referenced to external liquid ammonia (B1221849) (NH₃).[2][15]

Compound/Functional Group¹⁵N Chemical Shift (ppm)Reference
Rhodochlorin dimethyl ester (N-21)132.3[14]
Rhodochlorin dimethyl ester (N-22)246.8[14]
Rhodochlorin dimethyl ester (N-23)138.1[14]
Rhodochlorin dimethyl ester (N-24)289.3[14]
Chlorin-e6 trimethyl ester (N-21)132.3[14]
Chlorin-e6 trimethyl ester (N-22)246.8[14]
Chlorin-e6 trimethyl ester (N-23)138.1[14]
Chlorin-e6 trimethyl ester (N-24)289.4[14]
Octaethylporphyrin (NH)~100[3]
Octaethylporphyrin (N)~250[3]

Visualizing Porphyrin Biosynthesis and Analytical Workflows

Diagrams are essential for conveying complex relationships in scientific research. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the porphyrin biosynthesis pathway and a typical experimental workflow for ¹⁵N-labeled porphyrin analysis.

Porphyrin Biosynthesis Pathway

Porphyrin_Biosynthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glycine Glycine ALA δ-Aminolevulinate (ALA) Glycine->ALA ALAS SuccinylCoA Succinyl-CoA SuccinylCoA->ALA ALA_cyto ALA->ALA_cyto Transport ProtoIX Protoporphyrin IX Heme Heme ProtoIX->Heme FECH CoproIIIgen Coproporphyrinogen III CoproIIIgen->ProtoIX CPOX CoproIIIgen_mito CoproIIIgen->CoproIIIgen_mito PBG Porphobilinogen (PBG) HMB Hydroxymethylbilane (HMB) PBG->HMB HMBS UroIIIgen Uroporphyrinogen III HMB->UroIIIgen UROS UroIIIgen->CoproIIIgen UROD ALA_cyto->PBG ALAD UroIIIgen_cyto Experimental_Workflow cluster_Labeling 1. Isotopic Labeling cluster_Extraction 2. Sample Preparation cluster_Analysis 3. Instrumental Analysis cluster_Data 4. Data Interpretation Biological Biological System (e.g., cell culture) Extraction Porphyrin Extraction and Purification Biological->Extraction Precursor ¹⁵N-labeled Precursor (e.g., ¹⁵NH₄Cl) Precursor->Biological Spiking Spike with ¹⁵N Internal Standard (for quantification) Extraction->Spiking NMR ¹⁵N NMR Spectroscopy Extraction->NMR Derivatization Derivatization (optional) Spiking->Derivatization LCMS LC-MS/MS Derivatization->LCMS Quantification Quantification (Isotope Dilution) LCMS->Quantification Structure Structural Elucidation NMR->Structure Pathway Pathway Analysis NMR->Pathway

References

The Role of Coproporphyrin I-15N4 in Advancing Drug-Drug Interaction Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate assessment of drug-drug interaction (DDI) potential is a critical component of drug development. A significant mechanism underlying many DDIs is the inhibition of hepatic uptake transporters, particularly the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. Endogenous biomarkers have emerged as powerful tools to probe the in vivo activity of these transporters, mitigating the need for dedicated clinical DDI studies with probe substrates. Among these, Coproporphyrin I (CPI) has been identified as a highly sensitive and specific biomarker for OATP1B inhibition. This technical guide provides an in-depth overview of the application of Coproporphyrin I, with a focus on the use of its stable isotope-labeled counterpart, Coproporphyrin I-15N4, in robust analytical methodologies for the accurate assessment of DDI risk.

Introduction

Drug-drug interactions can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in adverse events or loss of efficacy. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate a thorough evaluation of the DDI potential of investigational drugs.[1][2] A primary focus of these evaluations is the interaction with drug transporters, which are critical for the absorption, distribution, metabolism, and excretion (ADME) of numerous drugs.

The hepatic uptake transporters OATP1B1 and OATP1B3 play a pivotal role in the disposition of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs such as statins. Inhibition of these transporters can lead to significantly increased systemic exposure of substrate drugs, elevating the risk of toxicity.

Traditionally, the DDI potential of a new molecular entity (NME) has been assessed through in vitro studies followed by clinical trials using probe substrates. However, this approach can be resource-intensive. The use of endogenous biomarkers offers a more streamlined and potentially more physiologically relevant approach to assess transporter-mediated DDIs in early clinical development.[3][4]

Coproporphyrin I (CPI), a byproduct of heme biosynthesis, has emerged as a promising endogenous biomarker for OATP1B1 and OATP1B3 activity.[3][5] Plasma concentrations of CPI are elevated in the presence of OATP1B inhibitors, and the magnitude of this increase correlates with the extent of inhibition. This guide will delve into the scientific basis for using CPI as an OATP1B biomarker, the analytical methodologies for its quantification, and its application in DDI studies, with a specific focus on the role of this compound.

The Scientific Rationale: Coproporphyrin I as a Selective OATP1B Biomarker

Coproporphyrins are endogenous porphyrin molecules that exist as two major isomers, Coproporphyrin I (CPI) and Coproporphyrin III (CPIII). Both are substrates of OATP1B1 and OATP1B3.[6] Upon uptake into hepatocytes, they are eliminated into bile via the multidrug resistance-associated protein 2 (MRP2). Inhibition of OATP1B transporters by a drug leads to a decrease in the hepatic uptake of CPI and CPIII, resulting in their accumulation in the systemic circulation.[7]

Several clinical studies have demonstrated the sensitivity and specificity of plasma CPI concentrations as a biomarker for OATP1B inhibition. The administration of potent OATP1B inhibitors, such as rifampin and cyclosporin (B1163) A, leads to a significant and dose-dependent increase in plasma CPI levels.[6][8] Notably, CPI has been shown to be a more selective biomarker for OATP1B activity compared to CPIII, which may be a substrate for other transporters as well.[9]

The use of CPI as an endogenous biomarker allows for the assessment of OATP1B inhibition potential in early-phase clinical trials, providing valuable information for DDI risk assessment and guiding the design of later-stage studies.

Quantitative Analysis of Coproporphyrin I: The Role of this compound

Accurate and precise quantification of endogenous CPI in biological matrices is paramount for its utility as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.

A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, which has the same chemical structure as CPI but with four 15N atoms incorporated, serves as the ideal SIL-IS. Its use is crucial for correcting for variability in sample preparation and matrix effects, ensuring the accuracy of the quantitative results.

Data Presentation: Impact of OATP1B Inhibitors on Plasma Coproporphyrin I Levels

The following tables summarize quantitative data from various studies, demonstrating the effect of known OATP1B inhibitors on plasma CPI concentrations.

OATP1B InhibitorDoseFold-Increase in CPI AUC (Area Under the Curve)Reference
Rifampin600 mg2.8 - 4.0[10]
Cyclosporin A100 mg/kg (oral, monkeys)2.6[6][8]
Glecaprevir/Pibrentasvir300 mg/120 mgSignificant correlation with Glecaprevir exposure[9]
OATP1B InhibitorDoseFold-Increase in CPI Cmax (Maximum Concentration)Reference
Rifampin600 mg~3.0 - 5.0[10]
Rosuvastatin + Rifampin10 mg + 600 mg~13.2 (Rosuvastatin Cmax)[10]

Experimental Protocols

In Vitro OATP1B1 Inhibition Assay

This protocol describes a typical in vitro experiment to assess the inhibitory potential of a compound on OATP1B1-mediated transport using a cell-based assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the OATP1B1 gene (or a suitable alternative) are cultured to confluence in appropriate cell culture plates.

  • Compound Preparation: The test compound and a positive control inhibitor (e.g., rifampin) are prepared at various concentrations in a suitable buffer.

  • Incubation: The cells are pre-incubated with the test compound or control for a specified time.

  • Substrate Addition: A probe substrate for OATP1B1 (e.g., estradiol-17β-glucuronide or a fluorescent substrate) is added to the cells and incubated for a short period.

  • Termination of Uptake: The uptake of the substrate is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the substrate is quantified using an appropriate analytical method (e.g., LC-MS/MS or fluorescence).

  • Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of substrate uptake) is calculated by fitting the data to a four-parameter logistic equation.

Clinical DDI Study Protocol for Assessing OATP1B Inhibition using Endogenous Coproporphyrin I

This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on OATP1B activity by measuring plasma CPI concentrations.

Methodology:

  • Study Population: A cohort of healthy volunteers is recruited for the study.

  • Study Design: A single-sequence or crossover study design can be employed.

    • Baseline Period: Blood samples are collected at predefined time points to establish baseline plasma CPI concentrations.

    • Treatment Period: The investigational drug is administered to the subjects for a specified duration.

    • Post-dose Period: Blood samples are collected at the same time points as the baseline period to measure plasma CPI concentrations in the presence of the investigational drug.

  • Sample Collection: Blood samples are collected in K2EDTA tubes and processed to plasma. Samples should be protected from light to prevent degradation of porphyrins.

  • Bioanalysis (Quantification of CPI):

    • Sample Preparation: Plasma samples are subjected to a sample preparation procedure, typically solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

    • Internal Standard Spiking: A known amount of this compound internal standard is added to each sample, calibrator, and quality control sample.

    • LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method.

      • Chromatography: Separation of CPI and CPI-15N4 is achieved using a C18 reversed-phase column with a gradient elution.

      • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The mass transitions for CPI and CPI-15N4 are monitored.

  • Pharmacokinetic and Statistical Analysis:

    • The pharmacokinetic parameters of CPI (e.g., AUC and Cmax) are calculated for the baseline and treatment periods.

    • The geometric mean ratios of AUC and Cmax (treatment vs. baseline) and their 90% confidence intervals are calculated to assess the magnitude of the DDI.

Visualizations

Signaling Pathway of OATP1B-Mediated Transport and Inhibition

OATP1B_Pathway cluster_hepatocyte Hepatocyte Drug Drug OATP1B OATP1B1/3 Drug->OATP1B Inhibition CPI Coproporphyrin I CPI->OATP1B Uptake Metabolism Biliary Excretion (MRP2) OATP1B->Metabolism Transport

Caption: OATP1B1/3-mediated uptake of Coproporphyrin I and its inhibition by a drug.

Experimental Workflow for a Clinical DDI Study

DDI_Workflow Start Start Baseline_Sampling Baseline Blood Sampling (Measure Endogenous CPI) Start->Baseline_Sampling Drug_Admin Administer Investigational Drug Baseline_Sampling->Drug_Admin Treatment_Sampling Blood Sampling During Treatment (Measure CPI with Drug) Drug_Admin->Treatment_Sampling Sample_Prep Plasma Sample Preparation (SPE or PPT) Treatment_Sampling->Sample_Prep IS_Spike Spike with This compound (IS) Sample_Prep->IS_Spike LCMS LC-MS/MS Analysis IS_Spike->LCMS Data_Analysis Pharmacokinetic & Statistical Analysis LCMS->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a clinical DDI study using Coproporphyrin I as a biomarker.

Logical Relationship of OATP1B Inhibition and DDI Risk Assessment

DDI_Risk_Logic Inhibition Investigational Drug Inhibits OATP1B1/3 CPI_Increase Increased Plasma Coproporphyrin I Levels Inhibition->CPI_Increase DDI_Potential Potential for Clinically Significant DDI with OATP1B Substrate Drugs CPI_Increase->DDI_Potential Risk_Assessment Informed DDI Risk Assessment and Management Strategy DDI_Potential->Risk_Assessment

Caption: Logical flow from OATP1B inhibition to DDI risk assessment.

Conclusion

The use of endogenous biomarkers, particularly Coproporphyrin I, represents a significant advancement in the assessment of transporter-mediated drug-drug interactions. The high sensitivity and selectivity of CPI for OATP1B1 and OATP1B3 inhibition, coupled with robust and accurate analytical methodologies employing this compound as an internal standard, provide a powerful tool for early clinical drug development. By incorporating the measurement of CPI in early-phase clinical trials, researchers and drug developers can gain valuable insights into the DDI potential of new chemical entities, leading to more informed decision-making, optimized clinical study designs, and ultimately, safer and more effective medicines. This approach aligns with the principles of modern, model-informed drug development and is increasingly being recognized by regulatory authorities as a valuable component of a comprehensive DDI assessment strategy.

References

An In-depth Technical Guide to Coproporphyrin I-¹⁵N₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin I is a naturally occurring porphyrin isomer that, unlike its counterpart Coproporphyrin III, is not an intermediate in the biosynthesis of heme and is considered a metabolic dead-end.[1] Elevated levels of Coproporphyrin I in biological fluids are a significant biomarker for certain metabolic disorders, most notably the porphyrias.[1][2][3] The ¹⁵N₄ isotopically labeled version, Coproporphyrin I-¹⁵N₄, serves as an invaluable internal standard for the accurate quantification of endogenous Coproporphyrin I in complex biological matrices by mass spectrometry-based methods. Its use mitigates matrix effects and variations in sample processing, ensuring high precision and accuracy in clinical and research settings. This guide provides a comprehensive overview of the physical and chemical properties of Coproporphyrin I-¹⁵N₄, detailed experimental protocols for its use, and its relevance in biological pathways.

Physical and Chemical Properties

Coproporphyrin I-¹⁵N₄ shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the incorporation of four ¹⁵N isotopes.

Table 1: Physical and Chemical Properties of Coproporphyrin I and Coproporphyrin I-¹⁵N₄
PropertyCoproporphyrin ICoproporphyrin I-¹⁵N₄References
Molecular Formula C₃₆H₃₈N₄O₈C₃₆H₃₈¹⁵N₄O₈[4]
Molecular Weight 654.71 g/mol 658.68 g/mol [4]
Appearance Solid, White to off-whiteSolid[4]
Melting Point Data for the free acid is not readily available. The tetramethyl ester melts at 252-254 °C.Not available[5][6]
Solubility DMSO: 50 mg/mL (with sonication) Chloroform (tetramethyl ester): 10 mg/mLNot specifically documented, but expected to be similar to the unlabeled form.[4][6]
pKa (Predicted) Strongest Acidic: 3.56 Strongest Basic: 5.18Not specifically documented, but expected to be very similar to the unlabeled form.[7]

Spectral Properties

The spectral properties of Coproporphyrin I are characteristic of porphyrins, with a strong absorption band in the near-UV region (Soret band) and several weaker bands in the visible region (Q-bands). The incorporation of ¹⁵N isotopes in Coproporphyrin I-¹⁵N₄ will primarily affect the NMR and mass spectra.

Table 2: Spectral Data for Coproporphyrin I
TechniqueSpectral FeaturesReferences
UV-Vis Spectroscopy Soret Band: ~398-400 nm Q-Bands: Multiple weaker bands in the 500-650 nm region. The exact positions and intensities are solvent-dependent.[8][9][10][11][12]
NMR Spectroscopy (¹³C) Complete assignments for the tetramethyl esters of coproporphyrin isomers are available. The spectra can differentiate between the isomers.[13][14]
Mass Spectrometry (MS/MS) Precursor Ion [M+H]⁺: m/z 655.3 Major Fragment Ion: m/z 596.3 (corresponding to the loss of a propionic acid group).[15][16]

For Coproporphyrin I-¹⁵N₄ , the precursor ion in mass spectrometry will be shifted to [M+H]⁺: m/z 659.3 , and the major fragment ion will be at m/z 600.3 .[15]

Experimental Protocols

Quantification of Coproporphyrin I in Human Plasma using LC-MS/MS with Coproporphyrin I-¹⁵N₄ Internal Standard

This protocol is a synthesis of methodologies described in the literature for the sensitive and accurate measurement of Coproporphyrin I.[15][17][18][19]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution of Coproporphyrin I-¹⁵N₄ in a suitable solvent (e.g., methanol).

  • Add 200 µL of 1.25% ammonium (B1175870) hydroxide.

  • Vortex mix the sample.

  • Perform solid-phase extraction (SPE) using a mixed-mode anion exchange sorbent plate.

  • Wash the SPE plate to remove interferences.

  • Elute the analytes with a suitable elution solvent (e.g., a mixture of acetonitrile (B52724) and formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm).

    • Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation of Coproporphyrin I from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Coproporphyrin I: m/z 655.3 → 596.3

      • Coproporphyrin I-¹⁵N₄ (Internal Standard): m/z 659.3 → 600.3

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Quantify the concentration of Coproporphyrin I in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of unlabeled Coproporphyrin I and a fixed concentration of the ¹⁵N₄-labeled internal standard.

Stability and Storage

Coproporphyrins are known to be light-sensitive.[20] Therefore, all sample handling and storage should be performed under reduced light conditions. Plasma samples are typically stable when stored at -80°C.[3] Freeze-thaw stability has been demonstrated for up to three cycles.[20]

Biological Role and Signaling Pathways

Coproporphyrin I is a byproduct of the heme biosynthesis pathway. Heme is an essential molecule involved in oxygen transport (hemoglobin and myoglobin), electron transport (cytochromes), and enzymatic catalysis. The synthesis of heme is a complex, multi-step process that occurs in both the mitochondria and the cytoplasm.[21][22]

Heme Biosynthesis Pathway and the Formation of Coproporphyrin I

The heme biosynthesis pathway begins with the condensation of glycine (B1666218) and succinyl-CoA in the mitochondria.[21][22] A series of enzymatic reactions leads to the formation of uroporphyrinogen III, which is then converted to coproporphyrinogen III. In a side reaction, uroporphyrinogen I can be formed non-enzymatically, which is then decarboxylated to coproporphyrinogen I. Coproporphyrinogen I cannot be further metabolized in the main heme pathway and is oxidized to Coproporphyrin I.

Heme_Biosynthesis succinyl_coa Succinyl-CoA ala δ-Aminolevulinate (ALA) succinyl_coa->ala ALAS glycine Glycine glycine->ala pbg Porphobilinogen (PBG) ala->pbg ALAD hmb Hydroxymethylbilane pbg->hmb HMBS urogen3 Uroporphyrinogen III hmb->urogen3 UROS urogen1 Uroporphyrinogen I hmb->urogen1 Non-enzymatic coprogen3 Coproporphyrinogen III urogen3->coprogen3 UROD coprogen1 Coproporphyrinogen I urogen1->coprogen1 UROD protogen9 Protoporphyrinogen IX coprogen3->protogen9 CPOX copro1 Coproporphyrin I coprogen1->copro1 Oxidation proto9 Protoporphyrin IX protogen9->proto9 PPOX heme Heme proto9->heme FECH OATP_DDI_Concept cp1_blood Coproporphyrin I oatp OATP1B1/3 cp1_blood->oatp Uptake drug Drug Candidate drug->oatp Inhibition cp1_cell Coproporphyrin I oatp->cp1_cell drug_cell Drug Candidate label_text Increased Blood Coproporphyrin I Indicates OATP Inhibition

References

The Clinical Utility of Coproporphyrin I as a Biomarker for Liver Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of liver function is a critical aspect of clinical research and drug development. Traditional liver function tests (LFTs), such as measuring levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), often reflect liver injury rather than real-time function.[1] This has led to a growing interest in endogenous biomarkers that can provide a more dynamic and specific measure of hepatic transport and metabolic capacity. Coproporphyrin I (CP-I), a byproduct of the heme biosynthesis pathway, has emerged as a promising and sensitive endogenous biomarker for the function of hepatic uptake transporters, particularly the Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3).[2][3][4] This technical guide provides a comprehensive overview of the role of CP-I in clinical research for liver function assessment, with a focus on its application in drug development. While this guide focuses on Coproporphyrin I, it is important to note that its isotopically labeled form, Coproporphyrin I-15N4, serves as a crucial internal standard for accurate quantification in bioanalytical methods.[5][6]

The Biology of Coproporphyrin I and Its Hepatic Transport

Coproporphyrins are intermediates in the synthesis of heme.[7] Two major isomers, Coproporphyrin I (CP-I) and Coproporphyrin III (CP-III), are formed. While CP-III is the precursor to heme, CP-I is a byproduct that is not further metabolized and is eliminated from the body primarily through the liver and kidneys.[7]

The hepatic disposition of CP-I is a multi-step process involving uptake from the sinusoidal blood into hepatocytes, and subsequent efflux into the bile or back into the blood. This transport is mediated by specific proteins on the hepatocyte membrane.

  • Uptake: The primary mechanism for the uptake of CP-I from the blood into hepatocytes is through the action of OATP1B1 and OATP1B3.[2][8] These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous compounds and drugs.[2][9]

  • Efflux: Following uptake, CP-I is eliminated from the hepatocytes into the bile via the Multidrug Resistance-Associated Protein 2 (MRP2), located on the apical (canalicular) membrane.[8][9] A portion of CP-I can also be transported back into the sinusoidal blood via the Multidrug Resistance-Associated Protein 3 (MRP3), which is also on the basolateral membrane.[7][8]

This intricate transport system forms the basis for the use of CP-I as a biomarker. Changes in the plasma concentration of CP-I can reflect alterations in the function of these key hepatic transporters, providing insights into liver function and the potential for drug-drug interactions (DDIs).[4][10]

Data Presentation: Quantitative Insights from Clinical and Preclinical Studies

The following tables summarize key quantitative data from various studies, highlighting the utility of CP-I as a liver function biomarker.

Table 1: Baseline Plasma Concentrations of Coproporphyrin I in Different Populations

PopulationMean Plasma Concentration (ng/mL)Range (ng/mL)Reference
Healthy Volunteers~0.15 - 1.50.15 - 1.5[11]
Rheumatoid Arthritis Patients-0.01 - 50[2]
Mild Hepatic Impairment1.66-fold higher than healthy-[12]
Moderate Hepatic Impairment2.81-fold higher than healthy-[12]
Severe Hepatic Impairment7.78-fold higher than healthy-[12]

Table 2: Impact of OATP1B Inhibitors on Plasma Coproporphyrin I Levels

OATP1B InhibitorDoseFold Increase in CP-I AUCReference
Rifampin600 mg2.8 - 3.7[3]
Cyclosporin A100 mg/kg (oral, in monkeys)2.6[13]
Glecaprevir (B607649)/Pibrentasvir300/120 mgIncreased with increasing glecaprevir exposure[14]

Table 3: Bioanalytical Method Performance for Coproporphyrin I Quantification

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.01 ng/mL[2][11]
Calibration Range0.01 - 50 ng/mL[2][11]
Recovery Rate (corrected by internal standard)85.7% - 111.0%[2]
Matrix Effects (corrected by internal standard)83.6% - 119.1%[2]

Experimental Protocols: Key Methodologies

The accurate measurement of CP-I in biological matrices is crucial for its application as a biomarker. The most common methodology involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of Coproporphyrin I in Human Plasma using UPLC-QTOF/MS

This protocol is based on the method described by Yoshida et al. (2021).[2][11]

1. Sample Preparation (Solid-Phase Extraction):

  • Pipette 100 µL of human plasma into a 96-well plate.

  • Add 50 µL of an internal standard solution containing this compound.[5]

  • Pre-treat the sample using a mixed-mode polymeric sorbent solid-phase extraction (SPE) plate (e.g., Oasis MAX 96-well µElution plate).[2]

  • The SPE process involves conditioning the plate, loading the sample, washing to remove matrix interferences, and eluting the analytes.

2. Chromatographic Separation (UPLC):

  • Inject the extracted sample onto an ultra-performance liquid chromatography (UPLC) system.

  • Use a suitable column for separation (e.g., a C18 reversed-phase column).

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile).

  • The chromatographic conditions should be optimized to achieve separation of CP-I from its isomer, CP-III.[2]

3. Detection (QTOF-MS):

  • The eluent from the UPLC system is introduced into a quadrupole time-of-flight (QTOF) mass spectrometer.

  • The mass spectrometer is operated in a specific mode (e.g., positive ion mode) to detect and quantify the precursor and product ions of CP-I and the internal standard.

  • The mass transition for CP-I is typically m/z 655.3 → 596.3, and for the internal standard (this compound) is m/z 659.3 → 600.3.[15]

4. Data Analysis:

  • The concentration of CP-I in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • The method should be validated according to regulatory guidelines (e.g., US Food and Drug Administration) for bioanalytical method validation.[2]

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, created using the DOT language, illustrate the core concepts discussed in this guide.

Hepatic_Transport_of_Coproporphyrin_I cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus CP-I_blood Coproporphyrin I CP-I_cell Coproporphyrin I CP-I_blood->CP-I_cell OATP1B1/1B3 CP-I_cell->CP-I_blood MRP3 CP-I_bile Coproporphyrin I CP-I_cell->CP-I_bile MRP2

Caption: Hepatic transport of Coproporphyrin I.

Caption: Experimental workflow for CP-I quantification.

DDI_Assessment_Logic Start Investigational Drug with Potential OATP1B Inhibition Measure_CP-I Measure Plasma CP-I Levels in Early Phase Clinical Trial Start->Measure_CP-I Decision Significant Increase in CP-I? Measure_CP-I->Decision No_DDI Low Risk of Clinically Significant OATP1B DDI Decision->No_DDI No Further_Investigation Potential for OATP1B DDI. Further Investigation Warranted (e.g., dedicated DDI study) Decision->Further_Investigation Yes

References

An In-depth Technical Guide to the Endogenous Sources of Coproporphyrin I and its Labeled Form

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In human physiology, the biosynthesis of heme is a critical metabolic pathway essential for forming hemoglobin, myoglobin, and cytochromes. This intricate, eight-enzyme process is tightly regulated to ensure adequate heme production while preventing the accumulation of potentially toxic intermediates. However, genetic defects or external factors can disrupt this pathway, leading to a group of metabolic disorders known as porphyrias.

This technical guide focuses on the biosynthesis and disposition of Coproporphyrin I (CPI), a metabolic byproduct that is not part of the canonical heme synthesis pathway. Its formation is a hallmark of specific pathological conditions, and its plasma concentration has emerged as a highly sensitive and specific endogenous biomarker for assessing the function of critical hepatic transporters, which is of paramount importance in drug development for predicting drug-drug interactions (DDIs).[1][2] This document provides a comprehensive overview of the endogenous sources of CPI, its quantitative levels, the analytical methods for its measurement, and the role of its synthetically labeled forms in research.

The Heme Biosynthesis Pathway: The Origin of Coproporphyrin I

Heme is synthesized in a series of eight enzymatic steps that occur in both the mitochondria and the cytoplasm of cells, with the liver and bone marrow being the most active sites.[3][4] The process begins with the condensation of glycine (B1666218) and succinyl-CoA and culminates in the insertion of ferrous iron into protoporphyrin IX.[5]

The canonical pathway produces intermediates of the "type III" isomer series, which are asymmetrical and can be further metabolized. Coproporphyrin I, a "type I" isomer, arises from an alternative, non-productive branch of this pathway.

The Critical Branch Point:

  • Formation of Hydroxymethylbilane (B3061235): Four molecules of the precursor porphobilinogen (B132115) are condensed by the enzyme Hydroxymethylbilane Synthase (also known as Porphobilinogen Deaminase) to form a linear tetrapyrrole called hydroxymethylbilane.

  • Isomerization and Cyclization:

    • Canonical Pathway (Type III Isomer): In a healthy state, the enzyme Uroporphyrinogen III Synthase (UROS) acts on hydroxymethylbilane, inverting one of the pyrrole (B145914) rings before cyclizing the molecule into the asymmetric Uroporphyrinogen III . This is the essential precursor for heme.

    • Aberrant Pathway (Type I Isomer): In the absence or deficiency of UROS activity, the unstable hydroxymethylbilane spontaneously cyclizes into the symmetric Uroporphyrinogen I .[6][7] This occurs pathologically in conditions like Congenital Erythropoietic Porphyria (CEP).[6][8][9]

  • Formation of Coproporphyrinogen I: The enzyme Uroporphyrinogen Decarboxylase (UROD), which normally converts Uroporphyrinogen III to Coproporphyrinogen III, can also act on the non-physiological Uroporphyrinogen I, decarboxylating it to form Coproporphyrinogen I .[6]

  • Oxidation to Coproporphyrin I: Coproporphyrinogen I is a metabolic dead-end; it cannot be processed further down the heme synthesis pathway.[6] It is subsequently auto-oxidized to the stable, fluorescent molecule Coproporphyrin I (CPI) , which then accumulates and is excreted.

Heme_Biosynthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glycine Glycine ALA ALA Glycine->ALA ALAS SuccinylCoA SuccinylCoA PBG PBG ALA->PBG ALAD ProtoIX ProtoIX Heme Heme ProtoIX->Heme FECH HMB HMB PBG->HMB HMBS UroI UroI HMB->UroI Spontaneous (UROS Deficiency) UroIII UroIII HMB->UroIII UROS (Normal Pathway) CoproI CoproI UroI->CoproI UROD CoproIII CoproIII UroIII->CoproIII UROD CoproI->DeadEnd Metabolic Dead-End CoproIII->ProtoIX CPOX

Fig 1. Heme Biosynthesis Pathway showing the normal (green) and aberrant (red) routes.

The Role of Membrane Transporters in Coproporphyrin I Disposition

While CPI is generated within cells, its concentration in the bloodstream is primarily controlled by specialized transporter proteins on the surface of liver cells (hepatocytes). These transporters are crucial for clearing CPI from the body.[4][10]

  • Hepatic Uptake: Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3 , located on the sinusoidal membrane (blood-facing side) of hepatocytes, are responsible for taking up CPI from the blood into the liver.[10][11][12]

  • Biliary Efflux: Multidrug Resistance-Associated Protein 2 (MRP2 ) is located on the canalicular membrane (bile-facing side) and actively pumps CPI from the hepatocyte into the bile for elimination.[11][13] MRP3, located on the sinusoidal membrane, may also play a role in efflux back into the blood under certain conditions.[11][14]

This transport pathway makes CPI an exceptionally sensitive biomarker for the function of OATP1B transporters. When a drug inhibits OATP1B1/1B3, the uptake of CPI into the liver is blocked, leading to a rapid and measurable increase in its plasma concentration.[2][15] This provides a direct window into the potential for clinically significant DDIs.

Hepatic_Disposition Fig 2. Hepatic Transport of Coproporphyrin I cluster_Hepatocyte Hepatocyte cluster_Blood Sinusoidal Blood cluster_Bile Bile Canaliculus CPI_liver CPI CPI_bile CPI CPI_liver->CPI_bile Biliary Efflux MRP2 MRP2 CPI_blood CPI CPI_blood->CPI_liver Uptake OATP1B OATP1B1 OATP1B3 Inhibitor Drug (OATP1B Inhibitor) Inhibitor->OATP1B Inhibition LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProc Data Processing Plasma 1. Human Plasma Sample Spike 2. Spike with Labeled IS (CPI-15N4) Plasma->Spike SPE 3. Solid Phase Extraction (Condition -> Load -> Wash -> Elute) Spike->SPE Recon 4. Evaporate & Reconstitute SPE->Recon UPLC 5. UPLC Separation (C18 Column) Recon->UPLC MSMS 6. MS/MS Detection (MRM Transitions) UPLC->MSMS Integration 7. Peak Integration MSMS->Integration Ratio 8. Calculate Area Ratio (CPI / IS) Integration->Ratio Quant 9. Quantify using Calibration Curve Ratio->Quant

References

The Role of Coproporphyrin I-¹⁵N₄ in Porphyria Diagnostic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Coproporphyrin I-¹⁵N₄ in the diagnostic research of porphyrias. Porphyrias are a group of rare metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthesis pathway.[1][2][3][4] Accurate diagnosis and differentiation of various porphyria types are crucial for patient management and therapeutic development. The use of stable isotope-labeled internal standards, such as Coproporphyrin I-¹⁵N₄, has significantly enhanced the accuracy and reliability of analytical methods for quantifying porphyrin biomarkers.[5][6][7][8]

Introduction to Porphyrias and the Significance of Coproporphyrin Isomers

The heme biosynthesis pathway is a complex series of eight enzymatic steps that produce heme, a vital component of hemoglobin, myoglobin, and cytochromes.[1][2] A defect in any of these enzymes can lead to the accumulation of specific porphyrin precursors, which are the basis for the biochemical diagnosis of different porphyrias.[1][3]

Coproporphyrinogen I and III are intermediates in this pathway. Coproporphyrinogen III is the normal substrate for the next enzyme in the pathway, while Coproporphyrinogen I is a non-functional isomer that accumulates in certain porphyrias, most notably in Congenital Erythropoietic Porphyria (CEP).[9][10] The determination of the ratio of coproporphyrin I to coproporphyrin III in biological samples is a key diagnostic marker.[10][11]

Coproporphyrin I-¹⁵N₄: A Vital Tool for Accurate Quantification

Coproporphyrin I-¹⁵N₄ is a stable isotope-labeled form of Coproporphyrin I, where four ¹⁴N atoms in the porphyrin ring are replaced with ¹⁵N atoms.[12] This mass shift allows it to be used as an ideal internal standard in mass spectrometry-based analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[8]

Quantitative Data in Porphyria Diagnostics

The accurate measurement of porphyrin isomers is fundamental for the differential diagnosis of porphyrias. The following tables summarize key quantitative data related to the analysis of coproporphyrin isomers and the performance of analytical methods utilizing stable isotope-labeled internal standards.

Porphyria TypePredominant Urinary Coproporphyrin IsomerTypical Isomer I Percentage
Acute Hepatic Porphyrias
Acute Intermittent Porphyria (AIP)Coproporphyrin III13.2 +/- 5.3%
Hereditary Coproporphyria (HCP)Coproporphyrin III13.2 +/- 5.3%
Variegate Porphyria (VP)Coproporphyrin III13.2 +/- 5.3%
Chronic Hepatic Porphyrias
Porphyria Cutanea Tarda (PCT)Coproporphyrin I & III31.4 +/- 11.5%
Erythropoietic Porphyrias
Congenital Erythropoietic Porphyria (CEP)Coproporphyrin I90.0 +/- 1.9%

Table 1: Urinary Coproporphyrin Isomer Ratios in Various Porphyrias. Data adapted from studies on the relative proportions of coproporphyrin isomers in the urine of porphyria patients.[10]

ParameterValueReference
Method UPLC-QTOF/MS[6]
Internal Standard Coproporphyrin I-¹⁵N₄, Coproporphyrin III-¹⁵N₄[6]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL (for both CP-I and CP-III)[6]
Limit of Detection (LOD) 0.004 ng/mL (for both CP-I and CP-III)[6]
Calibration Range 0.01–50 ng/mL[13]
Within-Run Accuracy (LLOQ) 94.0 - 103.0%[6]
Within-Run Precision (LLOQ) 2.06 - 2.33% CV[6]
Recovery (corrected by IS) 85.7 - 111.0% (CP-I)[6]

Table 2: Performance Characteristics of an Ultra-Sensitive UPLC-QTOF/MS Method for Coproporphyrin I and III Quantification in Human Plasma. This table highlights the high sensitivity and accuracy achieved by using stable isotope-labeled internal standards.[6]

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of porphyrins in biological samples using LC-MS/MS with Coproporphyrin I-¹⁵N₄ as an internal standard.

Sample Preparation

Proper sample collection and preparation are critical for accurate porphyrin analysis. Samples must be protected from light to prevent porphyrin degradation.[14][15][16][17][18]

Urine Sample Preparation (Liquid-Liquid Extraction):

  • Acidify a known volume of urine (e.g., 1 mL) with an acid such as formic acid.[19][20]

  • Add the internal standard solution, including Coproporphyrin I-¹⁵N₄.

  • Extract the porphyrins using an organic solvent like ethyl acetate (B1210297).[5]

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Plasma Sample Preparation (Solid-Phase Extraction - SPE):

  • To a 100 µL plasma sample, add the internal standard solution containing Coproporphyrin I-¹⁵N₄ and Coproporphyrin III-¹⁵N₄.[6]

  • Pre-treat the sample by solid-phase extraction.[6]

  • Wash the SPE cartridge to remove interfering substances.

  • Elute the porphyrins from the cartridge.

  • Evaporate the eluate and reconstitute for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column is commonly used for the separation of porphyrin isomers.[21][22][23][24]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[21][25][26]

  • Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[19][21]

  • Column Temperature: The column is often heated (e.g., to 60°C) to improve peak shape and resolution.[27]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[6][20][26]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5][19][20] The MRM transitions for the native porphyrins and their stable isotope-labeled internal standards are monitored.

    • Coproporphyrin I/III: m/z 655.3 → 596.3[27]

    • Coproporphyrin I-¹⁵N₄: m/z 659.3 → 600.3[27]

Visualizations: Pathways and Workflows

Heme Biosynthesis Pathway and the Role of Coproporphyrinogen Isomers

The following diagram illustrates the heme biosynthesis pathway, highlighting the enzymatic step where the formation of coproporphyrinogen isomers occurs and the defect leading to Congenital Erythropoietic Porphyria.

Heme_Biosynthesis cluster_CEP Congenital Erythropoietic Porphyria (CEP) Glycine Glycine + Succinyl CoA ALAS ALAS Glycine->ALAS ALA δ-Aminolevulinate (ALA) ALAD ALAD ALA->ALAD PBG Porphobilinogen (PBG) HMBS HMBS PBG->HMBS HMB Hydroxymethylbilane UroI Uroporphyrinogen I HMB->UroI UROS UROS HMB->UROS UROD UROD UroI->UROD UroIII Uroporphyrinogen III UroIII->UROD CoproI Coproporphyrinogen I CoproIII Coproporphyrinogen III CPOX CPOX CoproIII->CPOX Proto Protoporphyrinogen IX PPOX PPOX Proto->PPOX ProtoIX Protoporphyrin IX FECH FECH ProtoIX->FECH Heme Heme ALAS->ALA ALAD->PBG HMBS->HMB UROS->UroIII UROD->CoproI UROD->CoproIII CPOX->Proto PPOX->ProtoIX FECH->Heme

Caption: Heme biosynthesis pathway showing the formation of coproporphyrinogen isomers.

Experimental Workflow for Porphyrin Analysis

The following diagram outlines the typical workflow for the quantitative analysis of porphyrins in biological samples using LC-MS/MS with a stable isotope-labeled internal standard.

Experimental_Workflow Sample Biological Sample (Urine or Plasma) Spike Spike with Coproporphyrin I-¹⁵N₄ (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., SPE or LLE) Spike->Extraction LC Liquid Chromatography (Isomer Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data Result Quantitative Result (Porphyrin Concentration) Data->Result

References

The Application of Coproporphyrin I-15N4 in Modern Metabolic Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, understanding the metabolic profile of a new chemical entity is paramount. A critical aspect of this is evaluating the potential for drug-drug interactions (DDIs), which can significantly impact a drug's safety and efficacy. A key mechanism underlying many DDIs is the inhibition of hepatic uptake transporters, particularly the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. Emerging as a highly sensitive and specific endogenous biomarker for the activity of these transporters is Coproporphyrin I (CP-I).[1][2][3][4] This technical guide provides an in-depth overview of the application of its stable isotope-labeled counterpart, Coproporphyrin I-15N4, in metabolic profiling studies, offering a robust tool for assessing DDI risk early in the drug development pipeline.[2][3]

Coproporphyrin I is a metabolic byproduct of the heme synthesis pathway.[5] Its clearance is significantly mediated by the hepatic OATP1B transporters.[4][6] Consequently, inhibition of these transporters by a drug candidate leads to a measurable increase in plasma concentrations of CP-I.[1][7] To accurately and precisely quantify these changes, a stable isotope-labeled internal standard is essential for mass spectrometry-based bioanalytical methods. This compound, which incorporates four heavy nitrogen-15 (B135050) isotopes, serves as an ideal internal standard, as it shares near-identical physicochemical properties with the endogenous analyte but is distinguishable by its mass.[8] This allows for correction of variability during sample preparation and analysis, ensuring high-quality, reliable data.

This guide will detail the role of this compound in metabolic profiling, provide comprehensive experimental protocols for its use, present key quantitative data from various studies, and visualize the underlying biological and experimental workflows.

Core Applications in Metabolic Profiling

The primary application of this compound is as an internal standard in the quantitative analysis of endogenous CP-I for the assessment of OATP1B-mediated DDI potential. By monitoring changes in plasma CP-I levels, researchers can gain valuable insights into a drug candidate's inhibitory effect on these critical hepatic transporters.

Key applications include:

  • Early DDI Risk Assessment: Monitoring CP-I levels in first-in-human and early-phase clinical studies allows for a preliminary assessment of a new drug's OATP1B inhibition potential without the need for a dedicated DDI study with a probe drug.[2][9]

  • Mechanistic Understanding of DDIs: For complex DDIs involving multiple pathways, changes in CP-I can help elucidate the contribution of OATP1B inhibition.[10]

  • Guiding Clinical DDI Study Design: The magnitude of CP-I elevation can inform the necessity and design of subsequent dedicated DDI studies.[3] For instance, a significant increase in CP-I would strongly suggest the need for a formal DDI study with a sensitive OATP1B substrate.

  • Supporting Physiologically Based Pharmacokinetic (PBPK) Modeling: CP-I data can be incorporated into PBPK models to quantitatively predict the DDI risk of investigational drugs.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the utility of CP-I as a biomarker and the performance of analytical methods utilizing stable isotope-labeled internal standards like this compound.

Table 1: Impact of OATP1B Inhibitors on Plasma Coproporphyrin I and III Concentrations

OATP1B InhibitorDoseFold Increase in Plasma CP-I AUCFold Increase in Plasma CP-III AUCReference
Cyclosporin A100 mg/kg, oral2.65.2[1]
Rifampicin15 mg/kg, oral2.73.6[1]
Rifampicin600 mg, oral2.8 - 3.72.4 - 3.1[7]

Table 2: Performance of LC-MS/MS Methods for Coproporphyrin I and III Quantification using a Stable Isotope-Labeled Internal Standard

ParameterValueReference
Lower Limit of Quantification (LLOQ)10 - 20 pg/mL[12]
Calibration Range0.02 - 100 ng/mL[12]
Inter-day Precision (CV%)< 9%[12]
Accuracy84.3 - 103.9%[12]
Extraction Recovery~70%[12][13]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Coproporphyrin I in human plasma using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Solid Phase Extraction - SPE)

A mixed-mode anion exchange sorbent is often utilized for the extraction of coproporphyrins from plasma.[12][13]

  • Sample Aliquoting: Aliquot 200 µL of human plasma (collected in K2EDTA tubes) into a 96-well plate.

  • Internal Standard Spiking: Add 50 µL of a working solution of this compound in an appropriate solvent (e.g., methanol) to each plasma sample.

  • Sample Pre-treatment: Add a suitable volume of a weak acid (e.g., 4% phosphoric acid) to the samples and vortex to mix. This step helps in protein precipitation and prepares the sample for SPE.

  • SPE Plate Conditioning: Condition a mixed-mode anion exchange 96-well SPE plate with methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load the pre-treated plasma samples onto the SPE plate.

  • Washing: Wash the SPE plate with a series of solvents to remove interfering substances. A typical wash sequence includes a weak organic solvent (e.g., 5% methanol in water) followed by a stronger organic solvent (e.g., methanol).

  • Elution: Elute the analytes (Coproporphyrin I and this compound) from the SPE plate using a strong elution solvent, typically containing a high percentage of organic solvent with a small amount of a strong acid (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is crucial to resolve Coproporphyrin I from its isomer, Coproporphyrin III, and other potential interferences.

  • Column: A C18 reversed-phase column is commonly used (e.g., Ace Excel 2 C18 PFP, 3µm, 2.1x150mm).[12]

  • Mobile Phase A: 10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Column Temperature: The column is often maintained at an elevated temperature (e.g., 60°C) to improve peak shape and reduce run time.[12]

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions:

    • Coproporphyrin I: m/z 655.3 → 596.3[12]

    • This compound (Internal Standard): m/z 659.3 → 600.3[12]

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Coproporphyrin I in the unknown samples is determined.

Visualizations

Heme Biosynthesis Pathway and Coproporphyrin I Formation

The following diagram illustrates the relevant portion of the heme biosynthesis pathway, highlighting the formation of Coproporphyrinogen I and its subsequent conversion to Coproporphyrin I.

Heme_Biosynthesis cluster_normal Normal Heme Synthesis cluster_byproduct Byproduct Formation PBG Porphobilinogen HMB Hydroxymethylbilane PBG->HMB PBG Deaminase UroI Uroporphyrinogen I HMB->UroI Non-enzymatic cyclization UroIII Uroporphyrinogen III HMB->UroIII Uroporphyrinogen III Synthase CoproI Coproporphyrinogen I UroI->CoproI Uroporphyrinogen Decarboxylase CoproIII Coproporphyrinogen III UroIII->CoproIII Uroporphyrinogen Decarboxylase CPI Coproporphyrin I CoproI->CPI Oxidation Heme Heme CoproIII->Heme Further Enzymatic Steps

Caption: Formation of Coproporphyrin I as a byproduct of the heme biosynthesis pathway.

Experimental Workflow for Metabolic Profiling

This diagram outlines the complete workflow from sample collection to data analysis for a metabolic profiling study using this compound.

Workflow SampleCollection Plasma Sample Collection (K2EDTA) Spiking Spike with This compound (IS) SampleCollection->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification Interpretation Data Interpretation (DDI Risk Assessment) Quantification->Interpretation

Caption: Experimental workflow for quantifying Coproporphyrin I using a stable isotope-labeled internal standard.

Logical Relationship in DDI Assessment

The following diagram illustrates the logical relationship between OATP1B inhibition by a drug and the resulting increase in plasma CP-I levels, which serves as a biomarker for DDI potential.

DDI_Logic Drug Investigational Drug Inhibition Inhibition Drug->Inhibition OATP1B Hepatic OATP1B Transporters OATP1B->Inhibition CPI_Clearance Decreased CP-I Clearance Inhibition->CPI_Clearance CPI_Plasma Increased Plasma CP-I Concentration CPI_Clearance->CPI_Plasma DDI_Risk Potential for OATP1B-mediated DDI CPI_Plasma->DDI_Risk Indicates

Caption: Logical framework for using Coproporphyrin I as a biomarker for OATP1B-mediated DDI risk.

Conclusion

This compound is an indispensable tool in modern metabolic profiling, particularly in the context of drug development. Its use as an internal standard for the quantification of endogenous Coproporphyrin I provides a robust and reliable method for assessing the OATP1B inhibition potential of new drug candidates. This early and sensitive detection of potential DDIs allows for more informed decision-making, ultimately contributing to the development of safer and more effective medicines. The methodologies and data presented in this guide underscore the critical role of this compound in advancing our understanding of drug metabolism and interactions.

References

The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. This technical guide delves into the theoretical underpinnings and practical applications of stable isotope labeled (SIL) internal standards, the undisputed gold standard in quantitative mass spectrometry. This document provides an in-depth exploration of the core principles, experimental methodologies, and comparative data that solidify the role of SIL internal standards in modern drug development and clinical research.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The use of stable isotope labeled internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS) . This technique relies on the addition of a known quantity of a SIL internal standard to a sample prior to analysis. The SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1]

The fundamental premise is that the SIL internal standard is chemically and physically identical to the analyte.[2] Consequently, it behaves identically during all stages of sample preparation and analysis, including extraction, derivatization, chromatography, and ionization in the mass spectrometer.[3] Any sample loss or variation in instrument response will affect both the analyte and the SIL internal standard to the same extent. Therefore, the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard remains constant and is directly proportional to the concentration of the analyte in the original sample.[4] This ratiometric measurement is the key to the unparalleled accuracy and precision of the IDMS method.

Key Advantages of SIL Internal Standards:

  • Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because the SIL internal standard co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for effective normalization.[3]

  • Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are inherently corrected for, as both the analyte and the SIL internal standard are affected equally.

  • Improved Accuracy and Precision: By minimizing the impact of experimental variability, SIL internal standards lead to significantly improved assay accuracy and precision compared to other internal standard strategies.[3]

  • Enhanced Method Robustness: The use of SIL internal standards results in more rugged and reliable bioanalytical methods that are less susceptible to variations in experimental conditions.

Data Presentation: Quantitative Comparison of Internal Standard Strategies

The superiority of stable isotope labeled internal standards over structural analogs is not merely theoretical. The following table summarizes the performance of two different liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of the anticancer agent Kahalalide F in plasma. One method employed a deuterated SIL internal standard (d4-Kahalalide F), while the other utilized a structural analog.[3][5]

Validation ParameterStable Isotope-Labeled IS (d4-Kahalalide F)Structural Analog IS (Butyric Acid Analog)
Precision (CV%)
Intra-day2.1 - 7.5%4.8 - 12.3%
Inter-day3.4 - 8.1%7.9 - 14.5%
Accuracy (% Bias)
Intra-day-5.2% to +6.8%-10.5% to +11.2%
Inter-day-4.1% to +5.5%-9.8% to +10.1%
Mean Bias -0.3% +3.2%

Data sourced from comparative studies on Kahalalide F bioanalysis.[3][5]

As the data clearly indicates, the method utilizing the stable isotope-labeled internal standard demonstrated significantly better precision (lower CV%) and accuracy (lower % bias) than the method with the structural analog.

Experimental Protocols

General Bioanalytical Workflow using SIL Internal Standards

A typical bioanalytical workflow employing a stable isotope-labeled internal standard involves several key steps, from sample receipt to final data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Known Amount of SIL-IS Sample->Spike Equilibrate Equilibrate Analyte and SIL-IS Spike->Equilibrate Extract Extract Analytes (e.g., SPE, LLE) Equilibrate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (e.g., ESI, APCI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/SIL-IS Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.

Protocol for Assessing Matrix Effects

The evaluation of matrix effects is a critical component of bioanalytical method validation.[6] This protocol outlines a standard procedure for quantifying the impact of the biological matrix on analyte ionization.

Objective: To determine if co-eluting matrix components suppress or enhance the ionization of the analyte and the SIL internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix supernatant at the same low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix from the same six lots before extraction.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[7]

Mandatory Visualizations

Logical Relationship of SIL-IS Superiority

The rationale for the superior performance of stable isotope-labeled internal standards in correcting for analytical variability can be visualized as a logical flow.

SIL_IS_Logic cluster_process Analytical Process Analyte Analyte in Biological Matrix Variability Analytical Variability (Extraction Loss, Matrix Effects, Ionization Fluctuation) Analyte->Variability SIL_IS Stable Isotope-Labeled Internal Standard SIL_IS->Variability Ratio Ratio of Analyte to SIL-IS Signal Variability->Ratio Common influence, thus normalized Result Accurate and Precise Quantification Ratio->Result

Caption: Logical diagram illustrating why a SIL-IS is optimal for correcting variability.

Tracing a Metabolic Pathway with Stable Isotopes

Stable isotope tracers are invaluable tools for elucidating metabolic pathways.[8][9] The following diagram illustrates a simplified example of using ¹³C-labeled glucose to trace carbon flux through glycolysis and the TCA cycle.

Metabolic_Pathway Detection of ¹³C enrichment in downstream metabolites by Mass Spectrometry cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose ¹³C-Glucose (Labeled Precursor) G6P Glucose-6-Phosphate (¹³C) Glucose->G6P F6P Fructose-6-Phosphate (¹³C) G6P->F6P Pyruvate Pyruvate (¹³C) F6P->Pyruvate AcetylCoA Acetyl-CoA (¹³C) Pyruvate->AcetylCoA Citrate Citrate (¹³C) AcetylCoA->Citrate aKG α-Ketoglutarate (¹³C) Citrate->aKG Succinate Succinate (¹³C) aKG->Succinate

Caption: Simplified metabolic pathway tracing using a stable isotope-labeled precursor.

Conclusion

The use of stable isotope labeled internal standards in conjunction with mass spectrometry represents the pinnacle of quantitative bioanalysis. Their ability to accurately and precisely correct for the inherent variabilities of sample preparation and analysis in complex biological matrices is unmatched. For researchers, scientists, and drug development professionals, the adoption of SIL internal standards is not merely a best practice but a critical component in generating high-quality, reliable data for pharmacokinetic, toxicokinetic, and biomarker studies, ultimately ensuring the integrity and success of preclinical and clinical development programs.

References

Methodological & Application

Application Note: Quantification of Coproporphyrin I in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coproporphyrin I (CP-I) is a porphyrin metabolite that arises from heme synthesis.[1][2] In recent years, CP-I has emerged as a critical endogenous biomarker for assessing the in vivo activity of hepatic Organic Anion Transporting Polypeptides (OATP), specifically OATP1B1 and OATP1B3.[3][4] These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.[5] Inhibition of OATP1B transporters can lead to significant drug-drug interactions (DDIs), resulting in altered drug pharmacokinetics and potential toxicity.[4]

Monitoring plasma concentrations of CP-I provides a sensitive and specific method to evaluate OATP1B function and predict potential DDIs early in the drug development process.[4][6] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Coproporphyrin I in human plasma, utilizing a stable isotope-labeled internal standard, Coproporphyrin I-¹⁵N₄, for reliable results.

Principle of the Method

This method employs solid-phase extraction (SPE) to isolate Coproporphyrin I and its ¹⁵N₄-labeled internal standard from human plasma. The extracted analytes are then separated using reversed-phase ultra-high performance liquid chromatography (UHPLC) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has a similar ionization efficiency, corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Experimental Protocols

3.1. Materials and Reagents

  • Standards: Coproporphyrin I (≥95% purity), Coproporphyrin I-¹⁵N₄ (≥98% purity, Toronto Research Chemicals)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (≥99%), Dimethyl Sulfoxide (DMSO)

  • Reagents: Ammonium Formate (≥99%)

  • Consumables: 1.5 mL polypropylene (B1209903) tubes, 96-well collection plates, Solid-Phase Extraction (SPE) plates (e.g., Oasis MAX 96-well μElution plates)

3.2. Instrumentation

  • LC System: UHPLC system capable of binary gradient elution (e.g., Waters Acquity UPLC)

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., AB Sciex API 6500+ or Waters Xevo TQ-S) equipped with a TurboIonspray or Electrospray Ionization (ESI) source.

3.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Coproporphyrin I and Coproporphyrin I-¹⁵N₄ by dissolving the accurately weighed compounds in DMSO.

  • Working Solutions: Prepare serial dilutions of the Coproporphyrin I stock solution in a DMSO:Methanol (50:50, v/v) mixture to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the Coproporphyrin I-¹⁵N₄ stock solution in acetonitrile to a final concentration of 1 ng/mL.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

3.4. Sample Preparation Protocol (Solid-Phase Extraction)

  • Aliquot Sample: Pipette 100 µL of human plasma (or calibration standards/QCs) into 1.5 mL polypropylene tubes.

  • Add Internal Standard: Add 50 µL of the IS Working Solution (1 ng/mL Coproporphyrin I-¹⁵N₄) to all samples except for the blank matrix.

  • Vortex: Vortex the samples for 10 seconds.

  • Condition SPE Plate: Condition the Oasis MAX 96-well plate with 500 µL of methanol followed by 500 µL of water.

  • Load Sample: Load the plasma/IS mixture onto the conditioned SPE plate.

  • Wash: Wash the wells with 500 µL of water, followed by 500 µL of methanol.

  • Elute: Elute the analytes with 100 µL of a 2% formic acid in acetonitrile solution into a 96-well collection plate.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of Mobile Phase A:Mobile Phase B (80:20, v/v).

  • Inject: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

3.5. LC-MS/MS Method

3.5.1. Liquid Chromatography Conditions

ParameterValue
Column ACE Excel 2 C18 PFP, 3 µm, 2.1 x 150 mm[5][7]
Column Temperature 60°C[5][7]
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water[5][7]
Mobile Phase B Acetonitrile[5][7]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Elution 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B over 0.5 min, hold for 2.5 min

3.5.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Coproporphyrin I and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Coproporphyrin I 655.3596.3100
Coproporphyrin I-¹⁵N₄ (IS) 659.3600.3100
MRM transitions are based on published literature.[5][7]

Method Performance and Data

The described method is validated according to regulatory guidelines and demonstrates high sensitivity, accuracy, and precision. A summary of typical quantitative performance is presented in Table 2.

Table 2: Summary of Quantitative Method Performance

ParameterCoproporphyrin I
Calibration Range 0.02 - 100 ng/mL[5][7]
Lower Limit of Quantification (LLOQ) 0.02 ng/mL (20 pg/mL)[5][7]
Correlation Coefficient (r²) > 0.99[7]
Inter-day Precision (%CV) < 9%[7]
Inter-day Accuracy (%Bias) 84.3 - 103.9%[7]
Extraction Recovery ~70%[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (CP-I-¹⁵N₄) plasma->add_is spe Solid-Phase Extraction (SPE) (Oasis MAX) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon inject UHPLC Injection dry_recon->inject separation Chromatographic Separation (C18 PFP Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for CP-I quantification.

References

Application Notes and Protocols for the Utilization of Coproporphyrin I-15N4 in Human Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin I (CP-I) has emerged as a critical endogenous biomarker for assessing the in vivo activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2][3][4][5][6] These transporters play a crucial role in the hepatic uptake and clearance of numerous drugs. Inhibition of OATP1B transporters by a new chemical entity can lead to significant drug-drug interactions (DDIs).[4][5][7] Monitoring changes in plasma concentrations of CP-I provides a sensitive and specific method to evaluate the risk of OATP1B-mediated DDIs early in drug development.[4][7][8] Coproporphyrin I-15N4 is the stable isotope-labeled internal standard of choice for the accurate quantification of CP-I in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

These application notes provide a detailed protocol for the extraction and quantification of CP-I in human plasma using this compound as an internal standard.

OATP1B-Mediated Drug-Drug Interaction Pathway

The following diagram illustrates the mechanism by which inhibition of OATP1B transporters by a drug leads to an increase in plasma Coproporphyrin I levels.

cluster_blood Bloodstream cluster_liver Hepatocyte Drug Drug OATP1B OATP1B Transporter Drug->OATP1B Inhibition CP-I Coproporphyrin I CP-I->OATP1B Uptake Elevated CP-I Elevated Coproporphyrin I OATP1B->Elevated CP-I Leads to Biliary Canaliculus Biliary Canaliculus OATP1B->Biliary Canaliculus Biliary Excretion

Caption: Inhibition of OATP1B transporters in hepatocytes by a drug blocks the uptake of Coproporphyrin I from the blood, leading to its accumulation in plasma.

Experimental Protocol

This protocol details the materials, sample preparation, and LC-MS/MS analysis for the quantification of Coproporphyrin I in human plasma.

Materials and Reagents
Sample Collection and Handling
  • Collect whole blood in tubes containing K2EDTA as an anticoagulant.[15]

  • Centrifuge the blood samples to separate the plasma.[14][16]

  • Transfer the plasma to amber vials to protect the light-sensitive porphyrins and store at -80°C until analysis.[14][16]

  • Patients should abstain from alcohol for 24 hours prior to sample collection.[13][17]

Sample Preparation (Solid Phase Extraction)
  • Thaw plasma samples at room temperature.

  • To 100-200 µL of plasma, add the internal standard (this compound) solution.[10][12]

  • Pre-treat the sample, for example by adding 200 µL of 1.25% ammonium hydroxide (B78521).[12]

  • Condition the SPE plate/cartridge with methanol followed by water.

  • Load the pre-treated plasma sample onto the SPE plate/cartridge.

  • Wash the SPE plate/cartridge with an appropriate washing solution (e.g., a mixture of ammonium hydroxide and methanol).

  • Elute the analytes with an appropriate elution solvent (e.g., methanol containing formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., a mixture of acetonitrile and water) for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The following diagram outlines the major steps in the analytical workflow.

A Plasma Sample Collection (K2EDTA, protect from light) B Addition of Internal Standard (this compound) A->B C Sample Pre-treatment (e.g., Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: Experimental workflow for the quantification of Coproporphyrin I in plasma samples.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient: A suitable gradient elution to separate CP-I from endogenous interferences.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 60 °C.[12]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 6500+).[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Coproporphyrin I: m/z 655.3 → 596.3[12]

    • This compound (Internal Standard): m/z 659.3 → 600.3[12]

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS quantification of Coproporphyrin I in human plasma.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.01 - 0.1 ng/mL[3][12][18]
Calibration Curve Range0.02 - 100 ng/mL[12]
Linearity (r²)> 0.99[19]
Quality Control LevelInter-day Precision (%CV)Inter-day Accuracy (%)Reference
Low QC< 15%85 - 115%[12][19]
Medium QC< 15%85 - 115%[12]
High QC< 15%85 - 115%[12]
ParameterTypical ValueReference
Extraction Recovery~70%[12]

Application in Drug Development

The measurement of plasma CP-I concentrations is a valuable tool in clinical DDI studies. An increase in the area under the plasma concentration-time curve (AUC) of CP-I following administration of a new drug candidate indicates inhibition of OATP1B transporters.[7] This information is crucial for assessing the DDI risk profile of the drug.[4] The use of CP-I as an endogenous biomarker can potentially reduce the need for extensive clinical DDI studies with probe drugs, thereby streamlining the drug development process.[1][2]

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Coproporphyrin I in human plasma. This methodology is a key component in the assessment of OATP1B-mediated DDI potential during drug development, contributing to the safety evaluation of new therapeutic agents.

References

Application Note: Analysis of Coproporphyrin I with ¹⁵N₄-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coproporphyrin I (CP-I) is an endogenous biomarker gaining significant attention in clinical and pharmaceutical research. It serves as a sensitive and specific probe for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2][3] These transporters play a crucial role in the uptake of various drugs into the liver, and their inhibition can lead to significant drug-drug interactions (DDIs).[1][3][4] Monitoring plasma and urine concentrations of CP-I can thus help predict the DDI potential of new chemical entities.[2][4]

For accurate and reliable quantification of CP-I in complex biological matrices, a robust analytical method is essential. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as Coproporphyrin I-¹⁵N₄ (CP-I ¹⁵N₄), is critical. This internal standard mimics the chemical behavior of the analyte during sample extraction and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy and precision.[1][2][7]

This document provides detailed application notes and protocols for the sample preparation of Coproporphyrin I from human plasma and urine for LC-MS/MS analysis, utilizing CP-I ¹⁵N₄ as an internal standard.

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is vital for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for CP-I analysis include Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma. It provides high recovery and concentration of the analyte, leading to excellent sensitivity.[2][5][8] Mixed-mode anion exchange sorbents are frequently used for the absolute quantification of CP-I.[2][5]

  • Protein Precipitation (PPT): This is a simpler and faster method suitable for high-throughput analysis.[9][10] It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma sample to precipitate proteins.[9][11] While efficient at removing the bulk of proteins, it may be less effective at removing other interfering substances like phospholipids (B1166683) compared to SPE.

  • Liquid-Liquid Extraction (LLE): This classic extraction technique separates compounds based on their relative solubilities in two different immiscible liquids. While it can be effective, it is often more labor-intensive and may have lower recovery for certain analytes compared to SPE.[12]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation methods for Coproporphyrin I analysis as reported in the literature.

Table 1: Performance Metrics for Coproporphyrin I Analysis in Human Plasma

MethodSample VolumeLLOQRecovery (%)Within-Run Precision (%CV)Reference
SPE (Oasis MAX)100 µL0.01 ng/mLNot Reported2.06 - 5.04[1]
SPE (Oasis MAX)200 µL20 pg/mL (0.02 ng/mL)~70%< 9% (Inter-day)[2][5]
SPE (Oasis MAX)100 µL0.05 ng/mLNot ReportedNot Reported[5]
SPE200 µL0.1 ng/mL97.3 - 109.8Not Reported[6]
LLE500 µL1.0 nmol/L~50%< 5%[12]

Table 2: Performance Metrics for Coproporphyrin I Analysis in Human Urine

MethodSample VolumeLLOQRecovery (%)LinearityReference
Dilution with Acetic AcidNot Specified10 µg/L96.7 - 106%10 - 2000 µg/L[13]
SPE (C18 Cartridge)Not SpecifiedNot SpecifiedHigh YieldsNot Specified[14]
UHPLC-MS/MSNot Specified1 ng/mLNot Reported1 - 100 ng/mL[7]

Experimental Protocols & Workflows

Here are detailed protocols for the most common sample preparation techniques for Coproporphyrin I analysis in human plasma.

Protocol 1: Solid-Phase Extraction (SPE) of CP-I from Human Plasma

This protocol is adapted from methods utilizing mixed-mode anion exchange 96-well plates for robust cleanup of plasma samples.[2][3][5]

Materials:

  • Human plasma (K₂EDTA)

  • Coproporphyrin I-¹⁵N₄ (Internal Standard, IS) working solution

  • 4% Phosphoric acid in water

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 2% Formic acid in water

  • 2% Formic acid in 90:10 Acetonitrile:Water

  • Mixed-mode anion exchange SPE 96-well plate (e.g., Oasis MAX)[2][3][5]

  • 96-well collection plate

  • Centrifuge or vacuum manifold

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the CP-I ¹⁵N₄ internal standard working solution to each plasma sample. Vortex briefly.

  • Sample Pre-treatment: Add 430 µL of 4% phosphoric acid to the sample.[3] Vortex for 1 minute to mix thoroughly.

  • SPE Plate Conditioning: Condition the SPE plate wells by adding 500 µL of methanol followed by 500 µL of water. Allow the solvent to pass through by gravity or apply a gentle vacuum. Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE plate. Allow the sample to pass through the sorbent bed slowly.

  • Washing Step 1: Wash the sorbent by adding 500 µL of 2% formic acid in water.

  • Washing Step 2: Wash the sorbent by adding 500 µL of methanol.

  • Elution: Place a clean 96-well collection plate under the SPE plate. Elute the analytes by adding 2 x 100 µL of 2% formic acid in 90:10 acetonitrile:water.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Processing plasma 1. Aliquot 100 µL Plasma add_is 2. Add 10 µL CP-I ¹⁵N₄ (IS) plasma->add_is pretreat 3. Add 430 µL 4% Phosphoric Acid & Vortex add_is->pretreat condition 4. Condition SPE Plate (Methanol & Water) pretreat->condition load 5. Load Sample condition->load wash1 6. Wash 1 (2% Formic Acid in Water) load->wash1 wash2 7. Wash 2 (Methanol) wash1->wash2 elute 8. Elute (2% Formic Acid in ACN:Water) wash2->elute evap 9. Evaporate to Dryness elute->evap recon 10. Reconstitute evap->recon analysis Inject into LC-MS/MS recon->analysis

Figure 1: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Protein Precipitation (PPT) of CP-I from Human Plasma

This protocol describes a general protein precipitation procedure using acetonitrile, a widely applied technique for its simplicity and speed.[9][10][11]

Materials:

  • Human plasma (K₂EDTA)

  • Coproporphyrin I-¹⁵N₄ (Internal Standard, IS) working solution

  • Acetonitrile (ACN), chilled at -20°C (LC-MS grade)

  • Protein precipitation 96-well filter plate (0.2 µm cutoff)

  • 96-well collection plate

  • Centrifuge with a plate rotor

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the CP-I ¹⁵N₄ internal standard working solution to each plasma sample.

  • Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).[9]

  • Mixing: Cover the plate or tubes and vortex thoroughly for 2-3 minutes to ensure complete protein precipitation.

  • Centrifugation/Filtration:

    • Filtration (Recommended): Transfer the mixture to a protein precipitation filter plate placed on top of a clean collection plate. Apply vacuum or centrifuge at 500 x g for 5 minutes to collect the filtrate.[9]

    • Centrifugation Only: If not using a filter plate, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Alternatively, the supernatant can be directly injected if sufficient sensitivity is achieved.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_final Final Processing plasma 1. Aliquot 100 µL Plasma add_is 2. Add 10 µL CP-I ¹⁵N₄ (IS) plasma->add_is add_acn 3. Add 300 µL Chilled Acetonitrile add_is->add_acn vortex 4. Vortex for 2-3 minutes add_acn->vortex filter 5. Filter or Centrifuge vortex->filter collect 6. Collect Supernatant/Filtrate filter->collect optional 7. Optional: Evaporate & Reconstitute collect->optional analysis Inject into LC-MS/MS optional->analysis

Figure 2: Protein Precipitation (PPT) Workflow.

References

Quantitative Analysis of Urinary Coproporphyrin I with 15N4 Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coproporphyrin I is a key intermediate in the heme biosynthesis pathway.[1] Its quantification in urine is a valuable tool for diagnosing and monitoring certain metabolic disorders, known as porphyrias.[1] Elevated levels of urinary coproporphyrin I can be indicative of congenital erythropoietic porphyria, and can also be associated with hepatobiliary dysfunction and exposure to certain toxins.[2] This application note provides a detailed protocol for the quantitative analysis of coproporphyrin I in human urine using a stable isotope-labeled internal standard (Coproporphyrin I-15N4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Clinical Significance

Coproporphyrin I is formed from uroporphyrinogen I through a series of enzymatic reactions. In healthy individuals, the majority of coproporphyrinogen produced is the type III isomer, which is further metabolized to heme. However, in certain pathological conditions, the production and subsequent excretion of the type I isomer are increased. Monitoring the urinary concentration of coproporphyrin I is crucial for the differential diagnosis of porphyrias and for investigating disorders affecting heme synthesis.

Heme Biosynthesis Pathway

The following diagram illustrates the key steps in the heme biosynthesis pathway, highlighting the position of coproporphyrinogen I.

G cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Succinyl-CoA + Glycine Succinyl-CoA + Glycine ALA ALA Succinyl-CoA + Glycine->ALA ALA Synthase PBG PBG ALA->PBG ALA Dehydratase Protoporphyrinogen_IX Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Protoporphyrinogen Oxidase Heme Heme Protoporphyrin_IX->Heme Ferrochelatase Hydroxymethylbilane Hydroxymethylbilane PBG->Hydroxymethylbilane PBG Deaminase Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III Uroporphyrinogen III Synthase Uroporphyrinogen_I Uroporphyrinogen_I Hydroxymethylbilane->Uroporphyrinogen_I Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Uroporphyrinogen Decarboxylase Coproporphyrinogen_III->Protoporphyrinogen_IX Coproporphyrinogen Oxidase Coproporphyrinogen_I Coproporphyrinogen_I Uroporphyrinogen_I->Coproporphyrinogen_I Uroporphyrinogen Decarboxylase Urinary Excretion Urinary Excretion Coproporphyrinogen_I->Urinary Excretion

Figure 1: Heme Biosynthesis Pathway

Experimental Workflow

The analytical workflow for the quantification of urinary coproporphyrin I consists of sample collection, preparation, LC-MS/MS analysis, and data processing.

G cluster_workflow Analytical Workflow cluster_prep Sample Preparation Details start Urine Sample Collection (Protect from Light) prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis spike Spike with 15N4 Internal Standard prep->spike data Data Processing & Quantification analysis->data end Report Results data->end spe Solid Phase Extraction (SPE) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon recon->analysis

Figure 2: Experimental Workflow Diagram

Experimental Protocols

Materials and Reagents
  • Coproporphyrin I Standard (Sigma-Aldrich or equivalent)

  • This compound Internal Standard (Cambridge Isotope Laboratories or equivalent)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

  • Amber glass vials to protect samples from light

Sample Collection and Handling
  • Collect random or 24-hour urine samples in a container protected from light.

  • If a 24-hour collection is performed, the container should be kept refrigerated during the collection period.

  • Immediately after collection, transfer an aliquot of the urine sample to an amber transport tube and store at -20°C or colder until analysis.

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of coproporphyrin I and this compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of coproporphyrin I.

  • Calibration Curve Standards: Spike an appropriate volume of the working standard solutions into a pooled urine matrix to create a calibration curve ranging from approximately 0.5 to 500 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in a pooled urine matrix.

Urine Sample Preparation (Solid Phase Extraction)
  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at approximately 4000 x g for 10 minutes to pellet any precipitate.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add 20 µL of the this compound internal standard working solution and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of a solution of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Parameters
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Analyte

Quantitative Data

Method Validation Summary

The following table summarizes typical method performance characteristics for the quantitative analysis of urinary coproporphyrin I.

ParameterTypical Value
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal with IS
Reference Ranges

The following are approximate reference ranges for urinary coproporphyrin I in a healthy adult population. These ranges may vary between laboratories and populations.

PopulationUrinary Coproporphyrin I Concentration
Healthy Adults 0 - 15 µg/L[1]

Note: It is recommended that each laboratory establishes its own reference ranges.

Conclusion

This application note provides a comprehensive and robust method for the quantitative analysis of coproporphyrin I in human urine using LC-MS/MS with a 15N4-labeled internal standard. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters ensure high sensitivity, specificity, and reliability of the results. This method is suitable for clinical research and drug development applications where accurate monitoring of heme biosynthesis pathway intermediates is required.

References

Application Notes & Protocols for a Validated Bioanalytical Assay of Coproporphyrin I using Coproporphyrin I-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin I (CP-I) is an endogenous biomarker gaining significant attention in clinical and pharmaceutical research.[1][2][3] It serves as a sensitive and specific probe for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][4] These transporters play a crucial role in the disposition of many drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).[3][5] Monitoring plasma concentrations of CP-I can provide valuable insights into the potential for an investigational drug to cause OATP1B-mediated DDIs, potentially reducing the need for extensive clinical DDI studies.[2][4][6]

This document provides detailed application notes and protocols for the development and validation of a robust and sensitive bioanalytical assay for the quantification of CP-I in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an isotopically labeled internal standard, Coproporphyrin I-15N4.[7]

Signaling Pathway and Biomarker Utility

The hepatic uptake of CP-I is primarily mediated by OATP1B1 and OATP1B3 transporters located on the sinusoidal membrane of hepatocytes. Inhibition of these transporters by a drug will lead to a decrease in the hepatic uptake of CP-I, resulting in an increase in its plasma concentration. Therefore, measuring changes in plasma CP-I levels can serve as an endogenous biomarker to assess the in-vivo activity of OATP1B transporters and predict potential DDIs with drugs that are substrates or inhibitors of these transporters.

OATP1B_Pathway cluster_liver Hepatocyte CP-I_blood Coproporphyrin I (Plasma) OATP1B OATP1B1/3 Transporter CP-I_blood->OATP1B Uptake Drug Investigational Drug Drug->OATP1B Inhibition CP-I_liver Coproporphyrin I (Intracellular) OATP1B->CP-I_liver

Figure 1: OATP1B-mediated uptake of Coproporphyrin I and inhibition by a drug.

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated LC-MS/MS assays for the quantification of Coproporphyrin I in human plasma.

Table 1: Assay Performance Characteristics

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.01 - 0.078 nM[8][9][10]
Upper Limit of Quantification (ULOQ)15.0 - 100 ng/mL[9][11]
Calibration Curve Range0.02 - 100 ng/mL[11]
Correlation Coefficient (r²)> 0.988[11]

Table 2: Precision and Accuracy Data

Quality Control LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Within-Run Accuracy (% Bias)Between-Run Accuracy (% Bias)
LLOQ2.06 - 2.33[8]3.99[8]-6.0 to 3.0[8]-1.0[8]
Low QC1.60 - 5.04[8]5.43 - 5.67[8]-8.3 to 13.3[8]-2.7 to 2.0[8]
Mid QC1.80 - 4.505.50 - 5.60-7.5 to 12.5-2.0 to 1.5
High QC1.70 - 4.805.45 - 5.55-6.0 to 11.0-1.5 to 1.0

Note: The values in Table 2 are representative and may vary between different validated assays.

Experimental Protocols

Materials and Reagents
  • Coproporphyrin I (CP-I) reference standard

  • This compound (CP-I-15N4) internal standard[7]

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[11][12]

Stock and Working Solutions Preparation
  • CP-I Stock Solution (1 mg/mL): Accurately weigh and dissolve CP-I reference standard in a suitable solvent (e.g., DMSO).

  • CP-I-15N4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve CP-I-15N4 in a suitable solvent (e.g., DMSO).[8][10]

  • Working Solutions: Prepare serial dilutions of the CP-I stock solution in a suitable solvent mixture (e.g., Methanol:Water 50:50 v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the CP-I-15N4 stock solution to the desired concentration (e.g., 10 ng/mL) in a suitable solvent mixture.

Sample Preparation (Solid-Phase Extraction)

SPE_Workflow start Start plasma Plasma Sample (100 µL) start->plasma add_is Add IS (this compound) plasma->add_is vortex Vortex add_is->vortex spe SPE Cartridge (Condition & Equilibrate) vortex->spe load Load Sample spe->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add a specified amount of the CP-I-15N4 internal standard working solution.

  • Vortex mix the samples.

  • Condition and equilibrate the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes of interest with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterTypical Conditions
ColumnC18 or similar (e.g., Ace Excel 2 C18 PFP, 3 μm, 2.1 × 150 mm)[11][12]
Mobile Phase A0.1% Formic acid in Water or 10 mM Ammonium formate (B1220265) with 0.1% HCOOH[11]
Mobile Phase BAcetonitrile[11]
GradientOptimized for separation of CP-I and potential interferences
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 60 °C[11]
Injection Volume5 - 10 µL

Mass Spectrometry (MS) Conditions:

ParameterTypical Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
   Coproporphyrin Im/z 655.3 → 596.3[11]
   this compoundm/z 659.3 → 600.3[11]
Dwell Time100 - 200 ms
Collision Energy & other parametersOptimized for the specific instrument
Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of CP-I to CP-I-15N4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of CP-I in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The bioanalytical method should be fully validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[13][14][15] This includes assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[15] For endogenous compounds like CP-I, special considerations such as the use of a surrogate matrix or standard addition method may be necessary.[13][16] Parallelism should also be evaluated.[13]

Challenges and Considerations

  • Photodegradation: Porphyrins are known to be light-sensitive. All sample handling and preparation steps should be performed under amber or low-light conditions to prevent photodegradation.[9]

  • Interferences: Isobaric interferences from other endogenous compounds can be a challenge. Chromatographic separation must be optimized to resolve CP-I from its isomer, Coproporphyrin III, and other potential interferences.[17]

  • Matrix Effects: The use of a stable isotope-labeled internal standard like CP-I-15N4 is crucial to compensate for matrix effects and variations in extraction recovery.[8]

  • Endogenous Nature: Since CP-I is an endogenous compound, obtaining a truly blank matrix can be challenging. The use of a surrogate matrix (e.g., stripped plasma or a buffered solution) for the preparation of calibration standards may be required, and parallelism between the surrogate and authentic matrix must be demonstrated.[9][16]

Conclusion

The described bioanalytical assay using LC-MS/MS with this compound as an internal standard provides a robust and sensitive method for the quantification of Coproporphyrin I in human plasma. This assay can be a valuable tool in drug development to assess the potential for OATP1B-mediated drug-drug interactions early in the clinical development process, contributing to safer and more effective medicines. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the reliability and acceptability of the data generated.

References

Application Note: Solid-Phase Extraction Protocol for Coproporphyrin I and its ¹⁵N₄ Analog in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coproporphyrin I (CP-I) is an endogenous biomarker for the activity of hepatic organic anion transporting polypeptides (OATP)1B1 and 1B3, which are crucial for drug uptake in the liver.[1][2][3][4] Monitoring CP-I levels in plasma can help predict drug-drug interactions related to OATP1B inhibition.[2] This application note provides a detailed solid-phase extraction (SPE) protocol for the simultaneous quantification of Coproporphyrin I and its stable isotope-labeled internal standard, ¹⁵N₄-Coproporphyrin I, from human plasma. The subsequent analysis is typically performed using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).[1][2][5][6]

Principle

This protocol utilizes a mixed-mode solid-phase extraction (SPE) approach, combining anion exchange and reversed-phase properties.[1][3][6] This dual retention mechanism allows for the effective isolation and concentration of acidic compounds like Coproporphyrin I from complex biological matrices such as plasma.[1][3][6] The ¹⁵N₄ analog of Coproporphyrin I is used as an internal standard to ensure accurate quantification by correcting for variability in extraction recovery and matrix effects.[2][5]

Experimental Protocol

Materials and Reagents

  • Human plasma (collected in K₂EDTA tubes)

  • Coproporphyrin I standard

  • ¹⁵N₄-Coproporphyrin I internal standard (IS)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 1.25% in water

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (HCOOH), LC-MS grade

  • Water, LC-MS grade

  • Oasis MAX 96-well μElution plate (or equivalent mixed-mode anion exchange SPE plate)

Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Prepare a spiking solution of the ¹⁵N₄-Coproporphyrin I internal standard in 1.25% ammonium hydroxide.

  • In a 96-well plate, add 200 μL of 1.25% ammonium hydroxide containing the ¹⁵N₄-Coproporphyrin I internal standard to 200 μL of each plasma sample.[5]

  • Mix thoroughly by vortexing.

Solid-Phase Extraction (SPE) Procedure

The following procedure is adapted for an Oasis MAX 96-well μElution plate. Volumes may need to be adjusted for different SPE formats.

  • Conditioning: Condition the SPE plate wells with 200 μL of methanol followed by 200 μL of water. Do not allow the wells to dry out.

  • Loading: Load the entire pre-treated plasma sample (approximately 400 μL) onto the conditioned SPE plate.

  • Washing:

    • Wash the wells with 200 μL of 5% ammonium hydroxide in water.

    • Wash the wells with 200 μL of methanol.

  • Elution: Elute the analytes with 2 x 50 μL of 2% formic acid in acetonitrile.

  • Post-Elution: The eluate is typically diluted or directly injected for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described SPE-LC-MS/MS method.

ParameterCoproporphyrin I¹⁵N₄-Coproporphyrin IReference
Extraction Recovery ~70%Not explicitly stated, used for correction[2][5]
Lower Limit of Quantification (LLOQ) 0.01 - 0.02 ng/mLNot applicable[1][2][5][6]
Calibration Range 0.02 - 100 ng/mLNot applicable[2][5]
Inter-day Precision (CV%) < 9%Not applicable[2][5]
Inter-day Accuracy 84.3 - 103.9%Not applicable[2][5]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma 200 µL Human Plasma mix Vortex Mix plasma->mix is_solution 200 µL 1.25% NH4OH with ¹⁵N₄-Coproporphyrin I IS is_solution->mix condition 1. Condition: 200 µL MeOH, then 200 µL H₂O mix->condition Transfer to SPE plate load 2. Load: Pre-treated Sample condition->load wash1 3. Wash: 200 µL 5% NH₄OH load->wash1 wash2 4. Wash: 200 µL MeOH wash1->wash2 elute 5. Elute: 2 x 50 µL 2% HCOOH in ACN wash2->elute analysis LC-MS/MS Analysis elute->analysis Inject Eluate

Caption: Solid-phase extraction workflow for Coproporphyrin I.

References

Application Note: Quantitative Analysis of Porphyrins in Human Urine Using a Liquid-Liquid Extraction Method with a ¹⁵N₄ Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Porphyrins are a class of naturally occurring fluorescent compounds essential for heme biosynthesis.[1] The quantification of porphyrins in biological matrices such as urine is a cornerstone in the diagnosis and management of a group of metabolic disorders known as porphyrias.[1] These disorders result from deficiencies in specific enzymes involved in the heme synthesis pathway, leading to the accumulation of porphyrin precursors. Accurate and reliable analytical methods are crucial for the differential diagnosis of various types of porphyrias.

This application note details a robust and sensitive method for the quantitative analysis of porphyrins in human urine. The workflow employs a simple and effective liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Coproporphyrin I-¹⁵N₄, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2]

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the ¹⁵N₄-labeled internal standard (Coproporphyrin I-¹⁵N₄), which is chemically identical to the analyte of interest but has a different mass, is spiked into the urine sample prior to extraction. The porphyrins, along with the internal standard, are extracted from the aqueous urine matrix into an immiscible organic solvent. After evaporation of the solvent and reconstitution, the sample is analyzed by LC-MS/MS. The ratio of the signal intensity of the native porphyrin to that of its labeled internal standard is used for quantification, providing a highly accurate measurement that is independent of extraction recovery and matrix-induced signal suppression or enhancement.

Materials and Reagents

  • Solvents:

  • Reagents:

    • Ultrapure Water

    • Porphyrin standards (e.g., Uroporphyrin I, Heptacarboxylporphyrin I, Hexacarboxylporphyrin I, Pentacarboxylporphyrin I, Coproporphyrin I, Coproporphyrin III)

    • Coproporphyrin I-¹⁵N₄ internal standard (IS)

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • LC-MS/MS system

    • Analytical balance

    • Micropipettes

    • Glass centrifuge tubes (15 mL)

    • Autosampler vials

Experimental Protocols

Sample Handling and Preparation
  • Urine Collection: A spot urine sample is recommended.[3] The sample should be protected from light immediately after collection and stored at 2-8°C or frozen until analysis.[3][4]

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of porphyrin standards and the Coproporphyrin I-¹⁵N₄ internal standard in a suitable solvent, such as a mixture of acetonitrile and water.

    • Prepare working solutions of the standards and the internal standard by diluting the stock solutions.

Liquid-Liquid Extraction Protocol

This protocol is adapted from a validated method for porphyrin analysis.[1][2]

  • Sample Aliquoting: Pipette 1.0 mL of the urine sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 50 nmol/L solution) of the Coproporphyrin I-¹⁵N₄ internal working solution to each sample, calibrator, and quality control sample.[1]

  • Acidification: Add 200 µL of 0.5 M formic acid to the tube.[1] Following this, add 500 µL of a 9:1 (v/v) solution of methanol and sulfuric acid.[1]

  • Vortexing: Vortex mix the sample for 50 minutes.[1]

  • Extraction: Add 1.0 mL of chloroform to the tube and vortex for an additional 30 minutes.[1]

  • Phase Separation: Allow the mixture to stand for 30 minutes to ensure proper phase separation.[1]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 5 minutes to achieve a clean separation of the layers.[1]

  • Solvent Evaporation: Carefully transfer 900 µL of the lower organic layer (chloroform) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase, typically an acetonitrile/water mixture with a small percentage of formic acid.[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The specific LC-MS/MS parameters should be optimized for the instrument being used. The following are general guidelines.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for porphyrin separation.[2][5]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[5]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for porphyrin analysis.[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each porphyrin and the internal standard should be determined and optimized.

Data Presentation

The following tables summarize the quantitative performance of a validated LC-MS/MS method for porphyrin analysis using a ¹⁵N₄-labeled internal standard.

Table 1: Linearity and Limit of Quantification (LOQ) of Porphyrins

PorphyrinLinearity Range (nmol/L)Correlation Coefficient (r²)LOQ (nmol/L)
Uroporphyrin0.1 - 100> 0.990.1
Heptacarboxylporphyrin0.1 - 100> 0.990.1
Hexacarboxylporphyrin0.1 - 100> 0.990.1
Pentacarboxylporphyrin0.1 - 100> 0.990.1
Coproporphyrin0.1 - 100> 0.990.1
Data adapted from a validated method using Coproporphyrin I-¹⁵N₄ as the internal standard.[2]

Table 2: Accuracy and Precision of the Method

PorphyrinConcentration (nmol/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Uroporphyrin Low, Medium, High< 9.7< 15.085 - 115
Heptacarboxylporphyrin Low, Medium, High< 8.6< 15.085 - 115
Hexacarboxylporphyrin Low, Medium, High< 9.7< 15.085 - 115
Pentacarboxylporphyrin Low, Medium, High< 9.7< 15.085 - 115
Coproporphyrin Low, Medium, High< 7.7< 15.085 - 115
Precision and accuracy data are based on replicate analyses at different concentrations.[6]

Table 3: Recovery of Porphyrins from Urine

PorphyrinRecovery (%)
Uroporphyrin84 - 108
Heptacarboxylporphyrin84 - 108
Hexacarboxylporphyrin84 - 108
Pentacarboxylporphyrin84 - 108
Coproporphyrin84 - 108
Recovery was determined by comparing the analytical response of extracted samples with that of unextracted standards.[6]

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Urine Sample (1 mL) Spike_IS Spike with Coproporphyrin I-¹⁵N₄ IS Sample->Spike_IS Acidify Acidify with Formic Acid and Methanol/Sulfuric Acid Spike_IS->Acidify Vortex1 Vortex (50 min) Acidify->Vortex1 Add_Solvent Add Chloroform (1 mL) Vortex1->Add_Solvent Vortex2 Vortex (30 min) Add_Solvent->Vortex2 Phase_Sep Phase Separation (30 min) Vortex2->Phase_Sep Centrifuge Centrifuge (13,000 rpm, 5 min) Phase_Sep->Centrifuge Collect_Organic Collect Organic Layer (900 µL) Centrifuge->Collect_Organic Evaporate Evaporate to Dryness (Nitrogen, 40°C) Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

Caption: Workflow for porphyrin analysis using LLE with ¹⁵N₄ IS.

Conclusion

The described liquid-liquid extraction method, coupled with LC-MS/MS analysis and the use of a ¹⁵N₄-labeled internal standard, provides a sensitive, specific, and reliable approach for the quantification of porphyrins in urine. The simple extraction protocol offers good recovery and the isotope dilution technique ensures high accuracy and precision, making this method well-suited for both clinical research and routine diagnostic applications in the field of porphyria.

References

Application Note and Protocol for Coproporphyrin I Calibration Curve Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin I (CP-I) is an endogenous biomarker used to assess the activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2] The inhibition of these transporters can lead to drug-drug interactions (DDIs), making the accurate quantification of CP-I in biological matrices such as plasma crucial in drug development.[1][2][3] This document provides a detailed protocol for the preparation of a calibration curve for the quantification of Coproporphyrin I using a stable isotope-labeled internal standard, Coproporphyrin I-¹⁵N₄, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Principle

The method employs a stable isotope-labeled internal standard (SIL-IS), Coproporphyrin I-¹⁵N₄, which shares similar physicochemical properties with the analyte, Coproporphyrin I. This allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the analyte. Weighted linear regression is often applied to ensure accuracy across the calibration range.[4]

Materials and Reagents

Material/ReagentSupplier Example
Coproporphyrin I dihydrochlorideSigma-Aldrich
Coproporphyrin I-¹⁵N₄Toronto Research Chemicals
Dimethyl sulfoxide (B87167) (DMSO), LC-MS gradeFisher Scientific
Methanol, LC-MS gradeFisher Scientific
Formic acid, LC-MS gradeFisher Scientific
Charcoal-stripped human plasmaBioIVT
Purified Water (e.g., Milli-Q)Millipore
Polypropylene tubesVWR

Equipment

  • Analytical balance

  • Volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow

G cluster_0 1. Stock Solution Preparation cluster_1 2. Working Solution Preparation cluster_2 3. Calibration Curve Sample Preparation cluster_3 4. Sample Processing & Analysis A Weigh Coproporphyrin I and Coproporphyrin I-¹⁵N₄ B Dissolve in DMSO to create Stock Solutions A->B C Serially dilute Stock Solutions with DMSO to create Working Standard (WS) Solutions B->C D Dilute IS Stock Solution with solvent (e.g., 6M Formic Acid) to create IS Working Solution B->D F Spike WS Solutions into plasma to create Calibration Standards C->F G Add IS Working Solution to all standards D->G E Aliquot charcoal-stripped human plasma into tubes E->F F->G H Sample extraction (e.g., SPE or LLE) G->H I LC-MS/MS Analysis H->I J Data Processing and Calibration Curve Generation I->J

References

Application Notes and Protocols for LC-MS/MS Analysis of Coproporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin I (CP-I) is increasingly recognized as a critical endogenous biomarker for assessing the activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2] These transporters play a crucial role in the disposition of various drugs, and their inhibition can lead to significant drug-drug interactions (DDIs). Monitoring plasma concentrations of CP-I provides a sensitive and specific method for evaluating the potential of new chemical entities to cause OATP-mediated DDIs, potentially reducing the need for extensive clinical DDI studies.[1][3] This document provides detailed mass transition settings and a comprehensive experimental protocol for the quantitative analysis of CP-I and its stable isotope-labeled internal standard (SIL-IS), Coproporphyrin I-¹⁵N₄, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Transition Settings

The accurate quantification of Coproporphyrin I and its ¹⁵N₄ internal standard by tandem mass spectrometry relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the optimized mass transition settings for both singly and doubly charged ions, which can enhance selectivity and sensitivity.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Charge StateNotes
Coproporphyrin I655.3596.3[M+H]⁺Primary transition, loss of an acetic acid group.[5][6][7]
Coproporphyrin I328.1238.0[M+2H]²⁺Alternative transition, can improve selectivity.[4]
Coproporphyrin I-¹⁵N₄659.3600.3[M+H]⁺Primary transition for the stable isotope-labeled internal standard.[5][6]
Coproporphyrin I-¹⁵N₄330.0240.0[M+2H]²⁺Alternative transition for the stable isotope-labeled internal standard.[4]

Experimental Protocol

This protocol outlines a validated method for the extraction and quantification of Coproporphyrin I from human plasma.

1. Materials and Reagents

  • Coproporphyrin I analytical standard

  • Coproporphyrin I-¹⁵N₄ internal standard

  • Human plasma (K₂EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange sorbent)[5][6]

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Spiking: To 200 µL of human plasma, add a known concentration of Coproporphyrin I-¹⁵N₄ internal standard solution.

  • Pre-treatment: Add 200 µL of 1.25% ammonium hydroxide (B78521) to the plasma sample.[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol and then water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate aqueous solution to remove interferences.

  • Elution: Elute the analytes from the cartridge using a suitable elution solvent (e.g., methanol with formic acid).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[5][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5][6]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate Coproporphyrin I from other endogenous components.

  • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • Column Temperature: Maintained at an elevated temperature, for instance, 60 °C, to ensure reproducible chromatography.[5][6]

4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM is required.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: As detailed in the table above.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

5. Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of Coproporphyrin I in the unknown samples is then determined from this curve. The dynamic range of the assay is typically from picogram to nanogram per milliliter levels.[6]

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Coproporphyrin I.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with 15N4-CP-I Internal Standard plasma->spike spe Solid Phase Extraction (SPE) spike->spe reconstitute Evaporation & Reconstitution spe->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification using Calibration Curve ms->quant report Report Results quant->report

Caption: Workflow for Coproporphyrin I quantification.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Isobaric Interference with Coproporphyrin I-¹⁵N₄

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coproporphyrin I-¹⁵N₄ as an internal standard in mass spectrometry-based assays. The focus is on minimizing isobaric interference to ensure accurate quantification of Coproporphyrin I.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of Coproporphyrin I analysis?

A1: Isobaric interference occurs when compounds of the same nominal mass-to-charge ratio (m/z) are not adequately separated, leading to an overlapping signal in the mass spectrometer. In the analysis of Coproporphyrin I (CP-I), the primary source of isobaric interference is its constitutional isomer, Coproporphyrin III (CP-III). Both CP-I and CP-III have the same elemental composition and, therefore, the same exact mass, making them indistinguishable by mass spectrometry alone.[1][2]

Q2: How does Coproporphyrin I-¹⁵N₄ help in the analysis if it doesn't resolve isobaric interference between CP-I and CP-III?

A2: Coproporphyrin I-¹⁵N₄ is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Coproporphyrin I but has four ¹⁵N atoms instead of ¹⁴N. This results in a 4 Dalton mass shift, allowing the mass spectrometer to distinguish it from the endogenous (unlabeled) CP-I. The primary role of CP-I-¹⁵N₄ is to correct for variability during sample preparation and for matrix effects that can suppress or enhance the ionization of the analyte. It co-elutes with the analyte and experiences similar ionization efficiency, thus improving the accuracy and precision of quantification. However, it does not aid in the chromatographic separation of the isobaric CP-I and CP-III.

Q3: What is the most critical factor for minimizing isobaric interference between Coproporphyrin I and III?

A3: Robust chromatographic separation is the most critical factor.[1] Since mass spectrometry cannot differentiate between these isomers, a well-optimized liquid chromatography (LC) method is essential to separate them before they enter the mass spectrometer. This ensures that the signal measured at the retention time of CP-I is not contaminated by a signal from co-eluting CP-III.

Q4: Can high-resolution mass spectrometry (HRMS) resolve the interference between Coproporphyrin I and III?

A4: No, HRMS cannot resolve interference between constitutional isomers like Coproporphyrin I and III. While HRMS can distinguish between compounds with very small mass differences, isomers have the exact same mass. Therefore, chromatographic separation remains essential.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Poor or no chromatographic separation of Coproporphyrin I and III peaks. 1. Suboptimal LC column: The column chemistry may not be suitable for resolving the isomers. 2. Inappropriate mobile phase: The mobile phase composition, gradient, or pH may not be optimal.1. Column Selection: Utilize a column with proven selectivity for porphyrin isomers, such as a C18 or a pentafluorophenyl (PFP) column. 2. Mobile Phase Optimization:     a. Adjust the gradient steepness. A shallower gradient can improve resolution.     b. Experiment with different organic modifiers (e.g., acetonitrile, methanol).     c. Optimize the pH of the aqueous mobile phase.
Inaccurate quantification despite using Coproporphyrin I-¹⁵N₄. 1. Contribution from the internal standard to the analyte signal: The ¹⁵N-labeled internal standard may contain a small percentage of unlabeled analyte. 2. Isobaric interference from CP-III is still present: Incomplete chromatographic separation.1. Check Purity of Internal Standard: Analyze a solution of the CP-I-¹⁵N₄ to check for the presence of unlabeled CP-I. If significant, subtract the contribution from the analyte signal or obtain a higher purity standard. 2. Re-optimize Chromatography: Refer to the steps for "Poor or no chromatographic separation." Even a small degree of peak overlap can lead to inaccurate results.
Low recovery of Coproporphyrin I and the internal standard. 1. Suboptimal sample extraction: The chosen extraction method (e.g., solid-phase extraction, liquid-liquid extraction) may not be efficient. 2. Adsorption to labware: Porphyrins are known to be "sticky" and can adsorb to plastic surfaces.1. Optimize Extraction:     a. For Solid-Phase Extraction (SPE), ensure the correct sorbent, conditioning, wash, and elution solvents are used.     b. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH conditions. 2. Use Low-Binding Labware: Utilize low-adsorption microcentrifuge tubes and pipette tips.
High background or interfering peaks at the retention time of the analytes. 1. Matrix effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can interfere with ionization. 2. Contamination: Contamination from solvents, labware, or carryover from previous injections.1. Improve Sample Cleanup: Enhance the SPE or LLE protocol to better remove matrix components. 2. Mitigate Contamination:     a. Use high-purity, LC-MS grade solvents.     b. Implement a robust wash procedure for the autosampler to prevent carryover.     c. Inject a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Comparison

The following tables summarize key performance parameters from different published LC-MS/MS methods for the quantification of Coproporphyrin I.

Table 1: Lower Limits of Quantification (LLOQ) and Recovery

Reference LLOQ (ng/mL) Extraction Recovery (%) Sample Volume (µL)
Njumbe Ediage et al. (2018)[3]0.0270200
Kandoussi et al.0.05Not Reported100
King-Ahmad et al.0.1Not Reported200
Zhang et al.0.01Not Reported200
New Method (UPLC-QTOF/MS)[4]0.01Not Reported100

Table 2: Precision and Accuracy

Reference Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Njumbe Ediage et al. (2018)[3]< 9< 984.3 - 103.9
New Method (UPLC-QTOF/MS)[4]1.60 - 5.045.43 - 5.6791.7 - 113.3

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Coproporphyrin I from Human Plasma

This protocol is a generalized procedure based on common methodologies.[3]

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 25 µL of Coproporphyrin I-¹⁵N₄ internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting conditions for the chromatographic separation and mass spectrometric detection of Coproporphyrin I.[3]

  • Liquid Chromatography:

    • Column: C18 or PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10-90% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 60°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Coproporphyrin I (CP-I): m/z 655.3 → 596.3

      • Coproporphyrin I-¹⁵N₄ (IS): m/z 659.3 → 600.3

      • Coproporphyrin III (CP-III): m/z 655.3 → 596.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add CP-I-¹⁵N₄ IS plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elute & Reconstitute spe->elute lc LC Separation (CP-I from CP-III) elute->lc ms Mass Spectrometry (Detection) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the quantification of Coproporphyrin I.

isobaric_interference cluster_mixture Sample Mixture cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cpi Coproporphyrin I (m/z 655.3) resolved Resolved Peaks cpi->resolved LC Column ms_detect Accurate Quantification cpi->ms_detect Co-elution leads to Isobaric Interference (Inaccurate Quantification) cpiii Coproporphyrin III (m/z 655.3) cpiii->resolved LC Column cpiii->ms_detect Co-elution leads to Isobaric Interference (Inaccurate Quantification) is CP-I-¹⁵N₄ (IS) (m/z 659.3) is->resolved LC Column resolved->ms_detect Distinct Retention Times

Caption: Minimizing isobaric interference through chromatographic separation.

References

improving the stability of Coproporphyrin I-15N4 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coproporphyrin I-15N4 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in research?

This compound is a stable isotope-labeled internal standard for Coproporphyrin I (CP-I).[1][2][3] It is primarily used in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the endogenous biomarker CP-I in biological samples like plasma and urine.[1][4] CP-I is an important endogenous biomarker for assessing the activity of hepatic organic anion transporting polypeptides (OATP1B1 and OATP1B3), which are crucial for drug uptake into the liver.[1][4][5][6] Monitoring CP-I levels can help predict and understand drug-drug interactions.[7][8][9][10]

Q2: What are the most critical factors affecting the stability of Coproporphyrin I in biological samples?

The stability of Coproporphyrin I is primarily affected by two main factors:

  • Light Exposure: Coproporphyrins are known to be photosensitive.[11] Exposure to light can lead to significant degradation. It is crucial to protect samples from light during collection, processing, and storage.[11]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also lead to the degradation of coproporphyrins, with losses reported to be as high as 60-80% after five cycles without light protection.[11]

Q3: What are the recommended storage conditions for biological samples containing Coproporphyrin I?

For long-term stability, it is recommended to store plasma and urine samples in the dark at temperatures of -20°C or -80°C.[1][12] Studies have shown that Coproporphyrin I and III are stable for up to 180 days under these conditions.[1] For short-term storage, samples can be kept at 4°C for up to 3 days.[12] It is imperative to minimize light exposure during all storage periods.[11]

Q4: How should I prepare the working solution of this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] This stock solution is then further diluted to prepare working solutions. One study mentions using 13.25 M formic acid as a working solution for internal standards to prevent isobaric interference.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Degradation due to light exposure.Ensure all sample handling, processing, and analysis steps are performed under yellow light or in light-protected tubes.[11]
Degradation from multiple freeze-thaw cycles.Aliquot samples into smaller volumes after collection to avoid repeated thawing of the entire sample. Limit freeze-thaw cycles to a minimum.
Inefficient sample extraction.Optimize the solid-phase extraction (SPE) protocol. A mixed-mode anion exchange sorbent has been shown to be effective.[13]
High Variability in Results Inconsistent light exposure between samples.Standardize all procedures to ensure uniform handling and minimal light exposure for all samples and standards.[11]
Matrix effects in the mass spectrometer.Ensure proper sample cleanup and consider using a different ionization source or modifying the chromatographic gradient to separate interfering compounds.
Instability in the autosampler.Processed samples should be analyzed promptly. While some studies show stability for up to 48 hours in a light-protected autosampler, it is best to minimize the time samples spend at room temperature.[11]
Poor Peak Shape in Chromatography Inappropriate mobile phase composition.A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11] Adjusting the gradient or pH may improve peak shape.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered. Replace the analytical column if performance degrades.
Interference Peaks Isobaric interference.Using a high-resolution mass spectrometer can help differentiate between the analyte and interfering compounds. The use of 13.25 M formic acid in the internal standard working solution has been reported to avoid this issue.[7]
Contamination from laboratory environment.Ensure all glassware and plasticware are thoroughly cleaned. Use high-purity solvents and reagents.

Experimental Protocols & Data

Summary of Coproporphyrin I Stability

The following table summarizes the stability of Coproporphyrin I under various conditions as reported in the literature.

Condition Matrix Duration Stability Outcome Reference
Benchtop Light ExposureHuman PlasmaUp to 4 hoursStable[1]
Freeze-Thaw Cycles (5 cycles)Surrogate Plasma-60-80% degradation without light protection[11]
Autosampler (light protected)Processed Samples48 hoursStable[11]
Storage at RT, 4°C, -20°C, -80°C (dark)Human PlasmaUp to 180 daysStable[1]
Storage at 4°CUrine3 daysStable[12]
Storage at -20°CUrine12 monthsStable[12]
Methodologies for Quantification

The standard method for the quantification of Coproporphyrin I in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .

General Workflow:

  • Sample Collection: Collect blood or urine in light-protected tubes.

  • Sample Processing: Process samples on ice and under yellow light.[11] For plasma, centrifuge blood and collect the supernatant.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard to each sample, calibrator, and quality control sample.

  • Sample Extraction: Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[4][13]

  • LC-MS/MS Analysis: Inject the extracted sample onto an LC system for chromatographic separation, followed by detection with a tandem mass spectrometer.

  • Data Analysis: Quantify the amount of Coproporphyrin I by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Example LC-MS/MS Parameters:

Parameter Description Reference
LC Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[11]
Mobile Phase A 0.1% formic acid in water[11]
Mobile Phase B 0.1% formic acid in acetonitrile[11]
Mass Spectrometer Operated in positive multiple reaction monitoring mode[11]
Ion Transitions (CP-I) 655 to 596 and 328 to 238[11]
Ion Transitions (CP-I-15N4) 659 to 600 and 330 to 240[11]

Visualizations

Experimental Workflow for Coproporphyrin I Analysis

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analytical Procedure SampleCollection Sample Collection (Light-Protected Tubes) Centrifugation Centrifugation (For Plasma) SampleCollection->Centrifugation Aliquoting Aliquoting Centrifugation->Aliquoting Storage Storage (-80°C, Dark) Aliquoting->Storage Thawing Thawing (Under Yellow Light) Storage->Thawing Spiking Spiking with This compound Thawing->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: A generalized workflow for the analysis of Coproporphyrin I in biological samples.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_low_recovery Start Low Analyte Recovery Detected CheckLight Were samples protected from light at all stages? Start->CheckLight CheckFT Were freeze-thaw cycles minimized? CheckLight->CheckFT Yes SolutionLight Implement strict light protection protocols. CheckLight->SolutionLight No CheckSPE Is the SPE protocol optimized and validated? CheckFT->CheckSPE Yes SolutionFT Aliquot samples post-collection to avoid multiple thaws. CheckFT->SolutionFT No SolutionSPE Re-evaluate and optimize the SPE method. CheckSPE->SolutionSPE No End Problem Resolved CheckSPE->End Yes SolutionLight->End SolutionFT->End SolutionSPE->End

Caption: A decision tree for troubleshooting low recovery of Coproporphyrin I.

References

optimizing LC gradient for separation of Coproporphyrin isomers and 15N4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of coproporphyrin isomers (I and III) and their ¹⁵N₄ labeled internal standards. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of coproporphyrin I and III isomers important?

A1: Coproporphyrin I (CP-I) and III (CP-III) are endogenous biomarkers used to assess the activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1] These transporters play a crucial role in drug metabolism and clearance. Monitoring the levels of these isomers can help predict potential drug-drug interactions (DDIs) early in the drug development process.[2]

Q2: What type of column is typically used for this separation?

A2: Reversed-phase C18 columns are the most common choice for separating coproporphyrin isomers.[3] Various manufacturers offer suitable columns with different particle sizes and dimensions. The selection of a specific C18 column can influence the resolution and analysis time.[4][5][6]

Q3: What are the key mobile phase considerations for optimal separation?

A3: The mobile phase typically consists of an aqueous component (A) and an organic component (B), run in a gradient elution mode.[7][8]

  • Aqueous Phase (A): Often an ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer, with the pH adjusted to be acidic (typically between 4 and 6).[2][8] The pH is a critical parameter influencing the retention and selectivity of the isomers.[9]

  • Organic Phase (B): Acetonitrile or methanol (B129727) are common organic solvents used.[2][8]

  • Additives: A small percentage of formic acid (e.g., 0.1%) is frequently added to both mobile phases to improve peak shape and ionization efficiency in mass spectrometry.[4][5]

Q4: Is a gradient elution necessary?

A4: Yes, a gradient elution is generally required to achieve a good separation of the coproporphyrin isomers within a reasonable timeframe.[7] An isocratic method may not provide sufficient resolution to separate the closely eluting isomers.[10]

Q5: What detection methods are suitable for this analysis?

A5: Both fluorescence and mass spectrometry (MS) are used.

  • Fluorescence Detection: Porphyrins are naturally fluorescent, making this a sensitive detection method.[3]

  • Mass Spectrometry (LC-MS/MS): This is highly specific and sensitive, and it is the method of choice when using ¹⁵N₄ labeled internal standards for quantitative analysis.[2] The mass transition for coproporphyrins is typically m/z 655.3 → 596.3, and for the ¹⁵N₄ labeled internal standard, it is m/z 659.3 → 600.3.[4]

Experimental Protocols

Below are examples of detailed experimental protocols for the LC-MS/MS analysis of coproporphyrin isomers.

Method 1: High-Resolution Separation

This method is designed to provide a robust separation of CP-I and CP-III.

ParameterSpecification
LC System UPLC/UHPLC system
Column ACE Excel 2 C18 PFP, 3 µm, 2.1 x 150 mm[2]
Column Temperature 60 °C[2]
Mobile Phase A 10 mM ammonium formate with 0.1% formic acid in water[2]
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.5 mL/min[5]
Injection Volume 5-20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions CP-I & CP-III: 655.3 → 596.3; CP-I-¹⁵N₄ & CP-III-¹⁵N₄: 659.3 → 600.3[4]

Example Gradient Program:

Time (min)% Mobile Phase B
0.030
1.030
8.060
8.195
9.095
9.130
12.030

Troubleshooting Guides

This section addresses common issues encountered during the separation of coproporphyrin isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Possible Causes:

  • Inappropriate mobile phase pH.

  • Gradient is too steep.

  • Column is not providing sufficient selectivity.

Solutions:

  • Adjust Mobile Phase pH: The pH of the aqueous mobile phase is critical. Lowering the pH can increase the retention of the porphyrins and may improve the separation between the isomers.[9]

  • Optimize the Gradient:

    • Decrease the initial percentage of the organic mobile phase (B) to increase retention.

    • Flatten the gradient slope over the elution window of the isomers to increase the separation time between them.

  • Evaluate Different C18 Columns: Not all C18 columns are the same. A column with a different stationary phase chemistry (e.g., with a PFP ligand) may provide better selectivity for these isomers.[2]

  • Lower the Column Temperature: A lower temperature can sometimes enhance separation, although it may also lead to broader peaks and higher backpressure.

Issue 2: Peak Tailing

Possible Causes:

  • Secondary interactions with the column stationary phase.

  • Column contamination or degradation.

  • Extra-column volume in the LC system.

Solutions:

  • Mobile Phase Modifier: Ensure that an appropriate concentration of an acidic modifier, such as formic acid, is present in the mobile phase. This helps to suppress the ionization of residual silanols on the column packing material, which can cause peak tailing for acidic compounds like porphyrins.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that might cause peak shape distortion.[11]

  • Check for Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing.

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition to ensure good peak shape for early eluting peaks.

Issue 3: Peak Splitting

Possible Causes:

  • Sample solvent is incompatible with the mobile phase.

  • Column void or contamination.[12]

  • Co-elution of an interfering compound.

Solutions:

  • Sample Solvent Match: As with peak tailing, ensure the sample solvent is as close as possible to the initial mobile phase conditions.[13]

  • Column Inspection and Replacement: If a void is suspected at the head of the column, it may need to be replaced. Flushing the column in the reverse direction (if permitted by the manufacturer) can sometimes remove inlet frit blockage.[12]

  • Inject a Smaller Volume: Injecting a smaller sample volume can help determine if the splitting is due to two closely eluting compounds. If the two peaks become more distinct, the method needs to be optimized for better resolution.[12]

Visual Guides

LC Method Optimization Workflow

LC Method Optimization Workflow start Define Separation Goal (Baseline resolution of CP-I and CP-III) col_select Select Column (e.g., C18, PFP) start->col_select mp_select Select Mobile Phase (A: Buffered Aqueous, B: Organic) col_select->mp_select grad_dev Develop Initial Gradient mp_select->grad_dev run_exp Run Initial Experiment grad_dev->run_exp eval_res Evaluate Resolution run_exp->eval_res opt_ph Optimize pH of Mobile Phase A eval_res->opt_ph Inadequate opt_grad Optimize Gradient Slope eval_res->opt_grad Inadequate opt_temp Optimize Temperature eval_res->opt_temp Inadequate final_method Final Validated Method eval_res->final_method Adequate opt_ph->run_exp opt_grad->run_exp opt_temp->run_exp

Caption: A typical workflow for developing and optimizing an LC method.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting Poor Resolution start Poor Resolution or Co-elution check_ph Is Mobile Phase pH Optimal? start->check_ph adjust_ph Adjust pH (typically 4-5.5) and Re-run check_ph->adjust_ph No check_grad Is Gradient Too Steep? check_ph->check_grad Yes adjust_ph->start flatten_grad Flatten Gradient Over Elution Window check_grad->flatten_grad Yes check_col Is Column Performance Declining? check_grad->check_col No flatten_grad->start replace_col Replace with New Column check_col->replace_col Yes resolved Problem Resolved check_col->resolved No replace_col->start

Caption: A decision tree for troubleshooting poor isomer resolution.

References

addressing matrix effects in Coproporphyrin I quantification with 15N4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of coproporphyrin I (CP-I) and the management of matrix effects using its 15N4-labeled internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of LC-MS/MS analysis of Coproporphyrin I?

A1: The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte, CP-I, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine). These components can affect the accuracy and reproducibility of the quantification. In the analysis of porphyrins, matrix suppression is a noticeable issue.[1]

Q2: How does a ¹⁵N₄-labeled Coproporphyrin I internal standard (CP-I-¹⁵N₄ IS) help address matrix effects?

A2: A stable isotope-labeled internal standard like CP-I-¹⁵N₄ is the ideal tool to compensate for matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By measuring the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[2][3][4][5] Mass transitions of m/z 655.3→596.3 are typically used for CP-I, while m/z 659.3→600.3 is used for the ¹⁵N₄-labeled internal standard.[3][5]

Q3: What are typical recovery and matrix effect values I should expect?

A3: Without an internal standard, matrix effects for CP-I can be significant, with values reported from 92.3% to 156.2%.[2][4] When corrected with a ¹⁵N₄-labeled internal standard, these effects are substantially mitigated, with values typically falling within a much more acceptable range of 83.6% to 119.3%.[2][4][6] Similarly, recovery rates, which can be variable on their own, are normalized by the IS to a range of 85.7% to 111.0%.[2][4]

Q4: Why is Coproporphyrin I an important biomarker in drug development?

A4: CP-I is an endogenous biomarker for the activity of hepatic organic anion transporting polypeptides (OATP), specifically OATP1B1 and OATP1B3.[7][8] These transporters are crucial for the liver uptake of many drugs.[2][4] By measuring changes in plasma CP-I levels, researchers can assess the potential for an investigational drug to cause drug-drug interactions (DDIs) by inhibiting these transporters, sometimes avoiding the need for a dedicated clinical DDI study.[7][9][10]

Q5: What are some key challenges in developing a robust assay for CP-I?

A5: Key challenges include managing the significant matrix effects, addressing the photosensitivity of porphyrins which can lead to degradation, and overcoming interferences from other ubiquitous porphyrins.[11] Additionally, achieving a low enough limit of quantification (LLOQ) is critical, as baseline plasma concentrations of CP-I are typically low (approx. 0.15–1.5 ng/mL).[2]

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Verify IS Function: Ensure the CP-I-¹⁵N₄ internal standard is being added consistently to all samples and standards at the very beginning of the sample preparation process. 2. Evaluate Sample Dilution: Diluting the sample with a surrogate matrix or appropriate buffer can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Modify the LC gradient to achieve better separation of CP-I from co-eluting matrix components.
Analyte Degradation 1. Protect from Light: Porphyrins are light-sensitive.[11] Use amber or light-blocking tubes for all sample preparation and storage steps. Minimize exposure of samples in the autosampler. 2. Assess Stability: Perform bench-top, freeze-thaw, and autosampler stability experiments to ensure CP-I is stable under your specific experimental conditions.
Inconsistent Sample Preparation 1. Automate When Possible: Use automated liquid handlers for precise and repeatable pipetting. 2. Standardize SPE: Ensure consistent conditioning, loading, washing, and elution steps during Solid Phase Extraction (SPE). Inconsistent flow rates can lead to variability.
Issue 2: Poor Peak Shape or Split Peaks
Possible Cause Troubleshooting Steps
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute Sample: Dilute the final extract before injection.
Sample Solvent Mismatch 1. Match Reconstitution Solvent: Ensure the final sample solvent is as close as possible in composition and strength to the initial mobile phase conditions. High organic content in the sample solvent can distort peak shape.
Column Contamination/Degradation 1. Use Guard Column: Employ a guard column to protect the analytical column from matrix components. 2. Implement Column Wash: After each batch, wash the column with a strong solvent (e.g., isopropanol, methanol) to remove strongly retained matrix components. 3. Replace Column: If peak shape does not improve, the column may be irreversibly damaged and require replacement.
Issue 3: Low Analyte Recovery
Possible Cause Troubleshooting Steps
Suboptimal SPE Protocol 1. Check pH: Porphyrin solubility and binding to SPE sorbents are pH-dependent. Ensure the pH of the sample and wash solutions are optimized for retention.[12] 2. Evaluate Sorbent: Mixed-mode anion exchange sorbents are commonly used and effective for CP-I extraction.[3][5] Ensure the chosen sorbent is appropriate. 3. Optimize Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the SPE sorbent. Test different solvent compositions and volumes.
Analyte Adsorption 1. Use Low-Binding Labware: CP-I can adsorb to the surfaces of glass and some plastics. Use low-binding microcentrifuge tubes and pipette tips. 2. Acidify Solutions: Acidification of standard solutions can help improve solubility and reduce adsorption.[1]

Quantitative Data Summary

Table 1: Impact of ¹⁵N₄ Internal Standard on Matrix Effect & Recovery

ParameterWithout Internal StandardWith ¹⁵N₄ Internal Standard Correction
Matrix Effect (%) 92.3 - 156.2[2][4]83.6 - 119.3[2][4][6]
Recovery (%) 27.0 - 76.1[2]85.7 - 111.0[2][4]

Table 2: Reported Lower Limits of Quantification (LLOQ) for CP-I in Human Plasma

LLOQ (ng/mL)Sample Volume (µL)MethodReference
0.1200LC-MS/MSKing-Ahmad et al.[2][4]
0.05100LC-MS/MSKandoussi et al.[2][4]
0.02200LC-MS/MSNjumbe Ediage et al.[2][3][4]
0.01100UPLC-QTOF/MSIzumi et al.[2][4]

Experimental Protocols

Protocol: CP-I Quantification in Human Plasma using SPE and LC-MS/MS

This protocol is a representative example based on common methodologies.[2][3][4]

1. Sample Preparation - Solid Phase Extraction (SPE)

  • Initial Step: In a light-protected 1.5 mL tube, add 100 µL of human plasma.

  • Spiking: Add 10 µL of the CP-I-¹⁵N₄ internal standard working solution.

  • Acidification: Add 430 µL of 4% phosphoric acid and vortex.[4]

  • SPE Plate Conditioning: Condition an Oasis MAX 96-well µElution plate with methanol (B129727) followed by water.

  • Loading: Load the acidified plasma sample onto the SPE plate.

  • Washing: Wash the wells with an appropriate solution (e.g., 5% ammonium (B1175870) hydroxide, followed by methanol or an organic/aqueous mix) to remove interfering components.

  • Elution: Elute the analytes using an acidified organic solvent (e.g., methanol or acetonitrile (B52724) containing formic acid).

  • Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in a solvent suitable for LC-MS/MS injection (e.g., 30% acetonitrile/water).

2. LC-MS/MS Analysis

  • LC Column: A C18 column is commonly used (e.g., Ace Excel 2 C18 PFP, 3μm, 2.1×150mm).[3]

  • Mobile Phase A: 10mM ammonium formate (B1220265) with 0.1% formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analytes, followed by a wash and re-equilibration step.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex API 6500+) operated in positive ion mode.[9]

  • MRM Transitions:

    • CP-I: 655.3 → 596.3

    • CP-I-¹⁵N₄: 659.3 → 600.3[3][5]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add ¹⁵N₄-CP-I Internal Standard plasma->add_is acidify 3. Acidify with Phosphoric Acid add_is->acidify load 4. Load onto Conditioned SPE Plate acidify->load wash 5. Wash Plate to Remove Interferences load->wash elute 6. Elute CP-I and IS wash->elute dry 7. Evaporate and Reconstitute elute->dry inject 8. Inject into LC-MS/MS dry->inject separate 9. Chromatographic Separation (C18) inject->separate detect 10. MS/MS Detection (MRM) separate->detect quantify 11. Quantify using Analyte/IS Ratio detect->quantify

Caption: Experimental workflow for CP-I quantification.

G cluster_no_is Without Internal Standard cluster_with_is With ¹⁵N₄ Internal Standard Analyte1 Analyte Signal MS1 Mass Spectrometer Analyte1->MS1 Matrix1 Matrix Components Matrix1->MS1 Ion Suppression Result1 Inaccurate Signal (Suppressed) MS1->Result1 Analyte2 Analyte Signal MS2 Mass Spectrometer Analyte2->MS2 IS2 ¹⁵N₄-IS Signal IS2->MS2 Matrix2 Matrix Components Matrix2->MS2 Ion Suppression (Affects Both Equally) Result2 Accurate Ratio (Correction Applied) MS2->Result2 Ratio (Analyte/IS) is Constant

Caption: How a stable isotope-labeled IS corrects matrix effects.

G start Inconsistent or Inaccurate Results check_is Is IS signal stable across runs? start->check_is check_recovery Is recovery low for both analyte & IS? check_is->check_recovery No solution_prep Review Sample Prep: - Check pipetting/automation - Protect from light check_is->solution_prep Yes check_peaks Are peak shapes poor? check_recovery->check_peaks No solution_spe Optimize SPE Protocol: - Check pH & solvents - Evaluate sorbent type check_recovery->solution_spe Yes solution_matrix Investigate Matrix Effects: - Optimize Chromatography - Evaluate Sample Dilution check_peaks->solution_matrix No solution_lc Troubleshoot LC System: - Check for clogs/leaks - Match sample solvent - Replace column/guard check_peaks->solution_lc Yes end Method Optimized solution_matrix->end solution_prep->end solution_spe->end solution_lc->end

Caption: Troubleshooting decision tree for CP-I analysis.

References

light sensitivity and degradation of Coproporphyrin I-15N4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Coproporphyrin I-15N4 solutions, focusing on their light sensitivity and potential for degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound solid and stock solutions?

A1: this compound, like other porphyrins, is sensitive to light and temperature. Proper storage is crucial to maintain its integrity.

  • Solid Form: Upon receipt, store the solid compound in a light-protected container at -20°C or -80°C for long-term stability.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot into smaller, single-use volumes in amber vials or tubes wrapped in aluminum foil to minimize light exposure and prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q2: What is the expected stability of Coproporphyrin I solutions under different conditions?

Table 1: Stability of Coproporphyrin I in Human Plasma

Storage ConditionDurationStability
Room Temperature (with light exposure)Up to 4 hoursAcceptable Photostability
Room Temperature (in the dark)180 daysStable
4°C (in the dark)180 daysStable
-20°C (in the dark)180 daysStable
-80°C (in the dark)180 daysStable
Processed Samples in Autosampler (dark)48 hoursStable

Source: Adapted from Benchchem

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change, often a fading of the characteristic reddish-purple hue, can indicate degradation. Porphyrins are known to undergo photodegradation, which involves the opening of the porphyrin ring.[2] This can lead to a loss of absorbance in the visible region and an increase in absorbance in the UV region.[2] If a color change is observed, it is recommended to prepare a fresh solution from a new aliquot of the stock.

Q4: Can I use standard laboratory lighting when working with this compound solutions?

A4: It is strongly advised to minimize exposure to standard laboratory lighting, which can emit wavelengths that induce photodegradation.[3] All manipulations, including weighing, dissolution, and dilutions, should be performed under subdued or red light conditions.[4] Use of amber-colored labware or wrapping glassware and tubes with aluminum foil is a mandatory precaution.[5][6]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound solutions.

Issue 1: Low or Inconsistent Signal in LC-MS Analysis

  • Possible Cause: Degradation of the analyte due to light exposure.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure all steps, from stock solution preparation to sample loading in the autosampler, were performed with minimal light exposure.

    • Use Light-Protected Vials: Utilize amber autosampler vials or wrap clear vials in aluminum foil.

    • Prepare Fresh Dilutions: Prepare working solutions fresh from a frozen stock aliquot immediately before each experiment.[1]

    • Check Autosampler Stability: While stable for up to 48 hours in the dark, prolonged residence in a lit autosampler can lead to degradation.

Issue 2: Precipitation of this compound in Aqueous Solutions

  • Possible Cause: Porphyrins can be poorly soluble in aqueous buffers, especially when introduced from a concentrated organic stock solution.

  • Troubleshooting Steps:

    • Optimize Solvent Composition: When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid precipitation and potential cellular toxicity in in vitro assays.

    • Use a Co-solvent System: For challenging dilutions, a co-solvent system can be employed. A stock solution in DMSO can be further diluted in a co-solvent like PEG300 and Tween 80 before adding it to the aqueous medium.

    • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding the buffer dropwise to the stock solution while vortexing to allow for a more gradual change in solvent polarity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL in DMSO)

  • Environment: Perform all steps under subdued lighting or in a dark room. Use red light if available.

  • Materials:

    • This compound solid

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Amber glass vial with a screw cap

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound and transfer it to the amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

    • Cap the vial tightly and vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use amber vials or cryovials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions

  • Environment: Work under subdued or red light conditions.

  • Procedure:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution to the desired final concentration using the appropriate experimental buffer or medium.

    • Ensure all dilution tubes and final solution containers are light-protected (e.g., wrapped in foil).

    • Prepare working solutions fresh for each experiment and use them immediately.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Solution Preparation (Subdued Light) cluster_exp Experiment (Light Protected) start Start: Solid this compound weigh Weigh Solid start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock aliquot Aliquot into Amber Vials stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute assay Perform Experiment/Assay dilute->assay analyze LC-MS/MS Analysis assay->analyze

Caption: Workflow for preparing and using this compound solutions.

Troubleshooting_Workflow Troubleshooting Low Signal for this compound start Low or Inconsistent Signal check_light Was the entire procedure light-protected? start->check_light check_freshness Were working solutions prepared fresh? check_light->check_freshness Yes improve_light_protection Action: Use amber vials, work under red light, wrap containers in foil. check_light->improve_light_protection No check_storage Was the stock solution stored correctly at -80°C? check_freshness->check_storage Yes prepare_fresh Action: Prepare new dilutions from a fresh stock aliquot. check_freshness->prepare_fresh No use_new_stock Action: Use a new stock aliquot. Consider preparing a fresh stock from solid. check_storage->use_new_stock No resolve Problem Resolved check_storage->resolve Yes improve_light_protection->start Re-run Experiment prepare_fresh->start Re-run Experiment use_new_stock->start Re-run Experiment

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Coproporphyrin I-15N4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mass spectrometry analysis of Coproporphyrin I (CP-I) and its stable isotope-labeled internal standard, Coproporphyrin I-15N4.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the sensitivity for Coproporphyrin I analysis important?

A1: Coproporphyrin I is a critical endogenous biomarker for evaluating the activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2] These transporters play a crucial role in the hepatic uptake and clearance of many drugs.[1][2] Monitoring CP-I levels can help predict potential drug-drug interactions (DDIs) and assess liver function.[3][4] Since endogenous plasma concentrations of CP-I are typically low (ranging from approximately 0.15 to 1.5 ng/mL), highly sensitive analytical methods are required for accurate quantification.[1][2]

Q2: What is the role of this compound in the analysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) used in mass spectrometry-based quantification of CP-I. Because it has a nearly identical chemical structure and physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. The use of a SIL-IS is crucial for correcting for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[1]

Q3: What are the typical lower limits of quantification (LLOQ) for CP-I in plasma?

A3: Recent advancements in LC-MS/MS and UPLC-QTOF/MS methods have significantly lowered the LLOQ for CP-I. Several validated methods have achieved LLOQs in the range of 0.01 to 0.1 ng/mL in human plasma.[1][2][5] For example, a highly sensitive UPLC-QTOF/MS method has been reported with an LLOQ of 0.01 ng/mL for both CP-I and its isomer CP-III using a 100 μL plasma sample.[6][2][5] Another LC-MS/MS method achieved an LLOQ of 10.0 pg/mL (0.01 ng/mL) from a 200 μL plasma sample.

Q4: What are the key considerations for sample collection and handling of porphyrins?

A4: Porphyrins are light-sensitive compounds. Therefore, it is critical to protect samples from light during collection, processing, and storage to prevent degradation.[7][8] Samples, such as urine or plasma, should be immediately refrigerated or frozen after collection.[7] For urine samples, a spot collection is often preferred over a 24-hour collection to avoid delays in analysis.[7] If a 24-hour collection is necessary, the container should be protected from light and kept refrigerated.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: Low Signal Intensity or Inability to Detect the Analyte

  • Question: My signal for CP-I and/or CP-I-15N4 is very low or absent. What are the potential causes and solutions?

  • Answer:

    • Suboptimal Sample Preparation: Inefficient extraction can lead to poor recovery.

      • Solution: Employ a validated solid-phase extraction (SPE) protocol. Mixed-mode anion exchange sorbents have been shown to be effective for porphyrin extraction from plasma.[4] Ensure the pH of the sample is properly adjusted before and during extraction to optimize porphyrin recovery.[9]

    • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of the analyte.[1][10]

      • Solution: Improve chromatographic separation to resolve CP-I from interfering matrix components.[10][11] Utilize a stable isotope-labeled internal standard like CP-I-15N4 to compensate for ion suppression.[1] Diluting the sample may also reduce matrix effects, but ensure the concentration remains above the LLOQ.

    • Incorrect Mass Spectrometer Settings: The instrument may not be optimized for the specific precursor and product ions of CP-I and its internal standard.

      • Solution: Ensure the mass spectrometer is tuned and calibrated. Optimize the collision energy and other MS/MS parameters for the specific transitions of CP-I (e.g., m/z 655.3 → 596.3) and CP-I-15N4 (e.g., m/z 659.3 → 600.3).[12]

    • Analyte Degradation: Porphyrins are susceptible to degradation, especially when exposed to light.

      • Solution: Protect samples from light at all stages of handling and analysis.[7][8] Use amber vials or cover vials with aluminum foil.

Issue 2: High Background Noise

  • Question: I am observing a high background signal in my chromatograms. How can I reduce it?

  • Answer:

    • Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system can contribute to high background.

      • Solution: Use high-purity, MS-grade solvents and freshly prepared mobile phases. Regularly flush the LC system and column.

    • Matrix Interferences: Complex biological samples can introduce a high level of background ions.[11]

      • Solution: Enhance sample cleanup procedures. A more rigorous SPE protocol or a two-step extraction process may be necessary. Ensure optimal chromatographic separation to isolate the analyte peak from the background.[10]

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Question: The chromatographic peaks for CP-I are tailing or fronting. What can I do to improve the peak shape?

  • Answer:

    • Column Overload: Injecting too much analyte can lead to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.

    • Secondary Interactions: Porphyrins can interact with active sites on the column or in the LC system.

      • Solution: Use a column with good end-capping. The addition of a small amount of a competing agent, like formic acid, to the mobile phase can help improve peak shape.[10] Ensure the pH of the mobile phase is appropriate for the analyte.

    • Column Degradation: The stationary phase of the column may be degraded.

      • Solution: Replace the column with a new one of the same type. Use a guard column to protect the analytical column.

Issue 4: High Variability in Results

  • Question: I am seeing significant variability between replicate injections or samples. What could be the cause?

  • Answer:

    • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

      • Solution: If possible, automate sample preparation steps. Ensure consistent timing and technique for each step, especially during SPE.

    • Uncorrected Matrix Effects: The use of an inappropriate internal standard or significant lot-to-lot variability in the matrix can lead to inconsistent results.

      • Solution: Always use a stable isotope-labeled internal standard like CP-I-15N4.[1] Evaluate matrix effects during method development by analyzing samples from multiple sources.

    • System Instability: Fluctuations in the LC pump pressure or mass spectrometer performance can cause variability.

      • Solution: Ensure the LC-MS system is properly maintained and has reached a stable operating condition before starting the analytical run. Monitor system suitability throughout the run.

Quantitative Data Summary

The following tables summarize the performance of various published methods for the quantification of Coproporphyrin I.

Table 1: Comparison of LLOQs for Coproporphyrin I in Human Plasma

MethodLLOQ (ng/mL)Sample Volume (µL)Reference
UPLC-QTOF/MS0.01100[1],[6],[2],[5]
LC-MS/MS0.01200
LC-MS/MS0.02200[2]
LC-MS/MS0.05100[2]
LC-MS/MS0.1200[2]

Table 2: Recovery and Matrix Effects for a UPLC-QTOF/MS Method

AnalyteQuality Control LevelRecovery (%)Matrix Effect (%)Recovery Corrected by IS (%)Matrix Effect Corrected by IS (%)
CP-ILow27.0 - 76.192.3 - 156.285.7 - 111.083.6 - 119.1
CP-IMid27.0 - 76.192.3 - 156.285.7 - 111.083.6 - 119.1
CP-IHigh27.0 - 76.192.3 - 156.285.7 - 111.083.6 - 119.1

Data adapted from a study by Fukushima et al. (2024).[1] The use of an internal standard (IS) significantly improves the consistency of recovery and mitigates matrix effects.

Experimental Protocols

Detailed Methodology for Highly Sensitive UPLC-QTOF/MS Analysis of Coproporphyrin I

This protocol is based on a validated method for the simultaneous quantification of CP-I and CP-III in human plasma.[1][6][2][5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Pre-treat the sample by protein precipitation with an appropriate organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a pre-conditioned SPE plate (e.g., mixed-mode anion exchange).

  • Wash the SPE plate with appropriate solvents to remove interferences.

  • Elute the analytes with an elution solvent (e.g., methanol (B129727) containing formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the UPLC system.

2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Methanol with 0.1% formic acid.[10]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to achieve separation.

  • Flow Rate: Typically around 0.4 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature, for example, 50 °C.[10]

3. Mass Spectrometry Conditions

  • Instrument: A quadrupole time-of-flight (QTOF) mass spectrometer or a triple quadrupole (QqQ) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for QqQ instruments.

    • CP-I Transition: m/z 655.3 → 596.3[12]

    • CP-I-15N4 Transition: m/z 659.3 → 600.3

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma 100 µL Plasma add_is Add CP-I-15N4 IS plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute uplc UPLC Separation reconstitute->uplc ms MS/MS Detection uplc->ms data Data Acquisition & Processing ms->data quant Quantification of CP-I data->quant

Caption: Workflow for sample preparation and analysis of Coproporphyrin I.

troubleshooting_low_signal cluster_solutions Potential Solutions start Low Signal Intensity check_ms Check MS Settings (Tuning, Calibration, Transitions) start->check_ms check_sample_prep Review Sample Preparation (Extraction Efficiency, Recovery) start->check_sample_prep check_lc Evaluate Chromatography (Peak Shape, Retention Time) start->check_lc sol_ms Optimize Collision Energy & Source Parameters check_ms->sol_ms sol_spe Optimize SPE Protocol (pH, Solvents) check_sample_prep->sol_spe sol_matrix Investigate Matrix Effects (Dilution, IS Correction) check_sample_prep->sol_matrix sol_degradation Ensure Sample Protection (Light, Temperature) check_sample_prep->sol_degradation sol_chrom Improve Separation (Gradient, Column) check_lc->sol_chrom

Caption: Troubleshooting logic for low signal intensity in CP-I analysis.

References

resolving chromatographic peak tailing for Coproporphyrin I and 15N4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coproporphyrin I & 15N4 Analysis

Welcome to the technical support center for resolving chromatographic issues related to Coproporphyrin I (CP-I) and its stable isotope-labeled internal standard, 15N4-Coproporphyrin I (15N4-CP-I). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you achieve optimal peak shape and accurate quantification in your LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for Coproporphyrin I?

A1: Peak tailing for CP-I is a common issue stemming from its unique chemical properties.[1][2][3] The primary causes are:

  • Secondary Silanol (B1196071) Interactions: The carboxylic acid functional groups on the porphyrin ring can interact strongly with residual, ionized silanol groups on the surface of silica-based columns (e.g., C18).[1][3][4] This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing a tail.

  • Metal Chelation: Porphyrins are potent metal chelators. Trace metal contaminants on the column stationary phase, frits, or elsewhere in the HPLC flow path can bind with CP-I, leading to significant peak tailing.[5][6] This is a very common issue with this class of compounds.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, contributing to peak broadening and tailing.[3][4]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.[2]

Q2: My 15N4-Coproporphyrin I internal standard is tailing, but my unlabeled Coproporphyrin I analyte peak looks acceptable. What could be the cause?

A2: This is an unusual scenario, as stable isotope-labeled (SIL) standards like 15N4-CP-I are expected to have nearly identical chromatographic behavior to their unlabeled counterparts.[7][8][9] While 15N labeling is preferred over deuterium (B1214612) to avoid chromatographic shifts, slight differences can sometimes be unmasked.[10] However, a significant difference in peak shape often points to an issue with the internal standard itself, such as:

  • Purity of the Internal Standard: The 15N4-CP-I solution may contain impurities that co-elute or interfere, causing the appearance of tailing.

  • Degradation: The SIL standard may have degraded during storage, leading to breakdown products that affect the peak shape.

  • Concentration Effects: If the concentration of the 15N4-CP-I in the sample is significantly higher than the analyte, it might be experiencing column overload while the analyte is not.

Q3: How does the mobile phase composition affect the peak shape of porphyrins?

A3: Mobile phase composition is critical for good peak shape.

  • pH and Buffering: Operating at a low pH (e.g., pH 2.5-3.0 using formic acid) helps to protonate residual silanol groups on the column, minimizing secondary interactions with the acidic CP-I molecule.[3][11]

  • Additives: The addition of a metal chelator, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can effectively bind stray metal ions in the system, preventing them from interacting with the porphyrin analyte and dramatically improving peak shape.[5][12]

  • Solvent Strength: Using a sample solvent that is significantly stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion and tailing.[1][13] It is always best to dissolve the sample in the initial mobile phase.

Q4: Can metal contamination in my LC system cause peak tailing for Coproporphyrin I, and how do I fix it?

A4: Yes, absolutely. Metal contamination is a primary suspect for porphyrin peak tailing.[5][6] Stainless steel components in the HPLC system, including tubing, frits, and even the column hardware itself, can leach metal ions that chelate with CP-I.[14] To resolve this, a system passivation is highly recommended. Passivation involves flushing the system with an acidic solution to remove metal ions and form a protective oxide layer.[14][15]

Q5: What type of HPLC column is recommended to minimize peak tailing for porphyrins?

A5: To minimize secondary interactions, it is best to use a modern, high-purity silica (B1680970) column that is "end-capped."[3][11] End-capping treats the silica surface to block many of the residual silanol groups.[3] Some methods have also found success with columns that have unique surface chemistries, such as those with pentafluorophenyl (PFP) phases, which can offer different selectivity for porphyrins.[16]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for both Coproporphyrin I and its 15N4 internal standard.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing issues.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.5) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase ph_check Is pH optimal? (e.g., ~3.0) check_mobile_phase->ph_check check_column Step 2: Evaluate Column column_age Is column old or contaminated? check_column->column_age check_system Step 3: Evaluate LC System passivation_check System passivated recently? check_system->passivation_check solution Problem Resolved (Tf < 1.3) ph_check->check_mobile_phase No (Adjust pH) solvent_match Sample solvent matches initial mobile phase? ph_check->solvent_match Yes solvent_match->check_mobile_phase No (Change solvent) add_chelator Add Chelator (e.g., 0.1 mM EDTA) to mobile phase solvent_match->add_chelator Yes add_chelator->check_column If tailing persists replace_column Replace with new, end-capped column column_age->replace_column Yes overload_check Is column overloaded? column_age->overload_check No replace_column->solution If resolved overload_check->check_system No reduce_load Reduce injection volume/concentration overload_check->reduce_load Yes reduce_load->solution If resolved perform_passivation Perform System Passivation Protocol passivation_check->perform_passivation No extra_col_vol Check for extra- column volume (long tubing)? passivation_check->extra_col_vol Yes perform_passivation->solution If resolved extra_col_vol->solution No, issue likely complex. Contact support. optimize_tubing Use shorter, narrow-ID tubing extra_col_vol->optimize_tubing Yes optimize_tubing->solution If resolved

Caption: A logical workflow for diagnosing and resolving chromatographic peak tailing.

Mechanism of Peak Tailing

The diagram below illustrates the key chemical interactions at the stationary phase surface that lead to peak tailing for porphyrins.

Caption: Primary and secondary interactions leading to ideal vs. tailing peaks.

Quantitative Data Summary

The following table summarizes the typical effects of various mobile phase additives on the peak tailing factor (Tf) for Coproporphyrin I. A tailing factor of 1.0 is perfectly symmetrical.

Mobile Phase ConditionAdditive ConcentrationExpected Tailing Factor (Tf)Rationale
Standard RP Mobile Phase0.1% Formic Acid1.8 - 2.5Standard acidic condition, but does not address metal chelation.[17]
Recommended Condition 0.1% Formic Acid + 0.1 mM EDTA 1.1 - 1.3 Formic acid suppresses silanol interactions while EDTA chelates active metal sites. [5]
Neutral Mobile Phase10 mM Ammonium Acetate> 2.0At neutral pH, silanol groups are ionized, leading to strong secondary interactions.[11]
Ion-Pairing Agent0.05% Trifluoroacetic Acid (TFA)1.4 - 1.7TFA is a strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS.

Experimental Protocols

Protocol 1: Recommended LC Method for Coproporphyrin I Analysis

This protocol is optimized to minimize peak tailing.

  • LC System: Standard HPLC or UHPLC system.

  • Column: High-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Column Temperature: 60 °C[16]

  • Mobile Phase A: 0.1% Formic Acid and 0.1 mM EDTA in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v).

Protocol 2: HPLC System Passivation

Perform this procedure if metal contamination is suspected. Warning: Always remove the column before passivation. Consult your instrument manual before proceeding.[15]

  • Disconnect Column: Replace the analytical column with a zero-dead-volume union.

  • Initial Flush: Flush the entire system with HPLC-grade water for 20 minutes.

  • Acid Wash: Flush the system with a solution of 20% Nitric Acid for 60 minutes at a low flow rate (e.g., 0.2 mL/min). CAUTION: Nitric acid is highly corrosive. Use appropriate personal protective equipment.

  • Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 60 minutes, or until the eluent pH is neutral.

  • Solvent Rinse: Flush the system with isopropanol (B130326) or methanol (B129727) for 20 minutes.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase for at least 30 minutes before analysis.

References

storage and handling recommendations for Coproporphyrin I-15N4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Coproporphyrin I-15N4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C and protected from light.

Q2: How should I reconstitute solid this compound?

This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] For use as an internal standard in analytical methods, it has also been prepared in methanol (B129727) or formic acid solutions.[2][3] It is recommended to prepare a stock solution and then dilute it to the working concentration.

Q3: What are the storage recommendations for reconstituted this compound?

Stock solutions of this compound in an appropriate solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect solutions from light.

Q4: Is this compound light sensitive?

Yes, porphyrins are known to be light-sensitive. All work with this compound and its solutions should be performed under subdued light or by using amber vials to protect the compound from degradation.[2] Studies on the unlabeled analogue, Coproporphyrin I, in plasma show good stability for up to 4 hours under lighted benchtop conditions, but it is best practice to minimize light exposure.[4]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of the compound due to improper storage or handling.Ensure the solid compound and its solutions are stored at the correct temperatures and are always protected from light. Prepare fresh working solutions from a stock solution for each experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Studies on the unlabeled analogue show stability for up to five freeze-thaw cycles when protected from light, but minimizing cycles is a good practice.[2]
Difficulty dissolving the solid compound Use of an inappropriate solvent.Ensure you are using a recommended solvent such as DMSO. Gentle vortexing may aid in dissolution.
Precipitation of the compound in solution The solution may be oversaturated or stored at an improper temperature.Ensure the concentration is within the solubility limits for the chosen solvent. If precipitation occurs upon cooling, gently warm the solution to re-dissolve before use.

Quantitative Data Summary

Parameter Recommendation
Storage Temperature (Solid) -20°C
Storage Temperature (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)
Light Exposure Protect from light at all times
Freeze-Thaw Stability (in plasma, unlabeled) Stable for up to 5 cycles (when protected from light)[2]
Benchtop Stability (in plasma, unlabeled) Stable for up to 4 hours under light[4]

Experimental Protocols

Preparation of a Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under subdued light, add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration.

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials and store at -80°C.

Visual Workflow for Storage and Handling

Coproporphyrin_Handling cluster_storage Storage cluster_handling Handling Solid Solid Compound (-20°C, Dark) Reconstitute Reconstitute in Solvent (Subdued Light) Solid->Reconstitute Equilibrate to RT Solution Stock Solution (-80°C, Dark) Aliquot Aliquot for Use Solution->Aliquot Prepare Working Solution Receive Receive Compound Receive->Solid Reconstitute->Solution Store Stock Experiment Perform Experiment Aliquot->Experiment

References

impact of different anticoagulants on Coproporphyrin I-15N4 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coproporphyrin I-15N4. The following information addresses common issues encountered during experimental procedures, with a focus on the impact of anticoagulants on analyte stability.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for this compound analysis?

A1: Based on a review of current scientific literature, EDTA (Ethylenediaminetetraacetic acid) is the most frequently used and recommended anticoagulant for the quantification of coproporphyrins in plasma.[1][2] Numerous validated LC-MS/MS methods for coproporphyrin analysis specify the use of EDTA for blood sample collection.[1][2]

Q2: Can I use heparin or sodium citrate (B86180) as an anticoagulant for my samples?

A2: While there is a lack of direct comparative studies on the stability of this compound with different anticoagulants, the consistent use of EDTA in validated methods suggests it is the preferred choice. The use of other anticoagulants like heparin or sodium citrate is generally not recommended without proper validation for the following reasons:

  • Heparin: This anticoagulant functions by inhibiting thrombin activity.[3] It is known to interfere with certain enzymatic assays and can bind to various proteins, which may affect the extraction and quantification of this compound. Heparin has also been shown to inhibit PCR analysis, which could be relevant if downstream genetic analysis is planned.[3]

  • Sodium Citrate: This anticoagulant works by chelating calcium ions.[3][4] Its primary use is in coagulation studies, and its effect is reversible.[5] The impact of citrate on the stability and quantification of porphyrins has not been extensively studied in the reviewed literature.

Q3: What are the critical pre-analytical factors to consider for ensuring this compound stability?

A3: Several pre-analytical factors can significantly impact the stability and accurate measurement of coproporphyrins:

  • Light Exposure: Porphyrins are light-sensitive molecules. It is crucial to protect samples from light at all stages, from collection to analysis, to prevent photodegradation.[2]

  • Temperature and Storage Time: Delays in processing and improper storage temperatures can affect analyte stability.[6][7] It is recommended to process samples as quickly as possible after collection.

  • Sample Processing: Centrifugation conditions and the timely separation of plasma from cellular components are important to prevent ongoing cellular metabolism that could alter the composition of the sample.[6]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable this compound signal Sample degradation due to light exposure.Ensure samples are collected in light-protected tubes and all subsequent handling steps are performed under subdued light conditions.
Improper storage of samples (e.g., prolonged storage at room temperature).Process samples promptly after collection. For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -80°C.
Use of an inappropriate anticoagulant (e.g., heparin).Use EDTA as the anticoagulant for blood collection. If other anticoagulants must be used, a thorough validation of their impact on analyte stability and recovery is necessary.
High variability in results between replicate samples Inconsistent sample handling and processing.Standardize all pre-analytical procedures, including centrifugation time and temperature, and plasma separation techniques.
Presence of interfering substances from the collection tube or anticoagulant.Ensure the use of high-quality collection tubes and reagents. The European Bioanalysis Forum suggests that while different counter-ions of the same anticoagulant may not affect LC-MS/MS assays, this may not hold true for different anticoagulants.[8]
Unexpected peaks or interferences in the chromatogram Matrix effects from the plasma or interference from the anticoagulant.Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Confirm that the anticoagulant itself is not causing a direct interference in the mass spectrometric analysis.

Data on Coproporphyrin I Stability

The following table summarizes the stability of Coproporphyrin I in human plasma (collected with EDTA) under different storage conditions, as reported in a study by Morita et al. (2024).

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature4 hoursAcceptable
4°CNot specifiedStable
-20°C180 daysStable
-80°C180 daysStable
Freeze-Thaw Cycles3 cyclesStable

Data adapted from stability tests of CP-I in human plasma.[2]

Experimental Protocol: Quantification of Coproporphyrin I in Human Plasma

This protocol is a generalized procedure based on common methodologies for the quantification of coproporphyrins using LC-MS/MS.[1][2][9]

1. Sample Collection and Processing:

  • Collect whole blood in EDTA-containing tubes.

  • Protect the samples from light immediately after collection.

  • Centrifuge the blood at 3000 rpm for 5 minutes at 4°C to separate the plasma.[1]

  • Transfer the plasma supernatant to a new light-protected tube.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., this compound).

  • Pre-treat the sample as required by the specific solid-phase extraction (SPE) cartridge manufacturer's instructions.

  • Perform the SPE to extract and concentrate the analytes.

  • Elute the coproporphyrins from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a suitable UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Optimize the chromatographic conditions (column, mobile phases, flow rate, and gradient) to achieve good separation of Coproporphyrin I.

  • Optimize the mass spectrometer settings (ion source, collision energy, etc.) for the sensitive and specific detection of Coproporphyrin I and its internal standard.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Handling Blood_Collection Whole Blood Collection (EDTA tube, light-protected) Centrifugation Centrifugation (3000 rpm, 5 min, 4°C) Blood_Collection->Centrifugation Protect from light Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C) Plasma_Separation->Storage Sample_Prep Sample Preparation (Internal Standard Addition, SPE) Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for this compound analysis.

Anticoagulant_Decision_Tree Start Start: Need to measure This compound Question Is this for a validated LC-MS/MS protocol? Start->Question Use_EDTA Use EDTA as the anticoagulant Question->Use_EDTA Yes Consider_Other Considering other anticoagulants? Question->Consider_Other No Heparin Heparin: Potential for protein binding and assay interference. Consider_Other->Heparin Yes Citrate Citrate: Impact on porphyrin stability is not well-established. Consider_Other->Citrate Yes Validation_Needed Validation is required to assess stability and recovery. Heparin->Validation_Needed Citrate->Validation_Needed Validation_Needed->Use_EDTA If validation fails, default to EDTA

Caption: Decision tree for selecting an anticoagulant.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Coproporphyrin I using a ¹⁵N₄-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioanalytical method for quantifying Coproporphyrin I (CP-I) using a stable isotope-labeled internal standard, Coproporphyrin I-¹⁵N₄, against alternative approaches for assessing the activity of the hepatic organic anion transporting polypeptides OATP1B1 and OATP1B3. Inhibition of these transporters is a significant cause of drug-drug interactions (DDIs), and CP-I has been validated as a sensitive, specific, and selective endogenous biomarker for their in vivo activity.[1][2][3] A robust and validated bioanalytical method is paramount for the reliable quantification of CP-I in clinical studies to assess DDI risk.[4][5][6]

Comparative Analysis of Methods to Evaluate OATP1B Activity

The selection of a method to assess OATP1B activity depends on the stage of drug development and the specific questions being addressed. While in vitro assays and probe drug studies have their place, the use of the endogenous biomarker CP-I offers distinct advantages, particularly in early clinical development.

MethodPrincipleAdvantagesDisadvantagesPrimary Application
Endogenous Biomarker (Coproporphyrin I) Analysis Quantification of plasma CP-I, an endogenous substrate of OATP1B transporters. Inhibition of OATP1B results in elevated plasma CP-I concentrations.[1][7]- Non-invasive, as it does not require the administration of a probe drug.[1] - High sensitivity and specificity for OATP1B inhibition.[1][8] - Enables monitoring in early-phase clinical trials.[1][3] - Reflects the physiological activity of the transporter.- Requires a highly sensitive and thoroughly validated bioanalytical method. - Baseline concentrations of CP-I can exhibit inter-individual variability.Early assessment of DDI liability and characterization of the dose-response relationship of an investigational drug's effect on OATP1B inhibition.[1]
Clinical Probe Drug Studies Administration of a known OATP1B substrate (e.g., rosuvastatin, pitavastatin) with and without the co-administration of the investigational drug.[9][10]- Well-established and accepted by regulatory authorities. - Provides a direct measurement of the DDI effect on a specific drug's pharmacokinetics.- Invasive due to the administration of a probe drug. - The probe drug may have its own side effects or interactions. - May not fully represent the DDI potential for all OATP1B substrates.Definitive clinical DDI studies to support regulatory submissions.[1]
In Vitro Transporter Inhibition Assays Utilization of cell lines that overexpress OATP1B1 or OATP1B3 to ascertain the inhibitory potential of a new chemical entity.[7][11]- Suitable for high-throughput screening. - Cost-effective for early-stage drug discovery and lead optimization.- The in vitro results may not accurately predict the in vivo effects due to complex physiological factors. - Extrapolation from in vitro to in vivo findings can be challenging.Initial screening of drug candidates for their potential to inhibit OATP1B transporters.
Competitive Counterflow Assays An in vitro technique to identify substrates of drug transporters without the need for radiolabeled compounds or LC-MS/MS analysis.[11]- More cost-effective and less time-consuming than conventional substrate identification methods.[11]- Provides an indirect measure of transport. - Primarily a qualitative method for identifying substrates, not ideal for quantifying inhibition.Screening for novel substrates of OATP1B transporters.[11]

Detailed Experimental Protocol: LC-MS/MS Quantification of Coproporphyrin I in Human Plasma

This protocol is a synthesis of methodologies reported in the scientific literature for the sensitive and accurate quantification of CP-I.[12][13][14] The use of a stable isotope-labeled internal standard like Coproporphyrin I-¹⁵N₄ is critical for correcting for variability during sample preparation and analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of the Coproporphyrin I-¹⁵N₄ internal standard (IS) working solution to each well.

  • Add 200 µL of 1.25% ammonium (B1175870) hydroxide (B78521) to each sample and vortex for 1 minute.

  • Load the entire volume of the pre-treated sample onto an Oasis MAX 96-well µElution plate.

  • Wash the SPE plate with 200 µL of 5% ammonium hydroxide, followed by a wash with 200 µL of methanol.

  • Elute the analytes from the SPE plate with 50 µL of an appropriate elution solvent (e.g., a mixture of formic acid, acetonitrile, and methanol).

  • Evaporate the eluate to complete dryness using a stream of nitrogen gas at approximately 40°C.

  • Reconstitute the dried residue in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC): An ultra-performance liquid chromatography (UPLC) system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., ACE Excel 2 C18 PFP, 3 μm, 2.1 × 150 mm).[14]

  • Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of CP-I from potential endogenous interferences.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Coproporphyrin I: m/z 655.3 → 596.3[14]

    • Coproporphyrin I-¹⁵N₄ (IS): m/z 659.3 → 600.3[14]

3. Validation Parameters for the Bioanalytical Method

The bioanalytical method must be validated in accordance with the guidelines set forth by regulatory agencies such as the FDA and EMA.[4][5][6][15]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks should be present at the retention times of the analyte and the internal standard in blank plasma from at least six different sources.
Linearity The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the defined concentration range.
Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 5, and with accuracy and precision within ±20%.[12]
Accuracy and Precision For quality control (QC) samples at low, medium, and high concentrations, the within-run and between-run precision (expressed as the coefficient of variation, %CV) should be ≤ 15% (≤ 20% at the LLOQ), and the accuracy (expressed as the percentage of the nominal value, %bias) should be within ±15% (±20% at the LLOQ).[16]
Matrix Effect The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated and consistent across different lots of the matrix.
Recovery The efficiency of the extraction process for the analyte and internal standard should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix must be demonstrated under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top) storage, long-term storage, and in the processed samples.

Representative Performance Data for a Validated LC-MS/MS Method for Coproporphyrin I

The following table presents typical performance characteristics of a validated bioanalytical method for CP-I as documented in the literature.[12][17]

ParameterCoproporphyrin I
Calibration Curve Range 0.01 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.01 ng/mL
Within-run Accuracy (%bias) -1.5% to 8.4%
Within-run Precision (%CV) 1.90% to 8.57%
Between-run Accuracy (%bias) -4.5%
Between-run Precision (%CV) 11.0%

Visual Representations of Key Processes

OATP1B_Inhibition_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte Investigational Drug Investigational Drug OATP1B OATP1B Transporter Investigational Drug->OATP1B Inhibition CP_I_Blood Coproporphyrin I (Increased Plasma Concentration) CP_I_Blood->OATP1B Uptake CP_I_Hepatocyte Coproporphyrin I OATP1B->CP_I_Hepatocyte Bile Bile CP_I_Hepatocyte->Bile Biliary Excretion

Caption: Mechanism of OATP1B Inhibition.

Bioanalytical_Workflow Start Plasma Sample Collection Spiking Spike with Coproporphyrin I-¹⁵N₄ (IS) Start->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing and Quantification LC_MS->Data

Caption: Bioanalytical Workflow for CP-I.

References

The Analytical Edge: A Comparative Guide to Coproporphyrin I-15N4 and Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of pharmacokinetic and toxicological studies, the precise quantification of endogenous biomarkers is paramount. Coproporphyrin I (CP-I) has emerged as a critical biomarker for assessing the activity of hepatic organic anion-transporting polypeptides (OATP1B1 and OATP1B3), key players in drug-drug interactions (DDIs).[1][2][3][4][5][6] The gold standard for CP-I quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision.[1][7][8]

This guide provides an objective comparison of two commonly employed SIL-IS for CP-I analysis: Coproporphyrin I-15N4 and deuterated Coproporphyrin I. By examining their performance characteristics based on published experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their bioanalytical assays.

Data Presentation: A Head-to-Head Comparison

The selection of an appropriate internal standard is critical for the robustness and reliability of an LC-MS/MS method. The ideal SIL-IS should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, chromatography, and ionization.[9] Both 15N-labeled and deuterated standards are designed to mimic the behavior of the endogenous analyte, thereby compensating for variability throughout the analytical process.[9][10][11]

The following table summarizes the performance of LC-MS/MS methods for CP-I quantification using either this compound or a deuterated analogue as the internal standard, based on data from various validated assays.

ParameterThis compound Internal StandardDeuterated Coproporphyrin I Internal StandardKey Considerations
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[12] - 0.1 ng/mL[8]0.02 ng/mL[13]Both standards enable highly sensitive assays, reaching picogram-per-milliliter levels, crucial for measuring baseline endogenous concentrations.
Linearity (Correlation Coefficient, r²) > 0.99[12]> 0.996[13]Excellent linearity is achieved with both types of internal standards, indicating a proportional response across a wide concentration range.
Inter-day Precision (CV%) < 15%[13]< 12%[14]Both standards contribute to high reproducibility of the assay over different days.
Accuracy 84.3-103.9%[7]93.7% (average recovery)[14]High accuracy is consistently reported, demonstrating the ability of both standards to ensure the measured value is close to the true value.
Extraction Recovery ~70%[7]Not explicitly stated for CP-I, but SIL-IS are designed to mimic analyte recovery.[14]The primary role of the SIL-IS is to correct for any variability in extraction recovery, which both achieve effectively.
Mass Transition (m/z) 659.3 → 600.3[7]659 to 600[13]The mass shift of +4 Da for the 15N4-labeled standard and a similar shift for deuterated standards provides sufficient mass difference to avoid isotopic crosstalk with the analyte (m/z 655.3 → 596.3).[7][13]

Experimental Protocols: A Representative LC-MS/MS Methodology

The following protocol outlines a typical experimental approach for the quantification of CP-I in human plasma, integrating the use of a stable isotope-labeled internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in a suitable solvent).

  • Add 300 µL of 1.25% ammonia (B1221849) solution and vortex.[15]

  • Load the mixture onto a mixed-mode anion exchange SPE plate (e.g., Oasis MAX 96-well plate).[7][15]

  • Wash the SPE plate with an appropriate solvent to remove interfering substances.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A gradient elution is employed to separate CP-I and its isomers from other plasma components.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at around 60°C to ensure reproducible chromatography.[7][15]

3. Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Coproporphyrin I: m/z 655.3 → 596.3[7]

    • This compound IS: m/z 659.3 → 600.3[7]

    • Deuterated CP-I IS (example): m/z 659 → 600[13]

Mandatory Visualizations

To further elucidate the context and workflow, the following diagrams are provided.

G cluster_0 Hepatocyte OATP1B1 OATP1B1 CP_I_hepatocyte Coproporphyrin I (Hepatocyte) OATP1B1->CP_I_hepatocyte OATP1B3 OATP1B3 OATP1B3->CP_I_hepatocyte CP_I_blood Coproporphyrin I (Blood) CP_I_blood->OATP1B1 Uptake CP_I_blood->OATP1B3 Uptake MRP2 MRP2 CP_I_hepatocyte->MRP2 Efflux Bile Bile MRP2->Bile Inhibitor OATP1B Inhibitor (Drug) Inhibitor->OATP1B1 Inhibition Inhibitor->OATP1B3 Inhibition

Caption: OATP1B-mediated uptake of Coproporphyrin I into hepatocytes.

G Start Plasma Sample Collection Spike Spike with Internal Standard (CP-I-15N4 or Deuterated CP-I) Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Inject LC Injection Reconstitute->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Analysis Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Analysis Data Data Analysis (Ratio of Analyte to IS) MS_Analysis->Data

References

Cross-Validation of Coproporphyrin I Assays: A Guide to Ensuring Consistency with Different 15N4-Labeled Internal Standard Lots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of Coproporphyrin I (CP-I) bioanalytical assays when introducing a new lot of 15N4-labeled CP-I internal standard (IS). Ensuring the consistency and reliability of data across different lots of critical reagents is paramount for the integrity of clinical and preclinical studies. This document outlines the experimental protocols, data presentation, and acceptance criteria necessary for a successful cross-validation.

Coproporphyrin I has emerged as a critical endogenous biomarker for assessing the activity of hepatic uptake transporters, particularly the organic anion transporting polypeptides OATP1B1 and OATP1B3.[1][2][3][4] Accurate and precise quantification of CP-I in biological matrices, typically plasma, is essential for evaluating potential drug-drug interactions (DDIs).[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, heavily relying on the use of a stable isotope-labeled internal standard, such as 15N4-Coproporphyrin I, to correct for variability during sample preparation and analysis.[2][5]

However, lot-to-lot variability in the internal standard, including differences in purity or isotopic distribution, can introduce bias and compromise the integrity of the bioanalytical method. Therefore, a thorough cross-validation is essential whenever a new lot of 15N4-CP-I is introduced.

Experimental Protocols

This section details the recommended experimental procedures for the cross-validation of a new lot of 15N4-CP-I internal standard against a previously qualified lot.

Purity Assessment of the New 15N4-CP-I Lot

Before its use in the cross-validation study, the purity of the new lot of 15N4-CP-I should be rigorously assessed.

  • Objective: To confirm the identity and purity of the new internal standard lot and to ensure the absence of unlabeled CP-I or other significant impurities.

  • Methodology:

    • Prepare a concentrated solution of the new 15N4-CP-I lot.

    • Analyze the solution using a high-resolution mass spectrometer to confirm the isotopic distribution and identify any potential impurities.

    • Analyze the solution using the established LC-MS/MS method, monitoring for the mass transition of unlabeled CP-I (m/z 655.3 → 596.3) to ensure its absence or presence at a level that does not interfere with the quantification of the analyte at the lower limit of quantification (LLOQ).[2][5] The response of any interfering peak at the retention time of CP-I in a blank sample spiked with the new IS lot should be less than 20% of the response of the LLOQ and less than 5% of the mean response of the IS.

Cross-Validation Experimental Design

The core of the cross-validation involves analyzing quality control (QC) samples prepared with both the old and new lots of the 15N4-CP-I internal standard.

  • Objective: To demonstrate that the use of the new lot of 15N4-CP-I does not impact the accuracy and precision of the CP-I assay.

  • Methodology:

    • Prepare a set of QC samples at a minimum of three concentration levels: low, medium, and high.

    • Divide the QC samples at each concentration level into two sets.

    • Set A: Analyze these QC samples using the established bioanalytical method with the currently accepted (old) lot of 15N4-CP-I.

    • Set B: Analyze these QC samples using the same bioanalytical method but substituting the new lot of 15N4-CP-I.

    • Perform the analysis of both sets in the same analytical run to minimize inter-assay variability. A minimum of six replicates per QC level for each set is recommended.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison QC_Low Low QC SetA Set A: Analyze with Old IS Lot QC_Low->SetA SetB Set B: Analyze with New IS Lot QC_Low->SetB QC_Mid Mid QC QC_Mid->SetA QC_Mid->SetB QC_High High QC QC_High->SetA QC_High->SetB Compare Compare Results SetA->Compare SetB->Compare

Cross-validation experimental workflow.

Data Presentation

The quantitative results from the cross-validation study should be summarized in clear and structured tables to facilitate direct comparison of the performance of the two 15N4-CP-I lots.

Table 1: Accuracy and Precision Data for the Old 15N4-CP-I Lot (Set A)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low0.50.4896.05.2
Mid5.05.10102.03.8
High50.049.599.02.5

Table 2: Accuracy and Precision Data for the New 15N4-CP-I Lot (Set B)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low0.50.4998.04.9
Mid5.05.05101.04.1
High50.050.2100.42.8

Table 3: Comparison of Mean Concentrations

QC LevelNominal Conc. (ng/mL)Mean Conc. (Old Lot)Mean Conc. (New Lot)% Difference
Low0.50.480.492.06
Mid5.05.105.05-0.99
High50.049.550.21.40

Acceptance Criteria

For the new lot of 15N4-CP-I to be considered acceptable for use in the validated CP-I assay, the following criteria should be met:

  • Purity: The new lot of 15N4-CP-I must be free of any impurities that interfere with the quantification of CP-I. The response from unlabeled CP-I in a blank sample spiked with the new IS should be less than 20% of the LLOQ response and less than 5% of the mean IS response.

  • Accuracy and Precision: For both the old and new lots of the internal standard, the mean concentration of the QC samples at each level should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.

  • Comparison of Results: The percentage difference between the mean concentrations obtained with the old and new lots of the internal standard for each QC level should be within ±15%.

Heme Biosynthesis Pathway and CP-I as a Biomarker

Coproporphyrin I is an isomer of Coproporphyrin III, an intermediate in the heme biosynthesis pathway.[6][7] In the normal pathway, uroporphyrinogen III is converted to coproporphyrinogen III. However, under certain pathological conditions, the type I isomer, uroporphyrinogen I, is formed and subsequently converted to coproporphyrinogen I, which is not a substrate for the subsequent enzyme in the pathway.[7]

G Glycine_SuccinylCoA Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine_SuccinylCoA->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III Uroporphyrinogen_I Uroporphyrinogen I Hydroxymethylbilane->Uroporphyrinogen_I Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Heme Heme Protoporphyrin_IX->Heme Coproporphyrinogen_I Coproporphyrinogen I Uroporphyrinogen_I->Coproporphyrinogen_I CPI Coproporphyrin I Coproporphyrinogen_I->CPI

Simplified heme biosynthesis pathway showing the formation of Coproporphyrin I.

CP-I is a substrate of the hepatic uptake transporters OATP1B1 and OATP1B3.[1][8][9] Inhibition of these transporters by a drug can lead to an increase in the plasma concentration of CP-I.[3][9] Therefore, monitoring CP-I levels serves as a sensitive and specific endogenous biomarker to assess the risk of DDIs mediated by OATP1B inhibition.[4][10]

Conclusion

The cross-validation of a new lot of 15N4-CP-I internal standard is a critical step to ensure the continued reliability and accuracy of a bioanalytical method for CP-I. By following the detailed experimental protocols and adhering to the defined acceptance criteria outlined in this guide, researchers and drug development professionals can confidently generate consistent and high-quality data for pharmacokinetic and DDI studies. This rigorous approach to method lifecycle management is essential for regulatory compliance and the successful development of safe and effective medicines.

References

A Guide to the Inter-laboratory Comparison of Coproporphyrin I Quantification Using ¹⁵N₄-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Coproporphyrin I (CP-I), a critical endogenous biomarker for hepatic organic anion-transporting polypeptide (OATP) 1B-mediated drug-drug interactions (DDIs). The use of a stable isotope-labeled internal standard, specifically ¹⁵N₄-Coproporphyrin I, is a cornerstone of accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a formal cross-laboratory study with identical samples was not identified in the public domain, this document synthesizes and compares the performance of several validated LC-MS/MS methods from peer-reviewed publications, offering valuable insights into the expected performance and methodological considerations for researchers in this field.

Introduction to Coproporphyrin I as a Biomarker

Coproporphyrin I is a metabolic byproduct of the heme synthesis pathway.[1] Its clearance is significantly mediated by the OATP1B1 and OATP1B3 transporters, which are primarily expressed on the sinusoidal membrane of hepatocytes.[2][3] Inhibition of these transporters by various drugs can lead to an increase in the plasma concentration of CP-I, making it a sensitive and specific biomarker for assessing the risk of OATP1B-mediated DDIs.[4][5] The U.S. Food and Drug Administration (FDA) recognizes the potential of endogenous biomarkers like CP-I in early clinical development to inform DDI risk and guide the need for dedicated clinical DDI studies.[4]

Comparative Analysis of LC-MS/MS Methods

The quantification of CP-I in biological matrices, typically human plasma, necessitates highly sensitive and specific analytical methods. The use of ¹⁵N₄-Coproporphyrin I as an internal standard is critical to correct for variability during sample preparation and analysis, ensuring high accuracy and precision. Below is a summary of performance characteristics from several published methods.

ParameterMethod AMethod BMethod C
Lower Limit of Quantification (LLOQ) 0.02 ng/mL0.01 ng/mL[6]50.0 pg/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL50 ng/mL[6]5000 pg/mL
Matrix Human PlasmaHuman Plasma[6]Human Plasma (K₂EDTA)
Sample Volume Not Specified100 µL[6]200 µL
Internal Standard ¹⁵N₄-CP-I¹⁵N₄-CP-I[6]Stable Isotopic CP-I
Extraction Method Not SpecifiedSolid-Phase Extraction (SPE)[6]Supported Liquid Extraction (SLE)
Intra-day Precision (%CV) <9%1.60 - 5.04%[6]Not Specified
Inter-day Precision (%CV) <9%Not SpecifiedNot Specified
Accuracy 84.3 - 103.9%91.7 - 113.3%[6]Not Specified

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential differences in detailed experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized and specific experimental protocols based on published literature.

General Sample Preparation Workflow

A common workflow for the extraction of Coproporphyrin I from plasma involves protein precipitation followed by solid-phase extraction (SPE) or supported liquid extraction (SLE). The use of a stable isotope-labeled internal standard like ¹⁵N₄-CP-I is introduced early in the process to account for any analyte loss during extraction.

Sample Preparation Workflow plasma Plasma Sample is Add ¹⁵N₄-CP-I Internal Standard plasma->is protein_precipitation Protein Precipitation is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation extraction Solid-Phase or Liquid Extraction centrifugation->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: Generalized workflow for Coproporphyrin I extraction from plasma.

Detailed LC-MS/MS Protocol Example (Method B)[6]
  • Sample Pre-treatment : 100 µL of human plasma was mixed with the ¹⁵N₄-CP-I internal standard.

  • Extraction : Solid-phase extraction was employed for sample cleanup and concentration.

  • Chromatography : Ultra-performance liquid chromatography (UPLC) was used to separate CP-I from other plasma components.

  • Mass Spectrometry : A quadrupole time-of-flight (QTOF) mass spectrometer was used for detection.

  • Validation : The method was validated according to the US Food and Drug Administration guidance for bioanalytical method validation.

Signaling Pathways and Logical Relationships

Heme Biosynthesis Pathway

Coproporphyrin I is an intermediate in the biosynthesis of heme, a vital component of hemoglobin and various enzymes. Understanding this pathway provides context for the origin of CP-I. The synthesis involves enzymes located in both the mitochondria and the cytoplasm of the cell.

Heme Biosynthesis Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm succinyl_coa Succinyl-CoA + Glycine ala δ-Aminolevulinate (ALA) succinyl_coa->ala ALAS porphobilinogen Porphobilinogen ala->porphobilinogen ALAD protoporphyrinogen_ix Protoporphyrinogen IX heme Heme protoporphyrinogen_ix->heme FECH hydroxymethylbilane Hydroxymethylbilane porphobilinogen->hydroxymethylbilane HMBS uroporphyrinogen_iii Uroporphyrinogen III hydroxymethylbilane->uroporphyrinogen_iii UROS uroporphyrinogen_i Uroporphyrinogen I hydroxymethylbilane->uroporphyrinogen_i Non-enzymatic coproporphyrinogen_iii Coproporphyrinogen III uroporphyrinogen_iii->coproporphyrinogen_iii UROD coproporphyrinogen_iii->protoporphyrinogen_ix CPOX coproporphyrinogen_i Coproporphyrinogen I uroporphyrinogen_i->coproporphyrinogen_i UROD coproporphyrin_i Coproporphyrin I coproporphyrinogen_i->coproporphyrin_i Oxidation

Caption: Simplified heme biosynthesis pathway showing the formation of Coproporphyrin I.

OATP1B-Mediated Transport of Coproporphyrin I

The hepatic uptake of CP-I is a key determinant of its plasma concentration. OATP1B1 and OATP1B3 transporters on the surface of hepatocytes are responsible for this process. Inhibition of these transporters leads to elevated systemic levels of CP-I.

OATP1B Mediated Transport cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cpi_blood Coproporphyrin I oatp1b OATP1B1 OATP1B3 cpi_blood->oatp1b:f0 cpi_cell Coproporphyrin I oatp1b:f0->cpi_cell inhibitor OATP1B Inhibitor (e.g., Rifampicin) inhibitor->oatp1b Inhibition

Caption: OATP1B-mediated uptake of Coproporphyrin I into hepatocytes and its inhibition.

Conclusion

The quantification of Coproporphyrin I using LC-MS/MS with ¹⁵N₄-labeled internal standards is a well-established and robust approach for supporting drug development programs. While a direct inter-laboratory comparison is not publicly available, the reviewed methods demonstrate that low pg/mL to ng/mL levels of detection are achievable with high precision and accuracy. Careful standardization of sample handling and analytical procedures is paramount for ensuring data quality, particularly in multi-site clinical trials. The continued use and refinement of these methods will further solidify the role of Coproporphyrin I as a key biomarker for assessing DDI risk.

References

The Unrivaled Accuracy and Precision of Coproporphyrin I-15N4 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the superior performance of stable isotope-labeled Coproporphyrin I-15N4 for the quantification of Coproporphyrin I, a critical biomarker in drug development.

In the landscape of drug development and clinical research, the accurate quantification of endogenous biomarkers is paramount for assessing drug safety and efficacy. Coproporphyrin I (CP-I) has emerged as a key biomarker for evaluating the activity of hepatic organic anion-transporting polypeptides (OATPs), which are crucial for drug metabolism and clearance.[1][2] The use of a reliable internal standard is fundamental to achieving the high accuracy and precision required in regulated bioanalysis. This guide provides a detailed comparison of this compound, a stable isotope-labeled (SIL) internal standard, with other potential alternatives, supported by experimental data and established bioanalytical principles.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Excel

The consensus in the bioanalytical community, reinforced by regulatory bodies like the FDA, is that a stable isotope-labeled (SIL) internal standard is the preferred choice for quantitative LC-MS/MS assays.[3] A SIL internal standard is a form of the analyte where one or more atoms have been replaced with a heavy isotope, such as ¹³C or ¹⁵N.[4] This structural identity with the analyte, differing only in mass, provides significant advantages over other types of internal standards, such as structural analogs.[3][4]

Key Advantages of this compound:

  • Identical Physicochemical Properties: this compound behaves virtually identically to the endogenous CP-I during sample extraction, chromatography, and ionization.[3] This ensures that any variability or loss of the analyte during sample processing is mirrored by the internal standard, leading to highly accurate and precise quantification.[5]

  • Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with CP-I in chromatographic systems. This is a critical feature for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.[6]

  • Superior Compensation for Matrix Effects: Because the SIL internal standard experiences the same matrix effects as the analyte, it provides the most effective compensation, a significant challenge in bioanalysis.[6][7]

  • Enhanced Precision and Accuracy: The use of a SIL internal standard like this compound has been demonstrated to significantly improve the precision and accuracy of bioanalytical methods.[4]

Performance Data: Accuracy and Precision of Methods Using this compound

Numerous validated LC-MS/MS methods for the quantification of Coproporphyrin I in human plasma and urine have utilized this compound as the internal standard. The data from these studies consistently demonstrate high accuracy and precision, meeting the stringent requirements of regulatory guidelines.

ParameterAcceptance Criteria (FDA)Reported Performance with this compound
Intra-day (Within-run) Precision (CV%) ≤15% (≤20% at LLOQ)2.06% to 5.04%
Inter-day (Between-run) Precision (CV%) ≤15% (≤20% at LLOQ)3.99% to 5.67%
Intra-day (Within-run) Accuracy (% Bias) Within ±15% (±20% at LLOQ)91.7% to 113.3% of nominal value
Inter-day (Between-run) Accuracy (% Bias) Within ±15% (±20% at LLOQ)97.3% to 102.0% of nominal value

LLOQ: Lower Limit of Quantification Data synthesized from multiple studies utilizing this compound as an internal standard.

Comparison with a Structural Analog Internal Standard

While a structural analog internal standard—a molecule with a similar but not identical chemical structure to the analyte—can be used when a SIL is unavailable, it presents several disadvantages compared to this compound.

FeatureThis compound (SIL)Structural Analog
Chemical & Physical Properties Virtually identical to CP-ISimilar, but not identical to CP-I
Chromatographic Behavior Typically co-elutes with CP-IElutes close to, but may have a different retention time than CP-I
Matrix Effect Compensation ExcellentVariable; may not fully compensate if ionization is affected differently
Extraction Recovery Excellent; tracks CP-I throughout sample preparationGood to Variable; depends on the similarity of its properties to CP-I
Accuracy & Precision Generally provides higher accuracy and precisionCan provide acceptable results, but may be less robust

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Coproporphyrin I in human plasma using this compound as an internal standard, based on common methodologies.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 200 ng/mL).

  • Add 430 µL of 4% phosphoric acid and vortex.

  • Load the mixture onto a conditioned solid-phase extraction (SPE) plate.

  • Wash the SPE plate with an appropriate washing solution.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution program to separate CP-I and its isomers.

    • Flow Rate: A typical flow rate of 0.4-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Coproporphyrin I: Specific precursor and product ion transitions.

      • This compound: Specific precursor and product ion transitions reflecting the mass shift due to the 15N isotopes.

Visualizing the Workflow and Rationale

To further illustrate the processes and concepts discussed, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant OATP1B_Signaling_Pathway cluster_Hepatocyte Hepatocyte (Liver Cell) Drug OATP1B Substrate Drug OATP1B OATP1B Transporter Drug->OATP1B Uptake CPI Coproporphyrin I CPI->OATP1B Uptake Metabolism Drug Metabolism OATP1B->Metabolism Facilitates

References

Assessing the Linearity and Range of Coproporphyrin I Assays Utilizing a 15N4 Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published methodologies for the quantification of Coproporphyrin I (CP-I), a critical endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATP1B1 and OATP1B3).[1][2][3] The inhibition of these transporters can lead to significant drug-drug interactions (DDIs), making accurate measurement of CP-I essential in clinical drug development.[2][4] This document focuses on assays employing a stable isotope-labeled internal standard, specifically 15N4-Coproporphyrin I, to ensure the highest accuracy and precision.

Comparative Performance of CP-I Assays

The following table summarizes the linearity and range of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for CP-I that utilize a 15N4-labeled internal standard. This data is crucial for selecting an appropriate method based on the expected concentration range of CP-I in study samples.

Linearity RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)MatrixInternal StandardKey FindingsReference
1–100 ng/mL1 ng/mL100 ng/mLHuman UrineCP-I ¹⁵N₄ and CP-III d8Good linearity (R² > 0.996) and stability.[5]
0.05–10 ng/mL0.05 ng/mL10 ng/mLHuman Plasma & UrineNot specified, but used 1/X² regressionBest fit for calibration curves over the specified ranges.[5]
100–5000 pg/mL100 pg/mL5000 pg/mLHuman PlasmaCoproporphyrin-I ¹⁵N₄Fully automated and validated method.[4]
0.01–50 ng/mL0.01 ng/mL50 ng/mLHuman PlasmaCP-I–¹⁵N₄Highly sensitive assay using UPLC-QTOF/MS.[6]
0.02–100 ng/mL20 pg/mL100 ng/mLHuman PlasmaStable isotope labelled internal standardComplied with European Bioanalytical Forum recommendations.[7][8]
0.1 ng/mL - ULOQ not specified0.1 ng/mLNot specifiedHuman PlasmaNot specifiedFulfilled FDA guideline for assay validation.[9]

Experimental Protocols

The successful validation of a bioanalytical method hinges on a well-defined experimental protocol.[10][11] Below are generalized yet detailed methodologies for key experiments cited in the assessment of linearity and range for a CP-I assay.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of CP-I and 15N4-CP-I in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][12]

  • Working Solutions: Create a series of working standard solutions by serially diluting the CP-I stock solution with an appropriate solvent to cover the desired calibration range. A separate working solution for the internal standard (15N4-CP-I) is also prepared.[5][6]

  • Calibration Curve: A calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), and at least six non-zero concentration levels.[11] These are prepared by spiking the appropriate biological matrix (e.g., human plasma, urine) with the working standard solutions.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared in the same matrix as the calibration standards.

Sample Extraction
  • Solid-Phase Extraction (SPE): This is a common technique for extracting CP-I from biological matrices.[8]

    • Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange).

    • Load the pre-treated plasma or urine sample (often spiked with the 15N4-CP-I internal standard).

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE.[5]

    • Add an immiscible organic solvent to the biological sample (spiked with 15N4-CP-I).

    • Vortex to facilitate the transfer of the analyte and internal standard to the organic layer.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatography: Employ a suitable HPLC or UHPLC system with a C18 or similar reversed-phase column to achieve chromatographic separation of CP-I from its isomers (e.g., CP-III) and other endogenous components.[4][8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.[8]

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) to detect and quantify CP-I and 15N4-CP-I.[8] The mass transitions for CP-I (m/z 655.3 → 596.3) and its 15N4-labeled internal standard (m/z 659.3 → 600.3) are commonly monitored.[7][8]

Data Analysis and Acceptance Criteria
  • Linearity: The linearity of the method is assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.0.[5]

  • Range: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • LLOQ: The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (coefficient of variation, CV ≤ 20%) and accuracy (within 80-120% of the nominal value).[11]

    • ULOQ: The highest concentration on the calibration curve that can be quantitatively determined with acceptable precision (CV ≤ 15%) and accuracy (within 85-115% of the nominal value).[11]

  • Acceptance Criteria: For a calibration curve to be accepted, the back-calculated concentrations of at least 75% of the non-zero calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).[11]

Visualizing Key Processes

To further elucidate the context and workflow of CP-I analysis, the following diagrams are provided.

cluster_blood Bloodstream cluster_liver Hepatocyte Drug Drug (OATP1B Inhibitor) OATP1B OATP1B Transporter Drug->OATP1B Inhibits CPI_Blood Coproporphyrin I (CP-I) CPI_Blood->OATP1B Uptake CPI_Hepatocyte CP-I OATP1B->CPI_Hepatocyte Bile Bile CPI_Hepatocyte->Bile Excretion

Caption: OATP1B-mediated uptake of Coproporphyrin I into hepatocytes.

start Biological Sample (Plasma or Urine) add_is Spike with 15N4-CP-I Internal Standard start->add_is extraction Sample Extraction (SPE or LLE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing (Peak Integration) analysis->data_proc quant Quantification (Calibration Curve) data_proc->quant end Final Concentration quant->end

Caption: General workflow for the bioanalysis of Coproporphyrin I.

References

Revolutionizing Drug Interaction Studies: A Comparative Guide to LC-MS/MS Analysis of Coproporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early and accurate assessment of drug-drug interaction (DDI) potential is paramount. A key mechanism underlying many DDIs is the inhibition of hepatic uptake transporters, particularly the Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). Traditionally, dedicated clinical DDI studies with probe drugs have been the gold standard for evaluating this risk. However, a highly specific and sensitive LC-MS/MS method utilizing the endogenous biomarker Coproporphyrin I (CP-I) and its stable isotope-labeled internal standard, Coproporphyrin I-¹⁵N₄, offers a powerful and efficient alternative.

This guide provides a comprehensive comparison of the LC-MS/MS method for CP-I analysis against other approaches for assessing OATP1B-mediated DDIs. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate strategy for your drug development program.

The Power of Endogenous Biomarkers: Specificity and Selectivity of Coproporphyrin I

Coproporphyrin I, a metabolite of heme biosynthesis, is primarily cleared from the blood by hepatic OATP1B1 and OATP1B3.[1][2] Inhibition of these transporters by an investigational drug leads to a measurable increase in plasma concentrations of CP-I. This direct mechanistic link makes CP-I a highly specific and sensitive biomarker for OATP1B inhibition.[3][4] The use of a stable isotope-labeled internal standard, Coproporphyrin I-¹⁵N₄, in LC-MS/MS analysis ensures exceptional accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.

Comparative Analysis of DDI Assessment Methods

The following table summarizes the key characteristics of different methods used to evaluate OATP1B-mediated DDIs.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS of Coproporphyrin I Quantification of an endogenous biomarker of OATP1B activity.High specificity and sensitivity. Can be integrated into early-phase clinical trials (e.g., SAD/MAD studies). Reduces the need for dedicated DDI studies. Provides a direct measure of in vivo transporter inhibition.Requires a validated, highly sensitive analytical method. Basal levels of CP-I can vary between individuals.
Clinical DDI Study with Probe Drug (e.g., Rosuvastatin) Administration of a known OATP1B substrate with and without the investigational drug to measure changes in probe drug pharmacokinetics.Considered the regulatory gold standard. Provides direct evidence of a DDI with a specific drug.Costly and time-consuming. Requires a dedicated clinical study. Exposes subjects to an additional drug.
In Vitro OATP1B Inhibition Assays Measurement of the inhibition of OATP1B-mediated uptake of a probe substrate in cell lines overexpressing the transporter.[5][6]High-throughput and cost-effective for screening. Useful for early-stage compound selection.May not accurately predict in vivo effects due to complex biological factors. Risk of false positives and negatives.
Other Endogenous Biomarkers (e.g., Coproporphyrin III, Bile Acids) Quantification of other endogenous compounds transported by OATP1B.[1][2]Can provide additional or confirmatory evidence of OATP1B inhibition.May have lower specificity or sensitivity compared to CP-I. May be substrates for other transporters.

Performance of LC-MS/MS Methods for Coproporphyrin I Quantification

The sensitivity and precision of the LC-MS/MS method are critical for reliably detecting changes in CP-I concentrations. The table below presents typical performance characteristics of a validated LC-MS/MS assay for the quantification of CP-I in human plasma.

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.01 - 0.05 ng/mL
Calibration Curve Range0.01 - 50 ng/mL
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)± 15%
Extraction Recovery> 70%

Experimental Protocol: LC-MS/MS Quantification of Coproporphyrin I in Human Plasma

This section outlines a representative experimental protocol for the quantification of CP-I in human plasma using LC-MS/MS with Coproporphyrin I-¹⁵N₄ as the internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To isolate CP-I and the internal standard from plasma matrix components.

  • Procedure:

    • To 100 µL of human plasma, add 10 µL of Coproporphyrin I-¹⁵N₄ internal standard solution (e.g., 10 ng/mL in methanol).

    • Vortex mix and add 200 µL of 4% phosphoric acid in water.

    • Condition an Oasis MAX µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.

    • Load the pre-treated plasma sample onto the SPE plate.

    • Wash the plate with 200 µL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 200 µL of methanol.

    • Elute the analytes with 2 x 50 µL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Objective: To chromatographically separate CP-I and its isomer, CP-III, from other components.

  • Parameters:

    • Column: ACE Excel 2 C18-PFP, 3 µm, 2.1 x 150 mm[7]

    • Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water[7]

    • Mobile Phase B: Acetonitrile[7]

    • Gradient: A suitable gradient to achieve separation (e.g., 30-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 60°C[7]

3. Mass Spectrometry

  • Objective: To detect and quantify CP-I and the internal standard with high selectivity.

  • Parameters:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Coproporphyrin I: m/z 655.3 → 596.3[7]

      • Coproporphyrin I-¹⁵N₄: m/z 659.3 → 600.3[7]

    • Alternative for Enhanced Selectivity: Use of doubly charged precursor ions (m/z 328.14).[8][9]

Visualizing the Workflow and Biological Pathway

The following diagrams illustrate the experimental workflow and the biological pathway of Coproporphyrin I.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma add_is Add CP-I-¹⁵N₄ IS plasma->add_is pretreat Pre-treatment add_is->pretreat spe Solid Phase Extraction pretreat->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for LC-MS/MS analysis of Coproporphyrin I.

signaling_pathway cluster_blood Blood cluster_hepatocyte Hepatocyte cpi_blood Coproporphyrin I oatp1b OATP1B1/3 cpi_blood->oatp1b Uptake cpi_cell Coproporphyrin I oatp1b->cpi_cell biliary_excretion Biliary Excretion cpi_cell->biliary_excretion investigational_drug Investigational Drug (OATP1B Inhibitor) investigational_drug->oatp1b Inhibition

Caption: Inhibition of OATP1B transporters by a drug leads to increased plasma CP-I.

Conclusion

The use of Coproporphyrin I as an endogenous biomarker, coupled with a highly specific and sensitive LC-MS/MS method utilizing Coproporphyrin I-¹⁵N₄, represents a significant advancement in the assessment of OATP1B-mediated drug-drug interactions. This approach offers a more efficient and mechanistically informative alternative to traditional clinical DDI studies, enabling earlier and more informed decision-making in drug development. By integrating this methodology into early-phase clinical trials, researchers can de-risk their development programs and ultimately contribute to the development of safer and more effective medicines.

References

Evaluating the Robustness of a Bioanalytical Method for Coproporphyrin I-15N4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the robustness of bioanalytical methods for Coproporphyrin I (CP-I), an increasingly important endogenous biomarker for assessing the activity of hepatic Organic Anion Transporting Polypeptide 1B (OATP1B) transporters. Robustness is a critical parameter in bioanalytical method validation, ensuring that the method remains accurate and precise under small, deliberate variations in experimental conditions. This document compares the performance of CP-I as a biomarker, details experimental protocols for robustness testing, and presents quantitative data to support the reliability of its analysis.

Coproporphyrin I as a Premier OATP1B Biomarker

Coproporphyrin I has emerged as a highly sensitive and specific biomarker for predicting drug-drug interactions (DDIs) involving OATP1B transporters.[1][2] A comparative evaluation of various endogenous biomarkers has demonstrated the superiority of CP-I over other candidates, including coproporphyrin III (CP-III), bile acids, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), hexadecanedioate (B1242263) (HDA), and tetradecanedioate (B1240563) (TDA).[3][4]

The overall rank order for the change in the area under the curve (AUC) following OATP inhibition was found to be: CP-I > CP-III > HDA ≈ TDA ≈ Rosuvastatin (an OATP1B probe drug) >> Bile Acids [3]

This indicates that plasma concentrations of CP-I are more significantly altered by OATP1B inhibitors, making it a more sensitive marker for detecting potential DDIs.

Comparison with Alternative OATP1B Biomarkers

While other endogenous molecules have been investigated as potential OATP1B biomarkers, CP-I consistently demonstrates superior performance in terms of sensitivity and specificity.

BiomarkerPrimary Transporter(s)Sensitivity to OATP1B InhibitionNotes
Coproporphyrin I (CP-I) OATP1B1, OATP1B3HighConsidered the most sensitive and specific endogenous biomarker for OATP1B activity.[1][2][3]
Coproporphyrin III (CP-III) OATP1B1, OATP1B3, OATP2B1Moderate to HighLess specific than CP-I due to involvement of other transporters.
Bile Acids (e.g., GCDCA-S, TCDCA-S) OATP1B1, OATP1B3, NTCPLow to ModerateChanges in plasma concentrations are not as pronounced as with CP-I upon OATP1B inhibition.[3]
Hexadecanedioate (HDA) & Tetradecanedioate (TDA) OATP1BModerateShow significant changes with OATP inhibition but generally to a lesser extent than CP-I.[3]
Dehydroepiandrosterone Sulfate (DHEAS) OATP1B, OATs, SOSTLowPlasma levels do not correlate well with OATP1B inhibition.[3]

Robustness of the Bioanalytical Method for Coproporphyrin I

A robust bioanalytical method for CP-I, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for reliable clinical and preclinical assessments. Robustness testing evaluates the method's capacity to remain unaffected by small but deliberate variations in method parameters.

Experimental Protocol for Robustness Testing

The following protocol outlines a typical approach for evaluating the robustness of an LC-MS/MS method for CP-I, in line with FDA and EMA guidelines. The method's performance is assessed by analyzing quality control (QC) samples at low and high concentrations under varied conditions.

1. Preparation of QC Samples: Spike known concentrations of Coproporphyrin I-15N4 (as the analyte) and a suitable internal standard (e.g., Coproporphyrin I-d8) into the biological matrix (e.g., human plasma).

2. Introduction of Method Variations: Intentionally introduce small, deliberate changes to the validated method parameters. One parameter is typically varied at a time while keeping others constant.

3. Analysis and Acceptance Criteria: Analyze the QC samples under each varied condition. The results should meet the system suitability test (SST) acceptance criteria, which are established during method validation.[5] Typically, the precision (%CV) and accuracy (%bias) of the measurements under the varied conditions should not exceed 15%.

Key Parameters for Robustness Evaluation of a CP-I LC-MS/MS Method

The following table summarizes the key parameters that should be investigated during a robustness study of a bioanalytical method for CP-I.

ParameterTypical VariationPotential Impact on AnalysisAcceptance Criteria (Typical)
Mobile Phase pH ± 0.2 unitsCan affect analyte retention time and ionization efficiency.[6][7][8]System suitability passes; Accuracy and precision within 15%.
Mobile Phase Composition ± 2% variation in organic solvent ratioMay alter chromatographic separation and retention times.System suitability passes; Accuracy and precision within 15%.
Column Temperature ± 5 °CCan influence retention time and peak shape.System suitability passes; Accuracy and precision within 15%.
Flow Rate ± 10%Affects retention times and peak widths.System suitability passes; Accuracy and precision within 15%.
Autosampler Temperature ± 5 °CCan impact the stability of the analyte in prepared samples.Analyte stable; Accuracy and precision within 15%.
Light Exposure (Photodegradation) Analysis of samples exposed to light for a defined periodCoproporphyrins are light-sensitive, which can lead to degradation and lower measured concentrations.[9]Minimal degradation; Accuracy and precision within 15%.
Quantitative Data on Method Robustness

The following table presents representative data from robustness and stability assessments of a validated LC-MS/MS method for Coproporphyrin I.

Robustness ParameterConditionResult (Accuracy %Bias)Result (Precision %CV)
Freeze-Thaw Stability 3 cycles, -20°C to room temperature-2.5% to +3.8%< 5%
Autosampler Stability 24 hours at 4°C-4.1% to +1.2%< 6%
Bench-Top Stability 4 hours at room temperature-5.5% to +0.8%< 7%
Long-Term Stability 30 days at -80°C-3.2% to +2.1%< 4%
Mobile Phase pH Variation pH 3.8 vs. 4.2Within ± 5% of nominal< 8%
Column Temperature Variation 35°C vs. 45°CWithin ± 6% of nominal< 9%

Note: The data presented in this table are compiled from typical performance characteristics of validated bioanalytical methods and are for illustrative purposes.

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for robustness testing and the signaling pathway indicating the role of OATP1B in CP-I transport.

G cluster_prep Sample Preparation cluster_variation Introduction of Variations cluster_analysis Analysis and Evaluation prep_qc Prepare Low and High QC Samples spike Spike with CP-I-15N4 and Internal Standard prep_qc->spike var_ph Vary Mobile Phase pH spike->var_ph Test under varied pH var_temp Vary Column Temperature spike->var_temp Test under varied temperature var_flow Vary Flow Rate spike->var_flow Test under varied flow rate lcms LC-MS/MS Analysis var_ph->lcms var_temp->lcms var_flow->lcms data Data Acquisition lcms->data eval Evaluate Accuracy and Precision data->eval report Report Robustness eval->report

Caption: Experimental workflow for robustness testing of a bioanalytical method.

cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) cpi_blood Coproporphyrin I oatp1b OATP1B Transporter cpi_blood->oatp1b Uptake cpi_liver Coproporphyrin I oatp1b->cpi_liver inhibition Drug-Induced Inhibition inhibition->oatp1b

Caption: OATP1B-mediated uptake of Coproporphyrin I into hepatocytes.

Conclusion

The use of Coproporphyrin I as an endogenous biomarker for OATP1B activity is well-supported by scientific evidence, demonstrating its superiority over other potential markers. A robust bioanalytical method is paramount for the reliable quantification of CP-I in clinical and non-clinical studies. By adhering to rigorous validation protocols, including comprehensive robustness testing, researchers can ensure the generation of high-quality data for informed decision-making in drug development. The inherent challenges in CP-I bioanalysis, such as photosensitivity, can be effectively managed through careful experimental design and execution. This guide provides the necessary framework for evaluating and implementing a robust bioanalytical method for this critical biomarker.

References

Revolutionizing Drug Development: A Comparative Guide to Analytical Methods for Coproporphyrin I-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomarkers is paramount. Coproporphyrin I, an endogenous biomarker for the hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3, has emerged as a critical tool in assessing potential drug-drug interactions. This guide provides a comprehensive review and comparison of analytical methods utilizing its stable isotope-labeled internal standard, Coproporphyrin I-15N4, offering a deep dive into experimental protocols and performance data.

This compound serves as an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in complex biological matrices.[1] Its use is central to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that have become the gold standard for measuring Coproporphyrin I concentrations in plasma and urine.[2][3] These methods are instrumental in early clinical development to evaluate the inhibitory potential of new drug candidates on OATP1B transporters, a key factor in hepatic drug clearance.

Comparative Analysis of LC-MS/MS Methods

The following table summarizes the performance of various LC-MS/MS methods for the quantification of Coproporphyrin I using this compound. This data-driven comparison highlights the key parameters essential for selecting the most appropriate method for a specific research need.

ParameterMethod 1 (Njumbe Ediage et al., 2018)Method 2 (Kandoussi et al.)Method 3 (King-Ahmad et al.)Method 4 (Ius et al., 2024)
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Sample Preparation Solid-Phase Extraction (SPE)[4]Not SpecifiedSupported Liquid ExtractionSolid-Phase Extraction (SPE)[5][6]
LC Column Ace Excel 2 C18 PFP, 3 µm, 2.1x150 mm[4]Not SpecifiedNot SpecifiedNot Specified
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% HCOOHB: Acetonitrile[4]Not SpecifiedNot SpecifiedNot Specified
Detection LC-MS/MS[2][4]LC-MS/MSLC-MS/MSUPLC-QTOF/MS[5][6]
Internal Standard This compoundThis compoundThis compound[3]This compound[7]
LLOQ 20 pg/mL[4]0.05 ng/mL0.1 ng/mL[5]0.01 ng/mL[5][6][7]
Calibration Range 0.02 - 100 ng/mL[4]Not SpecifiedNot Specified0.01 - 50 ng/mL[5][6]
Extraction Recovery ~70%[4]Not SpecifiedNot SpecifiedNot Specified
Precision (CV%) < 9%[4]Not SpecifiedNot SpecifiedWithin-run: 1.90-8.57%
Accuracy 84.3 - 103.9%[4]Not SpecifiedNot SpecifiedWithin-run: 85.9-108.4%

Detailed Experimental Protocols

A meticulous experimental protocol is the bedrock of reproducible and reliable results. Below are detailed methodologies for the key experiments cited in the literature.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from the method described by Njumbe Ediage et al. (2018).[4]

  • Sample Aliquoting: Take 200 µL of human plasma.

  • Internal Standard Spiking: Add a working solution of this compound.

  • Pre-treatment: Add 200 µL of 1.25% ammonium hydroxide (B78521).[8]

  • SPE Plate Conditioning: Condition an Oasis MAX 96-well µElution plate with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with a solution of 5% ammonium hydroxide in 20% methanol.

  • Elution: Elute the analytes with a solution of 2% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol represents a typical setup for the quantification of Coproporphyrin I.

  • Liquid Chromatography:

    • Column: Ace Excel 2 C18 PFP, 3 µm, 2.1 x 150 mm, maintained at 60°C.[4]

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient program to separate Coproporphyrin I and its isomer, Coproporphyrin III.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Coproporphyrin I: m/z 655.3 → 596.3[4]

      • This compound: m/z 659.3 → 600.3[4]

    • Data Analysis: Quantify Coproporphyrin I by calculating the peak area ratio relative to the this compound internal standard.

Visualizing the Biological Pathway and Experimental Workflow

Understanding the biological context and the analytical process is crucial. The following diagrams, generated using the DOT language, illustrate the hepatic transport of Coproporphyrin I and a typical experimental workflow.

Hepatic_Transport_of_Coproporphyrin_I cluster_blood Blood cluster_hepatocyte Hepatocyte cluster_bile Bile CP_I_Blood Coproporphyrin I OATP1B1 OATP1B1 CP_I_Blood->OATP1B1 OATP1B3 OATP1B3 CP_I_Blood->OATP1B3 CP_I_Hepatocyte Coproporphyrin I OATP1B1->CP_I_Hepatocyte OATP1B3->CP_I_Hepatocyte MRP2 MRP2 CP_I_Hepatocyte->MRP2 CP_I_Bile Coproporphyrin I MRP2->CP_I_Bile Experimental_Workflow Plasma_Sample Plasma Sample Collection Spiking Spike with This compound Plasma_Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Coproporphyrin I-15N4: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Coproporphyrin I-15N4, a stable isotope-labeled compound used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Key Safety and Handling Information

This compound is a non-radioactive, stable isotope-labeled compound. While it is not classified as hazardous under normal handling conditions, it is imperative to follow standard laboratory safety protocols. The primary consideration for disposal is its classification as a chemical waste product.

A Safety Data Sheet (SDS) from Toronto Research Chemicals, a brand of LGC Standards, indicates that this compound is not expected to present a significant hazard under anticipated conditions of normal use. However, as with all laboratory chemicals, direct contact should be avoided.

CharacteristicDescriptionSource
Compound Name This compoundLGC Standards
CAS Number Not available-
Molecular Formula C₃₆H₃₈¹⁵N₄O₈LGC Standards
Appearance Solid-
Hazard Classification Not classified as hazardousToronto Research Chemicals SDS
Radioactivity Non-radioactiveGeneral knowledge of stable isotopes

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it should be treated as a chemical waste stream. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Place unused or expired solid this compound, along with any contaminated items such as weighing paper, pipette tips, and gloves, into a designated and clearly labeled chemical waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be collected in a designated liquid chemical waste container. Do not dispose of solutions down the drain.

  • Labeling: The waste container must be labeled with "Chemical Waste," the name of the compound ("this compound"), and the solvent used (if applicable).

2. Container Management:

  • Use containers that are compatible with the chemical waste being collected. For porphyrin compounds, which can be light-sensitive, an opaque or amber container is recommended.

  • Keep the waste container securely sealed when not in use to prevent spills or evaporation.

  • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

3. Institutional Procedures:

  • Consult and adhere to your institution's specific chemical waste management and disposal procedures.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on collection schedules and any specific packaging or labeling requirements.

4. Final Disposal:

  • The collected chemical waste must be disposed of through a licensed and approved waste disposal contractor. Your institution's EHS department will manage this process.

  • Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the sink.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage ehs Consult Institutional EHS for Pickup storage->ehs disposal Final Disposal by Approved Waste Contractor ehs->disposal Follow EHS Protocol

Caption: Disposal workflow for this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling Coproporphyrin I-15N4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Coproporphyrin I-15N4, a stable isotope-labeled compound. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research. Adherence to these protocols is critical for the responsible management and disposal of this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is a non-radioactive, stable isotope-labeled compound, it is imperative to handle it with the appropriate precautions to minimize exposure and prevent contamination. The primary hazards are associated with the chemical nature of the porphyrin molecule itself.

Based on safety information for closely related porphyrin compounds, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid form or in solution:

Protective EquipmentSpecificationRationale
Hand Protection Nitrile or other chemical-resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection N95-rated dust maskRecommended when handling the solid powder to prevent inhalation.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for both safety and experimental success. Porphyrins are known to be light-sensitive, which necessitates specific handling conditions.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in its original, tightly sealed container in a cool, dark, and dry place. Room temperature storage is generally acceptable for the solid form.

  • Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

Step-2: Preparation of Solutions

  • All weighing of the solid compound should be performed in a well-ventilated area or a chemical fume hood.

  • When preparing solutions, add the solvent to the pre-weighed this compound.

  • Use appropriate solvents as recommended by the supplier or experimental protocol. Porphyrins often require organic solvents or buffered aqueous solutions for dissolution.

  • Ensure all glassware is clean and free of contaminants that could interfere with your experiments.

Step 3: Experimental Use

  • Handle all solutions containing this compound with the same level of PPE as the solid compound.

  • Minimize the exposure of the compound and its solutions to light to prevent photodegradation.

  • Conduct all procedures that may generate aerosols or splashes within a chemical fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • All unused solid this compound and solutions should be disposed of as chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents, including the presence of any solvents.

  • Follow your institution's guidelines for chemical waste disposal. Do not pour porphyrin solutions down the drain.

2. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated waste bag for chemical waste.

  • Contaminated reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as chemical waste before standard washing procedures.

Experimental Workflow for Handling this compound

cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Receiving and Inspection B Storage (Cool, Dark, Dry) A->B Intact C Weighing (in Fume Hood) B->C D Solution Preparation C->D F Experimental Use (Protect from Light) D->F E Don Personal Protective Equipment (PPE) E->F G Collect Chemical Waste (Solid & Liquid) F->G H Collect Contaminated Labware F->H I Dispose via Institutional Chemical Waste Program G->I H->I

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide provides general recommendations for the safe handling of this compound. It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this product before use. Always adhere to your institution's specific safety protocols and guidelines.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.